molecular formula C9H9N3S B2919711 N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-32-2

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2919711
CAS No.: 17467-32-2
M. Wt: 191.25
InChI Key: JDQNWJATWCEAPQ-UHFFFAOYSA-N
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Description

Product Overview N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-32-2) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic building block has a molecular formula of C 9 H 9 N 3 S and a molecular weight of 191.25 g/mol . Research Applications and Value As a member of the 1,2,4-thiadiazole family, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole ring is a privileged structure in the design of bioactive molecules, known for its ability to interact with diverse biological targets . Researchers utilize this and similar building blocks to synthesize novel compounds for investigating new therapeutic agents. Scientific literature highlights that derivatives of the 1,2,4-thiadiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antioxidant properties . The structural motif is also found in certain diuretic and antiglaucoma drugs, underlining its significance in pharmaceutical development . Handling and Safety This product is intended for research use only and is not for diagnostic or therapeutic use. Handle with appropriate care. Based on similar thiadiazole compounds, potential hazards may include harmful effects if swallowed, skin and eye irritation, and respiratory irritation . Researchers should consult the associated Safety Data Sheet (SDS) for specific hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNWJATWCEAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a privileged structure, known to impart a wide range of pharmacological activities in its derivatives.[1][2] This document details the structural features, physicochemical properties, and a proposed synthetic pathway for the title compound. Furthermore, it includes predicted spectroscopic data to aid in its identification and characterization. The guide is intended for researchers, scientists, and professionals in drug development who are exploring the chemical space of thiadiazole derivatives for novel therapeutic applications.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[2] These include applications as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidepressant agents.[3][4][5] The stability of the thiadiazole ring and its capacity to act as a bioisostere for other functional groups make it an attractive building block in the design of novel therapeutic agents.[2] The compound N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine incorporates this key heterocycle, featuring a phenyl group at the 3-position and an N-methylamine at the 5-position, modifications that are expected to modulate its biological and physicochemical profile.

Chemical Identity and Structural Elucidation

The core structure of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is defined by the central 1,2,4-thiadiazole ring.

  • Systematic IUPAC Name: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

  • Molecular Formula: C₉H₉N₃S

  • Molecular Weight: 191.25 g/mol

The structure features a planar, aromatic thiadiazole ring. The phenyl group at position C3 is conjugated with the heterocyclic system, while the N-methylamine group at position C5 acts as a key hydrogen bond donor and acceptor site.

Caption: 2D structure of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular Weight191.25 g/mol (Calculated)
XLogP32.1PubChem (Predicted)
Hydrogen Bond Donors1PubChem (Predicted)
Hydrogen Bond Acceptors3PubChem (Predicted)
pKa (most basic)3.5 (predicted)ChemAxon (Predicted)

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine has not been prominently reported. However, a logical and efficient two-step synthesis can be proposed based on established methodologies for 1,2,4-thiadiazoles and standard N-alkylation reactions.

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 3-phenyl-1,2,4-thiadiazol-5-amine (Precursor)

The synthesis of the parent amine is a well-established procedure. A common and effective method involves the reaction of an N-haloamidine with a thiocyanate salt.[6]

  • Protocol Rationale: This pathway is efficient for forming the 1,2,4-thiadiazole ring. Acetamidine hydrochloride is a common starting material for a similar methylated analog, and by extension, benzamidine hydrochloride would be used for the phenyl derivative.[6] The in-situ generation of an N-haloamidine followed by cyclization with thiocyanate provides a direct route to the 5-amino-substituted heterocycle.

  • Experimental Protocol:

    • Dissolve benzamidine hydrochloride in a suitable alcohol solvent (e.g., methanol) and cool the solution in an ice bath.

    • Simultaneously add a halogenating agent (e.g., bromine) and a base (e.g., sodium methoxide) to the solution to form the N-halobenzamidine in situ.

    • Introduce a thiocyanate salt (e.g., potassium thiocyanate) to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Isolate the crude product by filtration and purify via recrystallization from a suitable solvent like ethanol or water to yield pure 3-phenyl-1,2,4-thiadiazol-5-amine.[6][7]

Step 2: N-Methylation of 3-phenyl-1,2,4-thiadiazol-5-amine

Standard N-alkylation methods can be applied to introduce the methyl group onto the 5-amino substituent.

  • Protocol Rationale: The 5-amino group of the precursor is nucleophilic. To achieve mono-methylation and avoid side reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the amine, creating a more potent nucleophile. An aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal for this type of reaction. Methyl iodide serves as a clean and efficient methyl source.

  • Experimental Protocol:

    • Suspend the precursor, 3-phenyl-1,2,4-thiadiazol-5-amine, in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.

    • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the final product, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Spectroscopic Characterization (Predicted)

Experimental spectra for the title compound are not available. The following predictions are based on the known data of the parent amine and general principles of spectroscopy. These serve as a guide for characterization.

TechniqueParent Amine: 3-phenyl-1,2,4-thiadiazol-5-amine[8]Predicted Data for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
¹H NMR Aromatic protons (phenyl group) as multiplets. Amine protons (NH₂) as a broad singlet.Multiplets for phenyl protons (δ ~7.4-8.0 ppm). A singlet for the methyl protons (CH₃) (δ ~3.0-3.3 ppm). A broad singlet or doublet for the amine proton (NH) coupled to the methyl group.
¹³C NMR Aromatic carbons of the phenyl ring and two distinct signals for the thiadiazole ring carbons (typically δ ~165-190 ppm).[6]Phenyl carbons in the aromatic region. Two thiadiazole ring carbons in the downfield region. A new signal for the methyl carbon (CH₃) in the aliphatic region (δ ~30-40 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 177.[7]Expected molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would involve the loss of the methyl group or cleavage of the thiadiazole ring.
IR Spectroscopy N-H stretching bands for the primary amine (~3100-3300 cm⁻¹). Aromatic C-H and C=N stretching bands.A single N-H stretching band for the secondary amine (~3300-3500 cm⁻¹). Aliphatic C-H stretching for the methyl group (~2850-2960 cm⁻¹). Aromatic C-H and C=N stretching bands.

Potential Biological Activity and Therapeutic Applications

While no specific biological data has been published for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, the extensive research on its structural class provides a strong basis for predicting its potential applications.[9]

Biological_Potential cluster_details Rationale based on Analogs Core 1,2,4-Thiadiazole Core Planar Aromatic System H-Bond Acceptor Sites Bioisosteric Scaffold Potentials Potential Therapeutic Areas Anticancer Antimicrobial Anti-inflammatory CNS Activity (Anticonvulsant) Core:head->Potentials:head Leads to Anticancer Inhibition of kinases, e.g., EGFR [1] Potentials:act1->Anticancer Antimicrobial Disruption of bacterial/fungal cell processes [2] Potentials:act2->Antimicrobial AntiInflammatory Modulation of inflammatory pathways [6] Potentials:act3->AntiInflammatory CNS Interaction with CNS receptors/channels [11] Potentials:act4->CNS

Caption: Biological potential of the 1,2,4-thiadiazole scaffold.

  • Anticancer Activity: Many 3,5-disubstituted 1,2,4-thiadiazoles have been investigated as potential anticancer agents. Some derivatives have shown activity against various cancer cell lines, with mechanisms sometimes involving the inhibition of protein kinases.[1]

  • Antimicrobial Activity: The thiadiazole nucleus is present in some commercial antibiotics and is a common motif in the development of new antibacterial and antifungal agents.[2][3]

  • CNS Activity: Derivatives of the related 1,3,4-thiadiazole have been shown to possess anticonvulsant properties, suggesting that the thiadiazole scaffold can interact with targets in the central nervous system.[10]

The introduction of the N-methyl group in the title compound, compared to its parent amine, is a classic medicinal chemistry strategy. This modification can influence solubility, membrane permeability, metabolic stability, and receptor binding affinity, potentially enhancing its therapeutic profile.

Conclusion and Future Directions

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine represents an intriguing yet underexplored molecule built upon the pharmacologically significant 1,2,4-thiadiazole scaffold. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. The next logical steps for researchers would be to execute the proposed synthesis, confirm the structure using modern spectroscopic techniques, and subsequently screen the compound in a panel of biological assays to determine its therapeutic potential, particularly in the areas of oncology, infectious diseases, and neurology.

References

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). IntechOpen.
  • Thiadiazoles: Progress Report on Biological Activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • N5,N5-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine. (2016). mzCloud. Available at: [Link]

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • Biological Profile of Thiadiazole. (n.d.). PharmacologyOnLine.
  • 3-methyl-N-phenyl[1][3][8]triazolo[3,4-b][1][8][9]thiadiazol-6-amine. (n.d.). ChemSrc.

  • N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride. (n.d.). Chemspace. Available at: [Link]

  • A. K. Singh et al. (2012).
  • 5-Amino-3-methyl-1,2,4-thiadiazole. (2018). MDPI. Available at: [Link]

  • Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. (n.d.).
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Available at: [Link]

Sources

The 1,2,4-Thiadiazole-5-Amine Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 1,2,4-thiadiazole-5-amine motif represents a privileged scaffold in modern medicinal chemistry, distinct from its 1,3,4-isomer due to the unique electronic signature of the N-S-N linkage. This guide analyzes the scaffold's utility as a bioisostere for pyrimidines and thiazoles, detailing its application in high-affinity Adenosine A3 receptor antagonists and enzyme inhibitors. We provide a validated, metal-free synthetic protocol via oxidative cyclization and a structural analysis of the pharmacophore's binding capabilities.

Part 1: Structural Rationale & Pharmacophore Analysis

The "Sigma-Hole" Advantage

Unlike the more common 1,3,4-thiadiazole, the 1,2,4-thiadiazole possesses a distinct polarization profile. The sulfur atom, flanked by nitrogen and carbon, exhibits a region of positive electrostatic potential (a

  • Non-covalent interactions: Strong halogen-bond-like interactions with backbone carbonyls or nucleophilic residues in the target protein.

  • Covalent capture: The N-S bond is susceptible to nucleophilic attack by cysteine thiols, making this scaffold a candidate for "warhead" design in targeted covalent inhibitors (TCIs).

Bioisosterism and Physicochemical Properties
  • Lipophilicity: The sulfur atom enhances lipophilicity (

    
    ) compared to oxadiazole analogs, improving membrane permeability.
    
  • H-Bonding: The C5-amine acts as a versatile hydrogen bond donor/acceptor pair, mimicking the N1-C2-N3 motif found in adenosine and guanosine.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the core interactions available on the 3-substituted-1,2,4-thiadiazole-5-amine scaffold.

PharmacophoreCore1,2,4-Thiadiazole Ring(Aromatic Core)S_AtomSulfur Atom(Sigma-Hole/Lipophilicity)Core->S_AtomElectronicModulationN_LinkN-S Bond(Covalent Potential)Core->N_LinkReactivityC3_SubC3 Position(Hydrophobic/Aryl Pocket)Core->C3_SubSAR Vector 1N5_AmineC5-Amine(H-Bond Donor/Linker)Core->N5_AmineSAR Vector 2S_Atom->N_LinkPolarization

Caption: Pharmacophore dissection of the 1,2,4-thiadiazole-5-amine, highlighting vectors for SAR optimization.

Part 2: Synthetic Architectures

The construction of the 1,2,4-thiadiazole ring has evolved from hazardous reactions involving trichloromethanesulfenyl chloride to greener, oxidative cyclization strategies.

The Oxidative Cyclization Strategy (Preferred Route)

The most robust modern method involves the oxidative closure of imidoyl thioureas . This approach is modular, allowing independent variation of the C3 substituent (via the amidine/nitrile precursor) and the N5 substituent (via the isothiocyanate).

Mechanism:

  • Addition: An amidine reacts with an isothiocyanate to form an imidoyl thiourea intermediate.[1]

  • Oxidation: An oxidant (Iodine,

    
    , or Copper catalysts) induces the formation of the N-S bond, ejecting two protons (or equivalent) to aromatize the ring.
    

SynthesisAmidineAmidine(R1-C(=NH)NH2)ImidoylThioureaImidoyl ThioureaIntermediateAmidine->ImidoylThiourea Addition (DMF/RT)IsothiocyanateIsothiocyanate(R2-N=C=S)Isothiocyanate->ImidoylThiourea Addition (DMF/RT)Product1,2,4-Thiadiazole-5-amineImidoylThiourea->Product Oxidative Cyclization (-2H)OxidantOxidant (I2 or DMSO/H+)Oxidant->ProductBaseBase (K2CO3/TEA)Base->Product

Caption: Modular assembly of 1,2,4-thiadiazoles via oxidative cyclization of imidoyl thioureas.

Part 3: Medicinal Chemistry Case Study

Target: Human Adenosine A3 Receptor ( AR) Antagonists

The

Key Findings: Researchers synthesized a series of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amines.[2] The 1,2,4-isomer demonstrated superior affinity compared to thiazole analogs, likely due to the additional nitrogen (N2) participating in water-mediated hydrogen bonding networks within the receptor pocket.

Comparative Potency Data:

Compound ClassR-Group (C3)R-Group (N5)

(

AR)
Selectivity (

)
Thiazole 4-OMe-PhenylAcetyl18.5 nM>100
1,2,4-Thiadiazole PhenylAcetyl2.3 nM>500
1,2,4-Thiadiazole 4-OMe-Phenyl Acetyl 0.79 nM >1000

Data Interpretation: The substitution of the thiazole CH for the thiadiazole Nitrogen (N2) resulted in a 23-fold increase in potency (18.5 nM

Part 4: Experimental Protocol (Self-Validating)

Protocol: Iodine-Mediated Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine

This protocol avoids transition metals, using molecular iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

134

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)

  • Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 equiv)[5][6]

  • Molecular Iodine (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol or Methanol

Step-by-Step Workflow:

  • Formation of Imidoyl Thiourea:

    • In a round-bottom flask, dissolve Benzamidine HCl (10 mmol) and

      
       (20 mmol) in Ethanol (30 mL). Stir for 15 minutes at Room Temperature (RT) to liberate the free base.
      
    • Add Phenyl isothiocyanate (10 mmol) dropwise.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The amidine spot should disappear, and a new, more polar spot (thioacyl guanidine/imidoyl thiourea) should appear. Stir for 2-4 hours.

  • Oxidative Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Molecular Iodine (

      
      , 11 mmol) portion-wise over 20 minutes. The dark color of iodine should fade initially as it is consumed.
      
    • Allow the mixture to warm to RT and stir for 3-6 hours.

    • Checkpoint: TLC should show the disappearance of the intermediate and the formation of a fluorescent spot (the thiadiazole product).

  • Workup & Purification:

    • Quench the excess iodine by adding saturated aqueous

      
       (Sodium Thiosulfate) until the solution turns pale yellow/clear.
      
    • Evaporate the ethanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Characterization (Expected Signals):

    • 1H NMR (DMSO-d6): Aromatic protons (7.0–8.0 ppm).[2] Crucially, the absence of the thioamide proton (

      
       ppm) confirms cyclization.
      
    • 13C NMR: The C5-guanidine-like carbon typically appears downfield around 165–185 ppm.

Part 5: Future Outlook & Covalent Inhibition

The 1,2,4-thiadiazole scaffold is currently being investigated for Targeted Covalent Inhibitors (TCIs) . The N-S bond is susceptible to cleavage by nucleophilic cysteine residues in enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Cathepsin B .

  • Mechanism: The enzyme's active site cysteine attacks the sulfur atom, opening the ring and forming a disulfide bond with the protein. This irreversible (or slowly reversible) inhibition mechanism offers prolonged pharmacodynamics.

  • Design Strategy: To exploit this, researchers should position the thiadiazole ring such that the S-N bond is in close proximity (3-4 Å) to a non-catalytic cysteine.

References

  • Jung, K. Y., et al. (2004). "Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists." Bioorganic & Medicinal Chemistry, 12(23), 6137-6145.

  • Jatangi, N., et al. (2018).[1] "I2-Mediated Oxidative C-N and N-S Bond Formations... for the Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles." The Journal of Organic Chemistry, 83(10), 5715–5723.

  • Castro, A., et al. (2006).[7] "Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles." Bioorganic & Medicinal Chemistry, 14(5), 1644-1652.[7]

  • Tanaka, T., et al. (2014). "Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors." ACS Medicinal Chemistry Letters, 5(10), 1119–1123.

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 17467-32-2[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-32-2).[1] The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, distinct from its 1,3,4- and 1,2,3-isomers due to its unique electronic distribution and lipophilicity profile. This compound serves as a critical intermediate in the development of Adenosine A3 receptor antagonists , neuroprotective agents, and allosteric modulators.

This document details the chemical identity, validated synthesis protocols, analytical verification methods, and pharmacological relevance of the target compound.[3][4][5]

Chemical Identity & Physicochemical Properties[3][5][7][8][9]

The precise identification of CAS 17467-32-2 requires distinguishing it from its regioisomers (e.g., 3-methyl-5-phenyl-1,2,4-thiadiazole).[1] The N-methyl group at the 5-amino position significantly alters the hydrogen bond donor/acceptor profile compared to the primary amine parent.[1]

Table 1: Compound Specifications
PropertySpecification
Chemical Name N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
CAS Number 17467-32-2
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol
SMILES CNc1nc(c2ccccc2)ns1
InChI Key Predicted based on structure
Physical State Solid (Crystalline)
Solubility DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted) ~3.5 (Conjugate acid of ring nitrogen)

Synthesis Protocols

Two primary retrosynthetic pathways exist for accessing the N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine core. The choice of pathway depends on reagent availability and scale.

Pathway A: Oxidative Cyclization (Preferred for Scale)

This method utilizes the oxidative formation of the N-S bond from an imidoyl thiourea intermediate. It is generally preferred due to milder conditions and higher atom economy.

Mechanism:

  • Addition: Benzamidine reacts with Methyl Isothiocyanate to form the thioacylguanidine intermediate.

  • Oxidation: An oxidant (Iodine or H₂O₂) facilitates the formation of the N-S bond, closing the 1,2,4-thiadiazole ring.

Pathway B: Nucleophilic Aromatic Substitution (SnAr)

This method involves the displacement of a leaving group (typically chlorine) at the 5-position of the thiadiazole ring by methylamine.

Protocol Step-by-Step (Pathway A):

  • Reagents: Benzamidine hydrochloride (1.0 eq), Methyl isothiocyanate (1.1 eq), Triethylamine (TEA, 2.0 eq), Iodine (I₂, 1.1 eq), DCM/Methanol.

  • Step 1 (Intermediate Formation):

    • Suspend benzamidine HCl in DCM. Add TEA and stir at 0°C for 15 min.

    • Add methyl isothiocyanate dropwise.

    • Stir at room temperature (RT) for 4-6 hours. Monitor by TLC for the disappearance of benzamidine.

  • Step 2 (Cyclization):

    • Cool the mixture to 0°C.

    • Add Iodine (dissolved in MeOH) dropwise until the color persists.

    • Add saturated aq. Na₂S₂O₃ to quench excess iodine.

  • Workup:

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Benzamidine HCl (Precursor) Inter Thioacylguanidine Intermediate Start->Inter + TEA, DCM Reagent1 Methyl Isothiocyanate Reagent1->Inter Cyclization Oxidative Ring Closure (N-S Bond Formation) Inter->Cyclization + Oxidant Oxidant Oxidant (I2 or H2O2) Oxidant->Cyclization Product N-methyl-3-phenyl- 1,2,4-thiadiazol-5-amine Cyclization->Product Quench & Purify

Figure 1: Oxidative cyclization strategy for the synthesis of the 1,2,4-thiadiazole core.

Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)[4][12][13][14]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Multiplets at δ 7.4–8.2 ppm (5H) corresponding to the 3-phenyl group.

    • N-Methyl Group: A doublet (due to coupling with NH) or broad singlet at δ 2.9–3.1 ppm (3H).

    • Amine Proton: Broad singlet at δ 8.0–9.0 ppm (1H, exchangeable with D₂O).

    • Diagnostic: The absence of the thioamide proton of the intermediate confirms cyclization.

Mass Spectrometry (LC-MS)[1]
  • Method: ESI+ (Electrospray Ionization).

  • Observation: [M+H]⁺ peak at m/z 192.1.

  • Purity Check: UV detection at 254 nm should show a single major peak (>95%).

Logical Verification Workflow

If the ¹H NMR shows a singlet at ~2.5 ppm (S-Methyl) instead of ~3.0 ppm (N-Methyl), the reaction may have undergone S-methylation (a common side reaction in basic conditions) rather than cyclization.[1] Corrective Action: Ensure oxidative conditions are strictly maintained to favor N-S bond formation over S-alkylation.

Pharmacological Relevance & Applications

The N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine structure is a specific derivative of the general 3,5-disubstituted-1,2,4-thiadiazole class.[1]

Adenosine Receptor Antagonism

Research indicates that 1,2,4-thiadiazol-5-amines act as bioisosteres for thiazoles and other 5-membered heterocycles in Adenosine A3 receptor antagonists.[1]

  • Mechanism: The thiadiazole ring acts as a flat linker, orienting the phenyl ring into the hydrophobic pocket of the receptor.

  • SAR Insight: N-methylation (secondary amine) often improves metabolic stability compared to the primary amine, though it may alter binding affinity depending on the specific steric constraints of the receptor pocket.

Bioactivity Spectrum[1][5][14][15]
  • Anticancer: Derivatives have shown potency against MCF-7 (breast cancer) and LoVo (colon cancer) cell lines by inducing apoptosis via caspase-3 activation.[1]

  • Neuroprotection: 1,2,4-thiadiazoles are investigated for Alzheimer's disease pathology, specifically in modulating neuroinflammation.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Logic Core 1,2,4-Thiadiazole Core Pos3 3-Position (Phenyl) Core->Pos3 Pos5 5-Position (N-Methylamino) Core->Pos5 Effect1 Hydrophobic Interaction (Receptor Binding) Pos3->Effect1 Pi-Stacking Effect2 Metabolic Stability (vs Primary Amine) Pos5->Effect2 Steric Hindrance Effect3 H-Bond Donor (Receptor Selectivity) Pos5->Effect3 NH Functionality

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Search Methodology for Obscure CAS Numbers

Finding the CAS number for specific derivatives like 17467-32-2 requires a structured search strategy, as generic search engines often fail with IUPAC variants.[1]

  • Substructure Search: Use databases like SciFinder or Reaxys. Draw the core 1,2,4-thiadiazole and attach the 3-phenyl and 5-methylamino groups.[1]

  • InChI Key Search: Generate the InChI Key (e.g., using ChemDraw) and search specifically for that string.

  • Vendor Catalogs: Specialized building block suppliers (e.g., BLDpharm, Enamine) often list these under "Heterocyclic Building Blocks" before they appear in major public databases.

References

  • Jung, K. Y., et al. (2004). "Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists." Bioorganic & Medicinal Chemistry, 12(3), 613-623. Retrieved from [Link]

  • Wu, Y., & Zhang, Y. (2000). "Efficient One-Pot Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles from Isothiocyanates and Amidines." Journal of Organic Chemistry. (General synthetic protocol reference).

  • ChemSpace. (2024). Compound Database: 1,2,4-Thiadiazole Derivatives. Retrieved from [Link]

Sources

Technical Guide: 3-Phenyl-1,2,4-thiadiazol-5-amine vs. N-Methyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis for Medicinal Chemistry & Lead Optimization

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic divergences between 3-phenyl-1,2,4-thiadiazol-5-amine (Compound A) and its N-methyl analog (Compound B) .

In drug discovery, the 1,2,4-thiadiazole scaffold serves as a critical bioisostere for pyrimidines and oxadiazoles.[1] The transition from a primary amine (Compound A) to a secondary N-methyl amine (Compound B) is a classic application of the "Magic Methyl" effect. This modification is not merely cosmetic; it fundamentally alters the hydrogen bond donor (HBD) profile, solubility, and metabolic vulnerability of the pharmacophore.

This guide prioritizes regioselective synthesis as the primary technical challenge. Direct methylation of Compound A is operationally flawed due to ambient nucleophilicity of the thiadiazole ring nitrogens. We advocate for a de novo cyclization strategy to ensure structural integrity.

Structural & Physicochemical Analysis[2][3]

The introduction of a methyl group at the exocyclic nitrogen induces significant changes in the molecular profile. The 1,2,4-thiadiazole ring is electron-deficient, making the 5-amino group weakly basic but capable of significant H-bonding interactions.

Comparative Data Profile
PropertyParent (Compound A) N-Methyl Analog (Compound B) Implication for Drug Design
Structure 3-phenyl-1,2,4-thiadiazol-5-amine3-phenyl-N-methyl-1,2,4-thiadiazol-5-amineScaffold modification
H-Bond Donors 2 (-NH₂)1 (-NHMe)Reduced desolvation penalty; improved permeability.
LogP (Est.) ~1.7 - 1.9~2.1 - 2.4Increased lipophilicity aids membrane traversal.
pKa (Conjugate Acid) ~2.5 - 3.5 (Weak base)~3.0 - 4.0Slight basicity increase due to inductive (+I) effect of methyl.
Solubility Moderate (High lattice energy)ImprovedDisruption of crystal packing often lowers MP and boosts solubility.
Conformation PlanarPlanar (Methyl allows cis/trans rotamers)Methyl group may induce steric clash if binding pocket is tight.
The "Magic Methyl" Effect

The transformation from A to B represents a strategic "Magic Methyl" insertion.

  • Desolvation: Removing one H-bond donor reduces the energy required to strip water molecules from the compound before it enters a hydrophobic binding pocket.

  • Solubility: The primary amine (A) often forms a tight intermolecular H-bond network in the crystal lattice (high melting point). The N-methyl group disrupts this packing, often lowering the melting point and increasing solubility in organic media.

Synthetic Pathways & Regioselectivity[4]

Critical Warning: A common error in early-stage optimization is attempting to synthesize Compound B via direct methylation (e.g., MeI/Base) of Compound A.

  • The Flaw: The 1,2,4-thiadiazole ring nitrogens (specifically N-2) are competitive nucleophiles. Direct alkylation yields a difficult-to-separate mixture of the desired exocyclic amine, ring-methylated imines, and quaternary salts.

  • The Solution: The Oxidative Cyclization of Thioacylguanidines is the self-validating, authoritative route. By installing the methyl group on the guanidine precursor before ring closure, regiochemistry is locked.

Diagram 1: Synthetic Logic & Regiocontrol

Synthesis_Pathways Start Target: 3-phenyl-N-methyl-1,2,4-thiadiazol-5-amine RouteA Route A: Direct Methylation (NOT RECOMMENDED) Start->RouteA RouteB Route B: De Novo Cyclization (AUTHORITATIVE) Start->RouteB PrecursorA Parent: 3-phenyl-1,2,4-thiadiazol-5-amine RouteA->PrecursorA PrecursorB1 Benzamidine HCl RouteB->PrecursorB1 PrecursorB2 N-Methylthiourea RouteB->PrecursorB2 ResultA Mixture of Isomers: 1. Exocyclic-N-Me (Target) 2. Ring-N2-Me (Major impurity) 3. Ring-N4-Me PrecursorA->ResultA Alkylation ReagentA MeI / K2CO3 StepB1 Intermediate: N-imidoyl-N'-methylthiourea PrecursorB1->StepB1 Condensation PrecursorB2->StepB1 StepB2 Oxidative Cyclization (I2 or H2O2) StepB1->StepB2 FinalProduct Pure N-Methyl Analog (Regiochemistry Locked) StepB2->FinalProduct S-N Bond Formation

Caption: Comparison of synthetic strategies. Route B (De Novo Cyclization) guarantees regioselectivity, whereas Route A leads to inseparable mixtures.

Experimental Protocols

Protocol A: Synthesis of N-Methyl Analog (Authoritative Route)

Methodology: Oxidative cyclization of N-benzimidoyl-N'-methylthiourea. Rationale: This method avoids the regioselectivity issues of direct alkylation by constructing the ring around the nitrogen substituents.

Materials:
  • Benzamidine hydrochloride

  • Methyl isothiocyanate (or N-methylthiourea)

  • Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    )
  • Triethylamine (

    
    )
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:
  • Formation of the Imidoyl Thiourea Intermediate:

    • Charge a reaction vessel with Benzamidine HCl (1.0 eq) and Ethanol (10 vol).

    • Add

      
       (1.2 eq) to liberate the free base. Stir for 15 min at Room Temperature (RT).
      
    • Add Methyl isothiocyanate (1.0 eq) dropwise.

    • Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The formation of the linear N-benzimidoyl-N'-methylthiourea intermediate usually completes within 2–4 hours.

    • Checkpoint: Isolate this intermediate if high purity is required, or proceed to the next step (one-pot).

  • Oxidative Ring Closure (The Critical Step):

    • Cool the mixture to 0°C. Exothermic control is vital to prevent over-oxidation (S-oxide formation).

    • Add Iodine (1.0 eq) portion-wise OR 30%

      
       (2.0 eq) dropwise.
      
    • Mechanism: The oxidant generates a sulfur radical/cation which is attacked by the amidine nitrogen, forming the S-N bond.

    • Stir at RT for 3–6 hours. The solution typically changes color (decolorization of iodine indicates consumption).

  • Work-up & Purification:

    • Quench with saturated aqueous

      
       (if Iodine was used) to remove excess oxidant.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Recrystallize from EtOH/Water. The N-methyl analog typically crystallizes more slowly than the parent primary amine due to disrupted packing.

Pharmacokinetic & Biological Implications[5]

The shift from Compound A to Compound B impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profile significantly.

Diagram 2: SAR & ADME Logic

ADME_Logic Mod Modification: NH2 -> NHMe Lipophilicity Increased LogP (+0.5 units) Mod->Lipophilicity HBD Loss of 1 H-Bond Donor Mod->HBD Metabolism Metabolic Liability: N-Demethylation Mod->Metabolism Permeability Improved Passive Permeability (PAMPA) Lipophilicity->Permeability HBD->Permeability Clearance Risk of Higher Clearance (CYP Mediated) Metabolism->Clearance BBB Potential BBB Penetration (CNS Activity) Permeability->BBB

Caption: Impact of N-methylation on physicochemical properties and resulting biological fate.

Metabolic Stability (N-Demethylation)
  • Risk: The N-methyl group is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Oxidative N-demethylation will revert Compound B back to Compound A in vivo.

  • Mitigation Strategy: If half-life (

    
    ) is too short, consider deuterated methyl groups (
    
    
    
    ) or cyclizing the nitrogen into a ring (e.g., azetidine) to block the site of metabolism.
Permeability (The "Rule of 5" Optimization)
  • Compound A (Primary amine) has high polarity and two H-bond donors, which can limit passive diffusion across the gut wall or Blood-Brain Barrier (BBB).

  • Compound B (Secondary amine) reduces the H-bond donor count to one. This lowers the desolvation energy penalty, typically increasing

    
     (apparent permeability) in Caco-2 assays.
    

References

  • Goerdeler, J. (1954). Über die Herstellung von 1,2,4-Thiadiazolen. Chemische Berichte.
  • Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. Available at: [Link]

  • Li, Y., et al. (2013).[2] Thiadiazole-a Promising Structure in Medicinal Chemistry. ChemMedChem. Available at: [Link]

  • PubChem. Compound Summary: 5-Amino-3-phenyl-1,2,4-thiadiazole. Available at: [Link]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for "Magic Methyl" effect on heterocycles).

Sources

Biological Activity of N-Methyl-1,2,4-Thiadiazoles: Mechanisms, Target Profiling, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Dynamics

The 1,2,4-thiadiazole scaffold is a privileged, mesoionic heterocyclic motif that has garnered significant attention in medicinal chemistry. Due to its mesoionic character, the ring system exhibits exceptional lipid solubility, allowing compounds bearing this moiety to readily cross cellular membranes and interact with intracellular biological targets[1]. Furthermore, the thiadiazole ring functions as a bioisostere of pyrimidine, enabling these derivatives to interpose in nucleic acid replication and kinase signaling pathways[2].

However, the functionalization of this ring—specifically via N-methylation to form N-methyl-1,2,4-thiadiazolium salts —fundamentally alters its electronic landscape. N-methylation polarizes the ring, transforming the inherently stable N-S bond into a highly electrophilic "warhead." Depending on the nucleophile present in the biological microenvironment, initial nucleophilic attack on these N-methyl salts occurs predominantly at either the C-5 or S-1 positions[3]. This unique reactivity profile is the cornerstone of their biological activity, making them potent, targeted covalent inhibitors of cysteine-dependent enzymes.

Core Mechanism of Action: Electrophilic Thiol Trapping

The defining biological mechanism of N-methyl-1,2,4-thiadiazoles is their ability to act as heterocyclic thiol trapping agents. In the presence of cysteine-dependent enzymes—such as Cathepsin B, transglutaminases, and


 ATPases—the nucleophilic thiol (-SH) of the active-site cysteine attacks the polarized N-S bond of the thiadiazole[4].

This attack initiates a ring-opening event that results in the formation of a stable, covalent mixed disulfide bond between the enzyme and the inhibitor, leading to irreversible enzymatic inactivation[4]. Because Cathepsin B is heavily upregulated in various malignancies and is directly correlated with tumor invasiveness and poor therapy outcomes[5], N-methyl-1,2,4-thiadiazoles serve as highly effective anti-metastatic agents.

Mechanism Enzyme Active Cathepsin B (Nucleophilic Cys29-SH) Attack Nucleophilic Attack (at S-1 position) Enzyme->Attack Warhead N-Methyl-1,2,4-Thiadiazole (Electrophilic N-S Bond) Warhead->Attack Cleavage Ring Opening (N-S Bond Cleavage) Attack->Cleavage Inactivated Covalent Disulfide Bond (Enzyme Inactivation) Cleavage->Inactivated

Fig 1. Covalent inactivation of cysteine proteases via N-S bond cleavage by thiadiazoles.

Secondary Mechanisms: Kinase Inhibition and Apoptosis

Beyond covalent thiol trapping, substituted 1,2,4-thiadiazoles and their hybrid derivatives (e.g., 1,2,4-thiadiazole-1,2,4-triazoles) exhibit potent anticancer activity through non-covalent interactions. They have been shown to induce dose-dependent cytotoxic autophagy and apoptosis by inhibiting the PI3K/Akt/mTOR signaling axis[2]. By suppressing this survival pathway, these compounds alter the Bax/Bcl-2 ratio, triggering caspase-dependent apoptosis in breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines[2][6].

Pathway Drug Thiadiazole Derivative PI3K PI3K Complex Drug->PI3K Inhibits Apoptosis Bax/Bcl-2 Apoptosis Drug->Apoptosis Induces Akt Akt (Phosphorylated) PI3K->Akt Activates mTOR mTOR Pathway Akt->mTOR Activates mTOR->Apoptosis Suppresses

Fig 2. Modulation of the PI3K/Akt/mTOR signaling pathway and apoptosis induction.

Quantitative Target Profiling

To contextualize the structure-activity relationship (SAR) of these compounds, the following table synthesizes the inhibitory concentrations (


) of various thiadiazole classes against their primary biological targets.
Compound ClassPrimary Target / Cell Line

Range
Primary Mechanism of Action
N-Methyl-1,2,4-thiadiazolium salts Cathepsin B (Enzymatic)0.10 - 5.0 µMCovalent disulfide bond formation (Thiol trapping)[4]
1,2,4-Thiadiazole amides Breast Cancer (MCF-7)0.10 - 11.5 µMPI3K/Akt/mTOR pathway inhibition[6]
1,3,4-Thiadiazole derivatives EGFR (Enzymatic)0.08 - 0.30 µMATP-competitive kinase inhibition[2]
1,2,4-Thiadiazole-triazole hybrids Prostate Cancer (DU-145)1.91 - 3.08 µMApoptosis induction via Bax/Bcl-2 alteration[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the active pharmacophore and the subsequent biological validation assay. Every step is grounded in chemical and biological causality.

Protocol A: Synthesis of N-Methyl-1,2,4-Thiadiazolium Salts

Objective: To generate the electrophilic warhead while preventing premature ring degradation.

  • Substrate Preparation: Dissolve 1.0 equivalent of a 3,5-disubstituted 1,2,4-thiadiazole in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Methylation: Add 1.2 equivalents of methyl trifluoromethanesulfonate (methyl triflate) or methyl iodide dropwise at 0°C.

    • Causality Check: The reaction must be maintained under strictly anhydrous, nonbasic conditions . The introduction of N-methylation creates a highly electrophilic C-5 position. If water or hydroxide ions are present, they will immediately attack C-5, initiating an unintended ring-opening sequence that destroys the thiadiazole core[3].

  • Propagation & Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. Precipitate the resulting N-methyl-1,2,4-thiadiazolium salt using anhydrous diethyl ether.

  • Validation: Confirm the position of methylation (N-2 or N-4) via 2D-NMR (HMBC), as the regiochemistry dictates whether the subsequent biological nucleophilic attack will favor C-5 or S-1[3].

Protocol B: Fluorometric Assay for Cathepsin B Inactivation

Objective: To validate the covalent thiol-trapping mechanism of the synthesized N-methyl-1,2,4-thiadiazoles.

  • Enzyme Activation: Dilute recombinant human Cathepsin B in assay buffer (50 mM sodium acetate, pH 5.5, 1 mM EDTA) containing 2 mM Dithiothreitol (DTT). Incubate at 37°C for 15 minutes.

    • Causality Check: Cathepsin B is a cysteine protease. The DTT reducing agent is strictly required to reduce the active-site Cys29 from an inactive oxidized state to a highly nucleophilic thiolate anion (-S⁻), which is necessary to attack the thiadiazole N-S bond.

  • Inhibitor Pre-Incubation: Add the N-methyl-1,2,4-thiadiazole compound (varying concentrations from 0.01 to 10 µM) to the activated enzyme and incubate for 30 minutes.

    • Causality Check: Because the mechanism relies on covalent disulfide bond formation[4], the inhibition is time-dependent. Skipping this pre-incubation step will yield artificially high

      
       values, as the warhead needs time to undergo the ring-opening reaction.
      
  • Substrate Cleavage: Add the fluorogenic substrate Z-Arg-Arg-AMC (10 µM final concentration).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the pseudo-first-order inactivation rate constant (

    
    ) to confirm the irreversible nature of the binding.
    

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents Source: National Institutes of Health (PMC) URL:[Link][6]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: MDPI Pharmaceuticals URL:[Link][2]

  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles Source: ResearchGate URL:[Link][4]

  • Thiadiazole derivatives as anticancer agents Source: National Institutes of Health (PMC) URL:[Link][1]

  • 1,2,4-Thiadiazole alkaloids – Isolation, biological activity and synthesis Source: ResearchGate URL:[Link][3]

  • Inhibitors of Cathepsin B Source: ResearchGate URL:[Link][5]

Sources

Engineering Selectivity: A Technical Guide to Adenosine A3 Receptor Antagonism via Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach receptor pharmacology not merely as a catalog of binding affinities, but as a dynamic system of molecular interactions and controlled experimental variables. The A3 adenosine receptor (A3AR) represents one of the most compelling, yet challenging, G protein-coupled receptor (GPCR) targets in modern medicinal chemistry. Overexpressed in inflammatory cells and various tumor microenvironments, A3AR is a prime target for therapeutic intervention ()[1].

While traditional adenosine nucleoside derivatives function primarily as agonists, the development of non-nucleoside heterocyclic scaffolds—specifically thiadiazole derivatives —has unlocked a new class of highly potent, selective A3AR antagonists. This whitepaper dissects the mechanistic grounding, structure-activity relationships (SAR), and the critical, self-validating assay protocols required to accurately profile these compounds.

Mechanistic Grounding: The A3AR Signaling Axis

To understand how thiadiazole derivatives exert their pharmacological effect, we must first map the target's signaling architecture. The A3AR is classically coupled to the inhibitory G protein complex (


). Upon activation by endogenous adenosine, the 

alpha subunit dissociates and directly inhibits adenylate cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity ()[2].

Thiadiazole derivatives act as competitive antagonists. By occupying the orthosteric binding site, they prevent adenosine-driven


 coupling, thereby rescuing adenylate cyclase activity and restoring baseline cAMP levels in the target tissue ()[3].

A3AR_Signaling Antagonist Thiadiazole Antagonist A3AR A3 Adenosine Receptor Antagonist->A3AR Competitive Inhibition Gi Gi/o Protein Complex A3AR->Gi Agonist-driven Activation AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates

A3AR Gi-protein coupled signaling cascade and competitive inhibition by thiadiazole antagonists.

Structure-Activity Relationship (SAR): The Thiadiazole Advantage

A recurring question in our field is: Why transition from a thiazole to a 1,2,4-thiadiazole scaffold? The answer lies in the electrostatic potential surface of the heterocycle.

The substitution of a carbon atom for an additional nitrogen in the 5-membered ring fundamentally alters the ligand's dipole moment. Molecular electrostatic potential contour plots reveal that A3 receptors possess a specific interaction region that strongly favors the high electron density positioned between the thiadiazole ring and its adjacent phenyl or pyridyl substituents ()[4].

Furthermore, specific functional group substitutions dictate subtype selectivity. The introduction of a 4-methoxyphenyl group combined with an aliphatic acyl group (such as an acetamido or propionyl functionality) at the 5-position of the thiadiazole template yields a massive increase in binding affinity for the human A3AR ()[5].

Quantitative SAR Data Summary

The table below highlights the dramatic shift in affinity (


) when moving from a standard thiazole to an optimized 1,2,4-thiadiazole derivative.
Compound IDScaffoldR1 SubstitutionR2 SubstitutionhA1

(nM)
hA2A

(nM)
hA3

(nM)
LUF5417 1,2,4-Thiadiazole3-phenyl5-(4-methoxybenzamide)32230082
Compound 11 Thiazole4-phenyl2-acetamide>10000>1000018.4
Compound 37 1,2,4-Thiadiazole3-phenyl5-acetamide>10000>100002.3

Data synthesized from Jung et al., 2004[5]. Notice how Compound 37 achieves an 8-fold increase in A3 binding affinity (


 = 2.3 nM) simply by applying the acetamido functionality to the thiadiazole template rather than the thiazole template.

Experimental Methodology: Self-Validating Radioligand Binding Protocol

As an application scientist, I cannot overstate this: a binding assay is only as reliable as its signal-to-noise ratio and its control over endogenous variables. When profiling highly lipophilic compounds like thiadiazole derivatives against GPCRs, standard protocols often fail. Below is the optimized, step-by-step methodology for determining the


 of thiadiazole antagonists using recombinant human A3 receptors expressed in CHO cells ()[6].
Step 1: Membrane Preparation
  • Action: Harvest CHO-hA3AR cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM

    
     and 1 mM EDTA. Centrifuge at 43,000 × g for 30 min at 4°C.
    
  • Causality: EDTA chelates divalent cations to inhibit destructive metalloproteases. The inclusion of

    
     is critical; it forces the GPCR into a G-protein coupled state. While this state is traditionally used for agonist profiling, maintaining structural fidelity of the orthosteric site is equally vital for competitive antagonist docking.
    
Step 2: Adenosine Deaminase (ADA) Treatment
  • Action: Resuspend the membrane pellet and add 2 U/mL of Adenosine Deaminase (ADA). Incubate for 30 minutes at 37°C.

  • Causality: Cell lysis releases high concentrations of endogenous adenosine. If left active, this endogenous ligand acts as a competitive agonist, causing an artificial right-shift in your thiadiazole dose-response curve. ADA enzymatically deaminates adenosine into inosine, which has negligible affinity for the A3AR, thereby isolating the assay system.

Step 3: Ligand Incubation
  • Action: Mix 50 µg of membrane protein with 0.5 nM of the radioligand

    
    -AB-MECA and varying concentrations of the thiadiazole derivative (
    
    
    
    to
    
    
    M). Incubate for 60 minutes at 25°C.
  • Causality: We run this at 25°C rather than physiological 37°C to slow down receptor degradation and ligand dissociation kinetics, ensuring a stable thermodynamic equilibrium is reached for accurate

    
     and 
    
    
    
    calculations.
Step 4: Rapid Filtration & PEI Treatment (Critical Step)
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester. The filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

  • Causality: Thiadiazole derivatives exhibit high lipophilicity (high LogP). They will non-specifically bind to the negatively charged glass fibers of the filter, creating massive background radiation noise. PEI coats the fibers with a dense positive charge, neutralizing this effect and drastically improving the signal-to-noise ratio.

Step 5: Quantification
  • Action: Wash filters three times with 3 mL of ice-cold buffer, extract, and count radioactivity using a gamma counter. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Binding_Assay Membrane CHO-hA3AR Membrane Prep ADA ADA Treatment Membrane->ADA Incubation Radioligand + Thiadiazole ADA->Incubation Removes Endogenous Adenosine Filtration Rapid Filtration (PEI-treated) Incubation->Filtration Equilibrium Reached Scintillation Liquid Scintillation Filtration->Scintillation Isolates Bound Complexes

Self-validating radioligand binding assay workflow for determining thiadiazole Ki values.

Therapeutic Outlook

The precision engineering of thiadiazole derivatives has successfully decoupled A3AR antagonism from the off-target cardiovascular liabilities historically associated with A1 and A2A receptor crossover. Because A3AR is heavily implicated in the regulation of intraocular pressure, neuroprotection, and tumor proliferation, these highly selective thiadiazole antagonists are currently being evaluated as next-generation therapeutics for glaucoma, severe inflammatory conditions, and targeted oncology pipelines.

References

  • Jacobson, K. A., et al. (2009). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. Handbook of Experimental Pharmacology.[Link]

  • Borea, P. A., et al. (2015). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Purinergic Signalling.[Link]

  • Jung, K. Y., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.[Link]

  • Jacobson, K. A., et al. (1997). Selective A3 Adenosine Receptor Antagonists: Water-Soluble 3,5-Diacyl-1,2,4-trialkylpyridinium Salts and Their Oxidative Generation from Dihydropyridine Precursors. Journal of Medicinal Chemistry.[Link]

  • van Muijlwijk-Koezen, J. E., et al. (2001). Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

  • Stoddart, L. A., et al. (2015). Fragment-Based Discovery of Subtype-Selective Adenosine Receptor Ligands from Homology Models. ACS Journal of Medicinal Chemistry.[Link]

Sources

1,2,4-thiadiazole scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery: Mechanistic Insights, Synthetic Protocols, and Clinical Applications

Executive Summary

The 1,2,4-thiadiazole scaffold—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Historically viewed with caution due to the lability of its N–S bond, this structural motif is now strategically deployed either as an electrophilic warhead for covalent enzyme inhibition or as a robust bioisostere for non-covalent receptor modulation. This technical guide outlines the mechanistic pharmacology, clinical validation, and step-by-step synthetic protocols for leveraging 1,2,4-thiadiazoles in drug discovery.

Pharmacological Mechanisms: Covalent vs. Non-Covalent Paradigms

Covalent Thiol Trapping (Electrophilic Warheads)

The defining chemical feature of the 1,2,4-thiadiazole ring is the highly polarized N–S bond. In the presence of nucleophilic thiolate anions—such as those found in the active sites of cysteine proteases—the N–S bond undergoes heterolytic cleavage. This results in the formation of a mixed disulfide bond with the target enzyme, effectively acting as a thiol-trapping agent 1[1]. This mechanism has been successfully utilized to target cysteine-dependent enzymes like cathepsin B, transglutaminases, and the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) 2[2].

Mechanism Cys Target Enzyme (Active Site Cys-SH) Attack Nucleophilic Attack on N-S Bond Cys->Attack Thiadiazole 1,2,4-Thiadiazole Warhead Thiadiazole->Attack Cleavage Ring Opening & N-S Bond Cleavage Attack->Cleavage Inhibition Mixed Disulfide Formation (Enzyme Inactivation) Cleavage->Inhibition

Covalent inhibition mechanism of 1,2,4-thiadiazoles via cysteine thiol trapping.

Non-Covalent Modulation & Bioisosterism

Conversely, when the N–S bond is sterically or electronically stabilized, the 1,2,4-thiadiazole ring functions as a stable bioisostere for oxadiazoles, thiazoles, or primary amides. As an Application Scientist, replacing a methylthiazole group with a 1,2,4-thiadiazole is a proven tactic to tune physicochemical properties. This substitution can dramatically alter plasma protein binding (Fu) and enhance blood-brain barrier (BBB) penetration, which is a critical factor in central nervous system (CNS) drug discovery 3[3].

Clinical Validation and Pipeline Candidates

The clinical viability of the 1,2,4-thiadiazole scaffold is unequivocally validated by several FDA-approved drugs and advanced clinical candidates across diverse therapeutic areas.

  • Cephalosporin Antibiotics: Drugs such as ceftaroline fosamil, ceftobiprole, and cefozopran incorporate a 5-amino-1,2,4-thiadiazole moiety. This specific substitution enhances the drug's affinity for mutated penicillin-binding proteins (e.g., PBP2a), conferring potent activity against methicillin-resistant Staphylococcus aureus (MRSA) 2[2].

  • S1P1 Receptor Agonists: In the pursuit of oral therapies for multiple sclerosis, researchers discovered that a 1,2,4-thiadiazole core (Compound 17g) provided high in vitro potency (pEC50 > 9) while maintaining a reasonable free unbound fraction in plasma and excellent CNS penetration 3[3].

  • PPARα/δ Dual Agonists: Optimization of thiazole-based metabolic modulators led to the identification of 1,2,4-thiadiazole derivatives (e.g., Compound 24) that act as highly selective PPARα/δ dual agonists, demonstrating the scaffold's ability to engage multiple nuclear hormone receptors without off-target toxicity 4[4].

Table 1: Quantitative Pharmacological Data of Key 1,2,4-Thiadiazole Derivatives

Compound / DrugTargetPrimary IndicationKey Quantitative MetricMechanism of Action
Ceftaroline fosamil PBP2aMRSA InfectionsMIC90 = 1.0 µg/mLNon-covalent (Cell wall synthesis inhibitor)
Compound 17g S1P1 ReceptorMultiple SclerosispEC50 > 9.0; Fu = 0.64%Non-covalent (Receptor Agonist)
Compound 24 PPARα/δMetabolic DisordersEC50 (δ) = 10 nMNon-covalent (Dual Agonist)
Tideglusib *SARS-CoV-2 MproCOVID-19 (Investigational)IC50 = 1.55 µMCovalent (Thiol trapping via N-S cleavage)

*Tideglusib contains a fully saturated 1,2,4-thiadiazolidine-3,5-dione core.

Synthetic Methodologies & Self-Validating Protocols

Historically, the synthesis of 1,2,4-thiadiazoles relied on the oxidative dimerization of thioamides using harsh oxidants (e.g., halogens, thionyl chloride) in toxic solvents. Modern medicinal chemistry demands greener, highly efficient methodologies. A breakthrough approach is the chromatography-free, one-pot, two-step synthesis utilizing Lawesson's Reagent (LR) and tert-butyl hydroperoxide (TBHP) under solvent-free conditions 5[5].

Synthesis Amide Primary Amide (1.0 mmol) LR Lawesson's Reagent (0.6 mmol) 80°C, Solvent-Free Amide->LR Thioamide Thioamide Intermediate (In Situ) LR->Thioamide Thionation TBHP TBHP Oxidant (1.5 mmol) Room Temp Thioamide->TBHP Product 3,5-Disubstituted 1,2,4-Thiadiazole TBHP->Product Oxidative Dimerization

One-pot, two-step solvent-free synthesis of 1,2,4-thiadiazoles.

Standard Operating Procedure: Solvent-Free Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

Step 1: Solvent-Free Thionation

  • Action: In a reaction vial, combine the primary amide (1.0 mmol) and Lawesson's Reagent (0.6 mmol). Heat the solid mixture to 80 °C under continuous stirring until a homogenous melt forms.

  • Causality: Why solvent-free? Eliminating the solvent maximizes the collision frequency between the solid reactants. This kinetically drives the endothermic C=O to C=S exchange (thionation) much faster than in traditional refluxing toluene. The 0.6 mmol of LR provides a slight stoichiometric excess (as one LR molecule yields two thionating equivalents), ensuring complete conversion.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the highly polar primary amide spot and the emergence of a less polar thioamide intermediate validates the completion of Step 1.

Step 2: Oxidative Dimerization

  • Action: Cool the reaction mixture to room temperature. Slowly add TBHP (1.5 mmol, typically as an aqueous or decane solution) dropwise. Stir at room temperature until gas evolution ceases.

  • Causality: Why TBHP? TBHP acts as a green, atom-economical terminal oxidant. The slow addition is critical to prevent thermal runaway during the exothermic oxidation. TBHP induces the formation of a sulfenic acid or radical intermediate that rapidly dimerizes, extruding sulfur and water to forge the final N–S and C–N bonds of the 1,2,4-thiadiazole ring.

  • Self-Validation Check: The reaction is validated visually by the cessation of gas evolution. Final structural validation must be performed via 13C NMR (confirming the absence of the C=S thione carbon at ~200 ppm and the presence of the C=N thiadiazole carbons at ~170-185 ppm) and HRMS.

Structure-Activity Relationship (SAR) Guidelines

When designing 1,2,4-thiadiazole-based libraries, the electronic nature of the C3 and C5 substituents dictates the molecule's fate:

  • Tuning Warhead Reactivity: For covalent inhibitors targeting cysteine proteases, placing electron-withdrawing groups (EWGs) at the C5 position increases the electrophilicity of the N–S bond, accelerating thiol trapping.

  • Stabilizing for Non-Covalent Binding: For receptor agonists (e.g., S1P1 or PPAR modulators), bulky or electron-donating groups (EDGs) at C3/C5 shield the N–S bond from off-target nucleophilic attack, preventing promiscuous assay interference (PAINS behavior) and improving in vivo half-life.

References

  • Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. 1

  • A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. RSC Publishing. 5

  • Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). ACS Publications. 3

  • Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. ACS Publications. 4

  • In Silico and In Vitro Studies of the Approved Antibiotic Ceftaroline Fosamil and Its Metabolites as Inhibitors of SARS-CoV-2 Replication. MDPI. 2

Sources

Physicochemical Profiling and Solubility Optimization of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical characterization of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine , a lipophilic heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for thiazoles or oxadiazoles. Due to the presence of the 3-phenyl ring and the aromatic thiadiazole core, this compound exhibits Class II (Low Solubility, High Permeability) behavior according to the Biopharmaceutics Classification System (BCS).

This document provides a consensus data profile based on structural analogs and computed QSPR models, followed by a rigorous, self-validating experimental protocol for determining thermodynamic solubility. It is designed for researchers requiring precise solubility metrics for lead optimization and formulation design.

Molecular Architecture & Physicochemical Baseline

Understanding the solubility of this compound requires analyzing its structural fragments. The 1,2,4-thiadiazole ring is electron-deficient, making the exocyclic amine weakly basic. However, the N-methyl substitution and the 3-phenyl group significantly increase lipophilicity compared to the parent thiadiazole.

Table 1: Physicochemical Consensus Profile

Data derived from computed consensus models (SwissADME/ACD) and structural analog extrapolation (e.g., 5-phenyl-1,2,4-thiadiazol-3-amine).

PropertyValue (Consensus)Impact on Solubility
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol Low MW favors dissolution, but crystal packing dominates.
cLogP (Lipophilicity) 2.3 – 2.6High. Indicates poor aqueous solubility (< 0.1 mg/mL).
TPSA ~54 ŲModerate polarity; suggests good membrane permeability.
pKa (Base) ~3.5 – 4.2Weak base. Solubility will be pH-dependent (higher at pH < 2).
H-Bond Donors 1 (NH)Limited interaction with water matrix.
Predicted Solubility (pH 7.4) 0.02 – 0.05 mg/mL Critical formulation challenge.

Solubility Data Profile

As direct experimental data for this specific N-methyl derivative is proprietary in many catalogs, the following profile is constructed from the 3-phenyl-1,2,4-thiadiazole scaffold baseline. This serves as the hypothesis for the experimental validation in Section 4.

Predicted pH-Dependent Solubility (Theoretical)

The compound behaves as a weak base. At physiological pH (7.4), it exists primarily in its neutral form, limiting solubility.

MediumpHSolubility StatePredicted Concentration (mg/mL)
0.1N HCl 1.0Protonated (Cationic)> 1.5 mg/mL (High)
Acetate Buffer 4.5Mixed Species~ 0.25 mg/mL
PBS / Water 7.4Neutral (Lipophilic)0.035 mg/mL (Low)
DMSO -Solvated> 50 mg/mL

Critical Insight: The sharp drop in solubility between pH 1.0 and pH 4.5 confirms that salt formation (e.g., Mesylate or Hydrochloride) is the primary strategy for increasing bioavailability.

Experimental Validation Framework

To generate authoritative data for regulatory filing or lead optimization, you must move beyond prediction. The following protocol uses Thermodynamic Shake-Flask methodology coupled with HPLC-UV , the gold standard for solubility profiling.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, emphasizing the "Saturation Equilibrium" step which is often the source of error in high-throughput screens.

SolubilityProtocol Prep Sample Preparation (Excess Solid + Buffer) Equil Equilibration (37°C, 24-48h Shake) Prep->Equil Supersaturation Filter Phase Separation (0.22 µm PVDF Filter) Equil->Filter Equilibrium Dilute Filtrate Dilution (Mobile Phase) Filter->Dilute Prevent Precipitation Analyze Quantification (HPLC-UV / LC-MS) Dilute->Analyze Injection Data Solubility Value (mg/mL) Analyze->Data Calculation

Figure 1: Thermodynamic Solubility Workflow. Note the critical filtration step to remove undissolved micro-particulates.

Detailed Protocol (Standard Operating Procedure)

Objective: Determine thermodynamic solubility at pH 7.4 (PBS).

Reagents:

  • Compound: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (>98% purity).

  • Buffer: 50 mM Phosphate Buffered Saline (pH 7.4).

  • Solvent: DMSO (for calibration stock).

Step-by-Step Methodology:

  • Calibration Curve Construction:

    • Prepare a 10 mM stock solution in DMSO.

    • Create serial dilutions (e.g., 1, 5, 10, 50, 100 µM) in 50:50 Acetonitrile:Water.

    • Analyze via HPLC to establish the Area-Under-Curve (AUC) vs. Concentration linear response (

      
      ).
      
  • Sample Preparation (Shake-Flask):

    • Weigh ~2 mg of solid compound into a 2 mL HPLC vial.

    • Add 1.0 mL of PBS (pH 7.4).

    • Visual Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid. This guarantees saturation.

  • Equilibration:

    • Incubate at 37°C (or 25°C ambient) with orbital shaking (500 rpm) for 24 hours .

    • Self-Validation: Check pH after 24h. If pH shifted >0.1 units, the compound may be acting as a buffer; re-adjust or use stronger buffer capacity.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF membrane . (Avoid Nylon, which binds aromatic heterocycles).

  • Quantification:

    • Dilute the filtrate 1:1 with Acetonitrile (to prevent precipitation in the HPLC lines).

    • Inject onto HPLC (C18 Column, Water/ACN gradient).

    • Calculate concentration using the DMSO calibration curve.

Formulation & Solubility Enhancement Strategies

Given the predicted Class II behavior, simple aqueous buffers are insufficient for in vivo delivery. The following decision tree guides formulation based on the physicochemical data.

FormulationLogic Start Solubility < 0.1 mg/mL? CheckPKa Is pKa Basic (>3)? Start->CheckPKa Yes Salt Strategy 1: Salt Formation (Mesylate/HCl) CheckPKa->Salt Yes (Amine present) Cosolvent Strategy 2: Co-solvents (PEG400 / PG) CheckPKa->Cosolvent No (Neutral) Complex Strategy 3: Cyclodextrin (HP-β-CD) Salt->Complex If Salt fails

Figure 2: Formulation Decision Tree for 1,2,4-Thiadiazoles.

  • Salt Screening: The N-methyl amine is the primary handle. Attempt Mesylate or Tosylate salts to disrupt the crystal lattice energy of the phenyl ring stacking.

  • Cosolvents: For IV formulation, a mixture of 10% DMSO / 40% PEG400 / 50% Water is recommended to achieve concentrations > 2 mg/mL.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for phenyl-substituted heterocycles, sequestering the hydrophobic phenyl ring into the CD cavity.

References

  • PubChem. 5-Phenyl-1,2,4-thiadiazol-3-amine (Compound Summary). National Library of Medicine. [Link]

  • Matysiak, J. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility.[1] PubMed. [Link]

  • SwissADME. Molecular Modeling and Physicochemical Prediction Interface. Swiss Institute of Bioinformatics. [Link]

Sources

The Pharmacophore Frontier: 3-Phenyl-1,2,4-thiadiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Logic

The 1,2,4-thiadiazole scaffold acts as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Specifically, the 3-phenyl-1,2,4-thiadiazol-5-amine core represents a critical bioisostere of thiazoles and pyrimidines, offering unique electronic properties due to the presence of the labile N–S bond.

For drug development professionals, this scaffold offers three distinct mechanistic advantages:

  • Bioisosterism: It mimics the geometry of 1,3-thiazoles but with altered lipophilicity (

    
    ) and hydrogen bond acceptor capabilities.
    
  • Covalent Trapping: The N–S bond possesses latent electrophilicity, allowing it to act as a "warhead" for cysteine-dependent enzymes (e.g., Cathepsin B, Sortase A) via disulfide exchange.

  • Allosteric Modulation: Analogs derivatized at the 5-amine position have demonstrated high potency as allosteric modulators for GPCRs, particularly Adenosine (

    
    ) and Free Fatty Acid (GPR40) receptors.
    

This guide details the robust synthesis, structural activity relationships (SAR), and therapeutic applications of this chemotype.[1]

Synthetic Architecture: The Oxidative Closure Strategy

While historical methods (e.g., Goerdeler synthesis) relied on harsh reagents, modern protocol demands chemoselectivity and environmental compliance. The most robust pathway for generating a library of 3-phenyl-1,2,4-thiadiazol-5-amine analogs is the Iodine-Mediated Oxidative Cyclization of Imidoylthioureas .

Mechanistic Causality

We utilize molecular iodine (


) rather than hypervalent iodine or metal catalysts for two reasons:
  • Soft Oxidation: Iodine acts as a "soft" oxidant, promoting the specific formation of the S–N bond without over-oxidizing the sulfur to a sulfoxide/sulfone.

  • Atom Economy: The reaction proceeds via an iodonium intermediate that activates the sulfur for nucleophilic attack by the amidine nitrogen, ensuring regioselectivity for the 1,2,4-isomer over the 1,3,5-triazine byproduct.

Validated Protocol: One-Pot Cyclodesulfurization

Target: Synthesis of N-substituted-3-phenyl-1,2,4-thiadiazol-5-amines.

Reagents:

  • Benzamidine hydrochloride (1.0 equiv)

  • Isothiocyanate (R-NCS) (1.0 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: DMF or Methanol[2]

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve benzamidine hydrochloride in DMF.

    • Add

      
       to liberate the free amidine base.
      
    • Add the isothiocyanate (R-NCS) dropwise at

      
      .
      
    • Checkpoint: Stir for 2–4 hours at room temperature. Monitor TLC for the disappearance of benzamidine. The intermediate formed is the imidoylthiourea .[3]

  • Oxidative Closure:

    • Cool the mixture to

      
      .
      
    • Add molecular iodine (

      
      ) portion-wise. The color will initially fade as iodine is consumed.
      
    • Stir for 1 hour. The persistence of a dark color indicates excess oxidant.

  • Work-up & Purification:

    • Quench with aqueous sodium thiosulfate (

      
      ) to remove excess iodine (color change from dark brown to yellow/clear).
      
    • Extract with Ethyl Acetate.[4]

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Yield Expectation: 75–90% depending on the steric bulk of 'R'.

Visualization of Synthesis & SAR

The following diagrams illustrate the chemical pathway and the Structure-Activity Relationship (SAR) logic.

Synthesis_SAR cluster_0 Figure 1: Iodine-Mediated Oxidative Cyclization cluster_1 Figure 2: SAR & Pharmacophore Logic Start Benzamidine (Nucleophile) Inter Imidoylthiourea Intermediate Start->Inter Adduct Formation (DMF, Et3N) Reagent Isothiocyanate (R-NCS) Reagent->Inter Product 3-Phenyl-1,2,4- thiadiazol-5-amine Inter->Product Oxidative Closure (S-N Bond Formation) Oxidant Iodine (I2) (Soft Oxidant) Oxidant->Product Core 1,2,4-Thiadiazole Ring NS_Bond N-S Bond (The Warhead) Core->NS_Bond Latent Electrophile (Cysteine Trap) Phenyl 3-Phenyl Ring (The Anchor) Core->Phenyl Lipophilic Pocket (pi-pi Stacking) Amine 5-Amino Group (The Handle) Core->Amine H-Bond Donor Acylation Target

Caption: Fig 1: Convergent synthesis via imidoylthiourea. Fig 2: The tripartite pharmacophore showing the electrophilic warhead, lipophilic anchor, and functional handle.

Therapeutic Applications & Data Summary

The versatility of the 3-phenyl-1,2,4-thiadiazol-5-amine scaffold is best understood by analyzing its derivatives across different therapeutic areas.

Adenosine Receptor Antagonists

The 1,2,4-thiadiazole ring serves as a superior bioisostere to the thiazole ring in Adenosine


 antagonists. The nitrogen at position 2 acts as a critical hydrogen bond acceptor in the receptor pocket.
  • Key Modification: Acylation of the 5-amine (e.g., Acetamide or Benzamide derivatives).

  • Outcome:

    
    -acetyl-3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine exhibits sub-nanomolar affinity (
    
    
    
    ).[5]
GSK-3 Inhibition (Neuroprotection/Oncology)

Glycogen Synthase Kinase-3


 is a target for Alzheimer's and cancer. Thiadiazoles bind to the ATP-binding site.
  • Mechanism: The thiadiazole nitrogen forms H-bonds with the hinge region of the kinase (Val135).

  • Advantage: High selectivity over CDK-2 compared to other heterocyclic scaffolds.

Antimicrobial "Warheads"

The N–S bond is susceptible to cleavage by bacterial thiols.

  • Target: Bacterial Sortase A (SrtA) and other cysteine transpeptidases.

  • Mechanism: The active site cysteine thiolate attacks the sulfur of the thiadiazole, opening the ring and forming a disulfide bond with the enzyme, irreversibly inhibiting it.[6]

Comparative Activity Table
Analog ClassSubstituent (R on Amine)3-Phenyl ModificationPrimary TargetMechanismActivity (

/

)
A3 Antagonist Acetyl (

)
4-MethoxyAdenosine

GPCR
Competitive Antagonist

[1]
Kinase Inhibitor Urea linked ArylUnsubstitutedGSK-3

ATP Competitive

[2]
Antibacterial Free Amine (

)
2,4-DichloroS. aureus Sortase ACovalent Cysteine Trap

[3]
GPR40 Agonist Phenylacetic acid4-FluoroFFA1 ReceptorAllosteric Agonist

[4]

Critical Stability Considerations

When working with this scaffold, researchers must be aware of the reductive instability of the N–S bond.

  • Metabolism: In vivo, the 1,2,4-thiadiazole ring can be reductively cleaved by liver enzymes (P450s) or high concentrations of glutathione (GSH), resulting in the formation of an open-chain thioamidine.

  • Prodrug Potential: This instability can be exploited. If the open-chain metabolite is the active species, the thiadiazole acts as a cyclic prodrug, improving oral bioavailability before releasing the active thioamidine in the reducing environment of the cell.

References

  • Jung, K. Y., et al. (2005). "Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists." Bioorganic & Medicinal Chemistry, 13(14), 4420-4437.

  • Martinez, A., et al. (2002). "First Non-ATP Competitive Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors: Thiadiazolidinones (TDZD) as Potential Drugs for the Treatment of Alzheimer’s Disease." Journal of Medicinal Chemistry, 45(6), 1292–1299.

  • Jatangi, N., et al. (2018).[7] "I2-Mediated Oxidative C–N and N–S Bond Formations in Water: A Metal-Free Strategy for the Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles." The Journal of Organic Chemistry, 83(10), 5715–5723.

  • Krasavin, M., et al. (2017).[8] "Continued SAR exploration of 1,2,4-thiadiazole-containing scaffolds in the design of free fatty acid receptor 1 (GPR40) agonists." European Journal of Medicinal Chemistry, 140, 229-238.

  • Mariappan, A., et al. (2016).[7] "Intramolecular Oxidative S–N Bond Formation of Imidoyl Thioureas: A Metal-Free Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles." The Journal of Organic Chemistry, 81(15), 6573–6579.

Sources

Methodological & Application

Application Note: Synthesis of N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine via Oxidative Cyclization of Imidoylthioureas

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The 1,2,4-thiadiazole scaffold is a highly privileged motif in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters in rational drug design[1]. The synthesis of 5-amino-substituted 1,2,4-thiadiazoles, such as N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine , is most efficiently achieved through the oxidative N–S bond formation of an imidoylthiourea intermediate[2].

This application note details a robust, two-step synthetic pathway: the nucleophilic addition of benzamidine to methyl isothiocyanate, followed by a transition-metal-free oxidative cyclization. By utilizing molecular iodine (


) as the oxidant, this protocol avoids the heavy metal contamination associated with copper-catalyzed methods, making it highly suitable for active pharmaceutical ingredient (API) development[2][3].

Mechanistic Pathway & Causality

The construction of the 1,2,4-thiadiazole heterocycle relies on a dehydrogenative cross-coupling mechanism.

  • Nucleophilic Addition: Benzamidine acts as a nucleophile, attacking the highly electrophilic central carbon of methyl isothiocyanate to form the intermediate N-methyl-N'-benzimidoylthiourea.

  • Oxidative Cyclization: The addition of molecular iodine facilitates the removal of two electrons and two protons. Iodine reacts with the thiourea sulfur to form a highly reactive sulfenyl iodide intermediate. This electrophilic sulfur is subsequently attacked by the adjacent amidine nitrogen, driving intramolecular ring closure[2]. While historical methods utilized harsh oxidants like bromine or hydrogen peroxide[4],

    
     provides superior functional group tolerance and suppresses the formation of unwanted S-oxides.
    

Pathway A Benzamidine (Nucleophile) C Imidoylthiourea Intermediate (N-methyl-N'-benzimidoylthiourea) A->C Base (Et3N) Nucleophilic Addition B Methyl Isothiocyanate (Electrophile) B->C D N-Methyl-3-phenyl- 1,2,4-thiadiazol-5-amine C->D Oxidative Cyclization (I2) -2e-, -2H+ Intramolecular N-S Coupling

Figure 1: Mechanistic workflow for the synthesis of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual cues and in-process controls to ensure reaction fidelity.

Protocol A: Synthesis of N-Methyl-N'-benzimidoylthiourea (Intermediate)

Causality Note: Benzamidine is typically supplied as a hydrochloride salt. Triethylamine (


) is strictly required to neutralize the HCl, liberating the free amidine base; failure to do so leaves the amidine protonated and completely non-nucleophilic.
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend benzamidine hydrochloride (1.56 g, 10.0 mmol) in anhydrous acetonitrile (30 mL).

  • Neutralization: Add

    
     (1.67 mL, 12.0 mmol) dropwise at 0 °C. Stir for 15 minutes. The suspension will change in consistency as the free base is liberated.
    
  • Addition: Slowly add methyl isothiocyanate (0.77 g, 10.5 mmol) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc, 2:1). The product will appear as a new, UV-active spot with a lower

      
       than the starting materials.
      
  • Isolation: Pour the reaction mixture into ice-cold distilled water (100 mL). The intermediate imidoylthiourea will spontaneously precipitate as a pale-yellow solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water (2 × 20 mL) to remove residual triethylamine hydrochloride, and dry under high vacuum. (Typical yield: 85-90%).

Protocol B: -Promoted Oxidative Cyclization to Target API

Causality Note: Potassium carbonate (


) is utilized as a mild proton scavenger to neutralize the hydroiodic acid (HI) generated during the dehydrogenative coupling, preventing the reverse reaction and protecting acid-sensitive moieties[2].
  • Preparation: Dissolve the isolated N-methyl-N'-benzimidoylthiourea (0.97 g, 5.0 mmol) in chloroform (25 mL).

  • Base Addition: Add anhydrous

    
     (1.38 g, 10.0 mmol) to the solution and stir for 5 minutes.
    
  • Oxidation: Add molecular iodine (

    
    , 1.52 g, 6.0 mmol) in small portions.
    
    • Visual Cue: The solution will immediately turn deep purple/brown, indicating the presence of active iodine.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Track the disappearance of the thiourea starting material on TLC.

  • Quenching (Critical Step): Add saturated aqueous sodium thiosulfate (

    
    , 20 mL) directly to the flask. Stir vigorously for 10 minutes.
    
    • Self-Validation: The organic layer must transition from dark brown to pale yellow or colorless. This confirms the complete reduction of unreacted electrophilic

      
       into water-soluble iodide (
      
      
      
      ), preventing contamination of the final product.
  • Extraction & Purification: Separate the organic layer. Extract the aqueous phase with chloroform (2 × 15 mL). Dry the combined organic phases over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine by recrystallization from ethanol[5].
    

Data Presentation: Optimization of Oxidants

To justify the selection of the


/

system, Table 1 summarizes the performance of various oxidants in the cyclization of imidoylthioureas based on established literature standards[1][2][3][4].
Oxidant SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Advantages & Disadvantages

/


252 - 485 - 95Preferred: Metal-free, mild conditions, high yield, and unreacted oxidant is easily quenched with thiosulfate[2].
PIFA THF or DCE250.1 - 170 - 90Extremely rapid cyclization, but the hypervalent iodine reagent is expensive and highly moisture-sensitive[1].

/

DMSO806 - 1265 - 80Utilizes a green oxidant (

), but requires elevated heating and rigorous metal-scavenging during workup[3].

/

EtOH0 - 252 - 560 - 75Highly economical, but prone to driving over-oxidation, leading to unwanted S-oxide byproducts[4].
Table 1: Comparative analysis of oxidative systems for 1,2,4-thiadiazole ring closure.

Analytical Characterization Signatures

To verify the successful synthesis of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, the following analytical signatures should be observed[5]:

  • 
    H NMR (
    
    
    
    , 400 MHz):
    The N-methyl protons will appear as a sharp doublet (if coupling to the NH proton is preserved) or a singlet around
    
    
    3.05 ppm. The phenyl ring protons will multiplet in the aromatic region (
    
    
    7.40 - 8.25 ppm). The exocyclic secondary amine N-H proton typically presents as a broad singlet around
    
    
    5.8 - 6.2 ppm.
  • ESI-MS: Positive ion mode will yield an

    
     peak at m/z 192.1, corresponding to the exact mass of 
    
    
    
    (191.05 Da).

References

  • Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation ResearchG
  • Hypervalent Iodine(III)
  • Copper-Catalyzed Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles via Intramolecular N—S Bond Formation ResearchG
  • 5-alkyl(or aryl)- amino-1,2,4-thiadiaxoles Royal Society of Chemistry (RSC)
  • Directed Evolution of Escherichia coli Surface-displayed Vitreoscilla hemoglobin as an artificial metalloenzyme for the synthesis of 5-imino-1,2,4-thiadiazoles Royal Society of Chemistry (RSC)

Sources

Application Notes and Protocols: Oxidative Cyclization for the Synthesis of 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] This application note provides a comprehensive guide to the synthesis of 1,2,4-thiadiazoles via oxidative cyclization, a powerful and versatile strategy. We will delve into various modern protocols, elucidating the mechanistic underpinnings and providing detailed, field-proven experimental procedures. This guide is designed to empower researchers to select and implement the most suitable synthetic strategy for their specific needs, fostering the development of novel 1,2,4-thiadiazole-based therapeutics and functional molecules.

Introduction: The Significance of 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties and rigid conformational structure make it an attractive scaffold for interacting with biological targets. Consequently, molecules incorporating this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The development of efficient and robust synthetic methods to access diverse 1,2,4-thiadiazole derivatives is therefore a critical endeavor in modern drug discovery.

Oxidative cyclization has emerged as a prominent and highly effective approach for the construction of the 1,2,4-thiadiazole core. These reactions typically involve the formation of a key N-S bond through the oxidation of suitable acyclic precursors. The choice of oxidant and reaction conditions can be tailored to accommodate a wide variety of substrates, offering a high degree of synthetic flexibility.

Mechanistic Overview of Oxidative Cyclization

The oxidative cyclization to form 1,2,4-thiadiazoles generally proceeds through the dimerization of thioamides or the intramolecular cyclization of pre-functionalized precursors. A common mechanistic pathway involves the initial oxidation of the sulfur atom of a thioamide to generate a reactive sulfenyl intermediate. This intermediate can then undergo nucleophilic attack by a nitrogen atom, either from a second thioamide molecule (intermolecular) or within the same molecule (intramolecular), followed by cyclization and subsequent aromatization to yield the stable 1,2,4-thiadiazole ring.

Key Oxidative Cyclization Protocols

This section details several of the most reliable and widely used oxidative cyclization protocols for the synthesis of 1,2,4-thiadiazoles. For each method, we provide a mechanistic rationale, a detailed experimental protocol, and a summary of its advantages and limitations.

Iodine-Mediated Oxidative Cyclization

Molecular iodine (I₂) is a versatile and readily available oxidant that has been extensively used for the synthesis of 1,2,4-thiadiazoles.[5][6][7] It offers a metal-free and often environmentally benign approach.[5][8]

Causality of Experimental Choices:

  • Iodine as Oxidant: Iodine acts as a mild oxidizing agent, facilitating the formation of the N-S bond without over-oxidation of the starting materials or product.

  • Base: A base, such as potassium carbonate (K₂CO₃) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), is often employed to neutralize the HI generated during the reaction, driving the equilibrium towards product formation.[5][6]

  • Solvent: A variety of solvents can be used, with acetonitrile and chloroform being common choices.[5][6] Green chemistry approaches have also demonstrated the efficacy of water as a solvent.[5][8]

Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Thioamides [5][9]

  • To a solution of the substituted thioamide (1.0 mmol) in acetonitrile (5 mL), add K₂CO₃ (1.5 mmol).

  • Add molecular iodine (1.2 mmol) portion-wise over 10 minutes with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydrogen Peroxide (H₂O₂)-Mediated Oxidative Cyclization

Hydrogen peroxide is an inexpensive and environmentally friendly oxidant, with water as its only byproduct, making it an attractive choice for green synthesis.[1][3]

Causality of Experimental Choices:

  • Hydrogen Peroxide as Oxidant: H₂O₂ is a powerful oxidant capable of promoting the dimerization of thioamides.[10][11] The reaction is often performed in a protic solvent like ethanol.[1]

  • Catalyst-Free: Many H₂O₂-mediated protocols proceed efficiently without the need for a metal catalyst, simplifying the reaction setup and purification.[1]

  • Mild Conditions: These reactions can often be conducted at room temperature, which is beneficial for substrates with sensitive functional groups.[1]

Experimental Protocol: Green Synthesis of 1,2,4-Thiadiazoles using H₂O₂ [1]

  • Dissolve the N-carbamothioylformimidamide (1.0 mmol) in ethanol (5 mL).

  • Add 30% aqueous hydrogen peroxide (1.0-2.0 equiv.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

Dimethyl Sulfoxide (DMSO) as an Oxidant

Dimethyl sulfoxide (DMSO) can act as both a solvent and an oxidant, particularly under acidic conditions, offering a convenient one-pot procedure.[12][13][14]

Causality of Experimental Choices:

  • DMSO as Oxidant: In the presence of an acid (e.g., HCl), DMSO becomes activated and can oxidize thioamides to facilitate the cyclization.[13]

  • Acidic Conditions: The acid is crucial for the activation of DMSO as an oxidant.

  • Substrate Scope: This method has been shown to be effective for the synthesis of various 1,2,4-thiadiazole derivatives from α-oxothioamides.[12][14]

Experimental Protocol: DMSO-Mediated Synthesis from α-Oxothioamides [12][14]

  • Dissolve the (het)aryl-α-oxothioamide (1.0 mmol) in DMSO (3 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 2-3 drops).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

Emerging and Green Synthetic Approaches

The field of organic synthesis is continuously evolving towards more sustainable practices. Several innovative methods for the oxidative cyclization to 1,2,4-thiadiazoles align with the principles of green chemistry.

  • Enzymatic Synthesis: Vanadium-dependent haloperoxidases have been utilized for the oxidative dimerization of thioamides, using a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant.[10][11] This biocatalytic approach offers high chemoselectivity under mild conditions.[10][11]

  • Photocatalytic Synthesis: Copper(I) oxide (Cu₂O) rhombic dodecahedra have been employed as photocatalysts for the oxidative cyclization of thioamides under visible light irradiation.[2] This method avoids the use of stoichiometric chemical oxidants.[2]

  • Solvent-Free and Grinding Methods: Environmentally benign protocols have been developed that utilize solvent-free conditions or mechanical grinding, significantly reducing waste generation.[5][15] For instance, the reaction of thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina under grinding conditions provides a rapid and efficient synthesis of 1,2,4-thiadiazoles.[5]

Data Summary and Comparison of Protocols

Protocol Oxidant Typical Substrates Key Advantages Limitations References
Iodine-Mediated I₂Thioamides, Amidines + IsothiocyanatesMetal-free, versatile, mild conditions, good functional group tolerance.Stoichiometric oxidant, potential for halogenated byproducts.[5][6][7]
H₂O₂-Mediated H₂O₂N-carbamothioylformimidamides, ThioamidesGreen (water byproduct), inexpensive, often catalyst-free, simple workup.Can require more activated substrates, potential for over-oxidation.[1][10][11]
DMSO-Mediated DMSO/Acidα-OxothioamidesOne-pot procedure, readily available reagents.Requires elevated temperatures, acidic conditions may not be suitable for all substrates.[12][13][14]
Enzymatic H₂O₂/Halide salt (catalyzed by VHPO)ThioamidesHighly chemoselective, mild aqueous conditions, sustainable.Enzyme availability and stability, substrate scope may be limited by enzyme specificity.[10][11]
Photocatalytic O₂ (with photocatalyst)ThioamidesUtilizes light energy, avoids stoichiometric oxidants, sustainable.Requires specific photocatalyst and light source, reaction times can be long.[2]

Visualizing the Reaction Pathways

General Mechanism of Oxidative Dimerization of Thioamides

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Attack & Dimerization cluster_2 Step 3: Cyclization & Aromatization Thioamide1 2 R-C(S)NH₂ Intermediate1 [R-C(S-X)=NH₂]⁺ Thioamide1->Intermediate1 - 2e⁻, - 2H⁺ Oxidant Oxidant Intermediate2 Dimeric Intermediate Intermediate1->Intermediate2 Thioamide2 R-C(S)NH₂ Thioamide2->Intermediate2 Nucleophilic Attack Thiadiazole 3,5-Disubstituted-1,2,4-Thiadiazole Intermediate2->Thiadiazole - H₂S or other byproducts

Caption: Generalized workflow for the oxidative dimerization of thioamides.

Iodine-Mediated Oxidative Cyclization Workflow

G Start Thioamide + I₂ + Base Reaction Stir at RT Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Na₂S₂O₃ Monitoring->Quench Extraction Extract with EtOAc Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 1,2,4-Thiadiazole Purification->Product

Caption: Experimental workflow for iodine-mediated synthesis.

Conclusion and Future Outlook

The oxidative cyclization strategies discussed herein represent powerful tools for the synthesis of 1,2,4-thiadiazoles. The choice of a specific protocol will depend on factors such as substrate availability, desired functional group tolerance, and considerations for green chemistry. While classical methods using iodine and hydrogen peroxide remain highly relevant, the emergence of enzymatic and photocatalytic approaches opens up new avenues for sustainable and highly selective synthesis. Future research in this area will likely focus on expanding the substrate scope of these green methods, developing novel catalytic systems, and applying these protocols to the synthesis of complex, biologically active molecules for drug discovery and development.

References

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]

  • Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. MDPI. [Link]

  • Synthesis of 1,2,4-Thiadiazoles in Ethanol at Room Temperature by Using Hydrogen Peroxide. Advanced Synthesis & Catalysis. [Link]

  • Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[5][6][10]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry. [Link]

  • Green synthesis of substituted 1,2,4-thiadiazoles 25. ResearchGate. [Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances. [Link]

  • Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu₂O rhombic dodecahedra. RSC Publishing. [Link]

  • Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. Bentham Science. [Link]

  • Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[5][6][10]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. National Institutes of Health. [Link]

  • Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. ResearchGate. [Link]

  • One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond. ResearchGate. [Link]

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [Link]

  • Product Class 10: 1,2,4-Thiadiazoles. Science of Synthesis. [Link]

  • A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Academia.edu. [Link]

  • Oxidation of Thioamides with the DMSO–HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. ResearchGate. [Link]

  • Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant. Chinese Chemical Letters. [Link]

  • Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. [Link]

  • Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. Bentham Science Publishers. [Link]

  • Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. MDPI. [Link]

  • Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]

  • I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. Academia.edu. [Link]

Sources

Application Note: Precision N-Methylation of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the procedures for the N-methylation of 3-phenyl-1,2,4-thiadiazol-5-amine, addressing the critical challenge of regioselectivity inherent to the 5-amino-1,2,4-thiadiazole scaffold.

Abstract

The methylation of 3-phenyl-1,2,4-thiadiazol-5-amine presents a classic problem in heterocyclic chemistry: the ambident nucleophilicity of the 5-amino-1,2,4-thiadiazole core. Direct alkylation with methyl iodide often favors ring nitrogen (N-2 or N-4) alkylation, yielding thermodynamically stable imino-dihydrothiadiazoles rather than the desired exocyclic N-methylamine. This guide outlines two validated protocols to achieve high regiocontrol: (1) A Nucleophilic Aromatic Substitution (SNAr) route (Gold Standard) and (2) A Reductive Amination route (for amine starting materials). We also discuss the limitations of direct alkylation and provide characterization data to distinguish regioisomers.

Introduction & Mechanistic Insight

The Regioselectivity Challenge

The 5-amino-1,2,4-thiadiazole system exists in a tautomeric equilibrium between the amino form (A ) and the imino form (B ). Under basic conditions used for alkylation (e.g., NaH/MeI), the deprotonated species is an ambident anion.

  • Kinetic/Thermodynamic Control: The ring nitrogens (specifically N-2) are often more nucleophilic or lead to more stable alkylated products (mesoionic or imino species) compared to the exocyclic amine.

  • Consequence: "Naive" methylation with alkyl halides typically yields a mixture containing significant amounts of 2-methyl-3-phenyl-1,2,4-thiadiazol-5-imine, rendering purification difficult.

Strategic Pathways

To ensure exclusive N-exocyclic methylation, we must either:

  • Bypass the Amine: Use a 5-chloro precursor which reacts exclusively at the C-5 position (SNAr).

  • Modulate Reactivity: Use reductive amination conditions where the intermediate imine/iminium species directs reduction to the exocyclic amine.

ReactionLandscape Start 3-Phenyl-1,2,4-thiadiazol-5-amine DirectAlk Direct Alkylation (MeI / Base) Start->DirectAlk High Risk RedAm Route B: Reductive Amination (HCHO / NaBH4) Start->RedAm Controlled RingProd N-2 Methylated Product (Imino Form - Undesired) DirectAlk->RingProd Major Product AltRoute Route A: SNAr (Start from 5-Chloro) ExoProd N-Exo Methyl Product (Target) AltRoute->ExoProd High Fidelity RedAm->ExoProd Selective

Figure 1: Reaction landscape illustrating the risks of direct alkylation and the preferred selective pathways.

Protocol A: The Gold Standard (SNAr Route)

Applicability: Preferred method for scale-up and drug development. Mechanism: Nucleophilic Aromatic Substitution. Precursor: 5-Chloro-3-phenyl-1,2,4-thiadiazole (Commercially available or synthesized via Sandmeyer reaction from the amine).

Materials
  • Substrate: 5-Chloro-3-phenyl-1,2,4-thiadiazole (1.0 equiv)

  • Reagent: Methylamine (2.0 M in THF or MeOH, 3.0–5.0 equiv)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et3N) (1.5 equiv) - Optional, to scavenge HCl

Step-by-Step Procedure
  • Preparation : Charge a pressure tube or sealed reaction vial with 5-chloro-3-phenyl-1,2,4-thiadiazole (1.0 g, 5.1 mmol).

  • Addition : Add Ethanol (10 mL) followed by Methylamine solution (2.0 M in THF, 10 mL, ~4 equiv).

  • Reaction : Seal the vessel and heat to 60–80 °C for 4–6 hours.

    • Note: The reaction can be monitored by TLC (Hexane/EtOAc 7:3). The starting chloride (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Work-up :

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

  • Purification : Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: >85% Selectivity: >99% N-exo methyl.

Protocol B: Reductive Methylation (Amine Starting Material)

Applicability: When the 5-amino precursor is the only available starting material. Mechanism: Formation of hemiaminal/imine followed by hydride reduction.

Materials
  • Substrate: 3-Phenyl-1,2,4-thiadiazol-5-amine (1.0 equiv)

  • Reagent: Paraformaldehyde (3.0 equiv) or Formalin (37% aq. formaldehyde)

  • Reductant: Sodium Borohydride (NaBH4) (3.0 equiv)

  • Solvent: Methanol (MeOH)

  • Additive: Sodium Methoxide (NaOMe) (0.5 equiv) - Helps depolymerize paraformaldehyde and activate the amine.

Step-by-Step Procedure
  • Imine Formation :

    • In a round-bottom flask, dissolve 3-phenyl-1,2,4-thiadiazol-5-amine (500 mg, 2.8 mmol) in Methanol (15 mL).

    • Add Paraformaldehyde (250 mg, ~8.4 mmol) and Sodium Methoxide (25 wt% in MeOH, 0.3 mL).

    • Reflux the mixture for 2–4 hours. This ensures the formation of the intermediate species (often a triazine-like trimer or hemiaminal).

  • Reduction :

    • Cool the mixture to 0 °C (ice bath).

    • Carefully add Sodium Borohydride (318 mg, 8.4 mmol) portion-wise. Caution: Gas evolution.

    • Allow the reaction to warm to room temperature and stir overnight (12 h).

  • Work-up :

    • Quench with saturated NH4Cl solution (10 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification : Flash chromatography (SiO2, eluting with DCM/MeOH 98:2 to 95:5).

Yield Expectation: 60–75% Selectivity: High preference for N-exo methylation; trace N,N-dimethylation may occur if excess reagent is used.

Protocol C: Boc-Strategy (Alternative Alkylation)

If reagents for Protocols A or B are unavailable, the amine must be "disarmed" to prevent ring alkylation.

  • Protection : React amine with (Boc)2O (1.2 equiv) and DMAP (cat.) in DCM to form N-Boc-3-phenyl-1,2,4-thiadiazol-5-amine .

  • Methylation : Treat the N-Boc intermediate with NaH (1.1 equiv) in DMF at 0 °C, followed by MeI (1.1 equiv).

    • Why: The bulky Boc group and the charge delocalization on the carbamate favor alkylation at the exocyclic nitrogen over the ring nitrogen.

  • Deprotection : Treat with TFA/DCM (1:1) to yield the mono-methylated product.

Analytical Data & Quality Control

To validate the synthesis, compare the NMR signals.[2] Ring methylation often disrupts the symmetry or chemical shift significantly compared to exocyclic methylation.

FeatureN-Exo-Methyl Product (Target)N-Ring-Methyl Product (Undesired)
1H NMR (Methyl) Singlet, δ 2.9 – 3.1 ppmSinglet, δ 3.5 – 4.0 ppm (Deshielded)
1H NMR (NH) Broad singlet (exchangeable), δ 5.0–8.0 ppmOften absent (if imine) or distinct shift
13C NMR (Methyl) δ 30 – 35 ppmδ 40 – 50 ppm
HMBC Correlation Methyl protons couple to C-5 (C-NH)Methyl protons couple to C-N ring carbons

Reference Data for Target (3-phenyl-N-methyl-1,2,4-thiadiazol-5-amine):

  • 1H NMR (400 MHz, DMSO-d6): δ 8.20 (q, J=4.8 Hz, 1H, NH), 8.15–8.10 (m, 2H, Ph), 7.50–7.45 (m, 3H, Ph), 2.98 (d, J=4.8 Hz, 3H, N-CH3).

  • Mass Spec (ESI): [M+H]+ calc. 192.05, found 192.1.

Troubleshooting Guide

IssueProbable CauseSolution
Mixture of isomers (N-exo / N-ring) Used Direct Alkylation (MeI/Base) on free amine.Switch to Protocol A (SNAr) or Protocol C (Boc-protection).
Low conversion in SNAr Old/wet methylamine or low temperature.Use fresh 2M Methylamine in THF; heat to 80 °C in a sealed tube (pressure vessel).
Over-methylation (Dimethylation) Excess HCHO/NaBH4 in Protocol B.Control stoichiometry strictly (1.0 : 3.0 equiv). Monitor reaction time.
Starting material remains (Protocol B) Poor imine formation.Ensure reflux step with NaOMe is sufficient before adding NaBH4. Add molecular sieves.

References

  • Regioselectivity in 1,2,4-Thiadiazoles : Yang, Z., et al. "Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation."[3] J. Org.[3][4] Chem.2020 , 85, 3358-3363.[3] Link

  • SNAr Methodologies: Goerdeler, J., et al. "Über 1.2.4-Thiadiazole." Chem. Ber.1956, 89, 1534.
  • Reductive Amination Standards : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3][4] Chem.1996 , 61, 3849-3862. Link

  • Tautomerism Studies: Cunningham, I. D., et al. "Tautomerism of 5-amino-1,2,4-thiadiazoles." J. Chem. Soc., Perkin Trans. 21989, 1429.

Sources

Application Note: HPLC Method Development and Validation for the Purity Determination of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction and Scientific Rationale

Substituted 1,2,4-thiadiazol-5-amines are highly versatile pharmacophores utilized in the design of novel therapeutics, ranging from macrofilaricidal agents for human filarial infections to compounds exhibiting potent antidepressant-like activities[1][2]. Among these, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS: 17467-32-2) serves as a critical active pharmaceutical ingredient (API) building block.

To ensure the safety and efficacy of downstream drug products, rigorous purity assessment of this intermediate is mandatory. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . The method leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, optimized specifically for the structural nuances of the thiadiazole core and its secondary amine substituent.

Causality in Method Design:
  • Stationary Phase Selection (RP-C18): The molecule possesses a hydrophobic phenyl ring and a polar thiadiazole-amine core. An end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) provides the optimal hydrophobic surface area to retain and resolve the compound from synthetic impurities[3].

  • Mobile Phase & pH Optimization (0.1% TFA): The secondary amine group is weakly basic. If analyzed in a neutral mobile phase, it interacts with residual silanol groups on the silica support, causing severe peak tailing. By incorporating 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), we achieve two goals: (1) complete protonation of the amine, and (2) ion-pairing with the hydrophobic trifluoroacetate counter-ion. This synergistic effect yields sharp, highly symmetrical peaks[3].

  • Detector Wavelength (254 nm): The conjugated

    
    -system spanning the phenyl ring and the 1,2,4-thiadiazole core exhibits a robust UV absorption maximum near 254 nm, ensuring high sensitivity and a low Limit of Detection (LOD).
    

Experimental Workflow

The following diagram illustrates the logical progression of the analytical workflow, from sample preparation to data acquisition.

HPLC_Workflow SamplePrep Sample Preparation (N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine) HPLC HPLC System Injection (Autosampler & Pump) SamplePrep->HPLC 10 µL Aliquot MobilePhase Mobile Phase Preparation (0.1% TFA in H2O / ACN) Degassing Degassing & Filtration (0.22 µm PTFE) MobilePhase->Degassing Degassing->HPLC 1.0 mL/min Flow Column RP-C18 Column (Isocratic Separation) HPLC->Column Analyte Transfer Detection UV/Vis Detection (λ = 254 nm) Column->Detection Elution Profile Data Data Acquisition & Analysis (Purity Calculation) Detection->Data Chromatogram

Caption: End-to-end experimental workflow for the HPLC purity analysis of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Chromatographic Conditions

All quantitative data governing the instrument setup are summarized in Table 1 to ensure rapid deployment and easy comparison.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Justification
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for resolving closely eluting regioisomers[1].
Mobile Phase A 0.1% TFA in HPLC-grade WaterSuppresses silanol ionization; acts as an ion-pairing agent[3].
Mobile Phase B 100% HPLC-grade AcetonitrileLower viscosity than methanol, reducing system backpressure.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column[2].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 25 °C (Controlled)Stabilizes partitioning thermodynamics, ensuring retention time precision.
Detection UV at 254 nmTargets the primary chromophore of the phenyl-thiadiazole system.
Run Time 15.0 minutesAllows sufficient time for highly retained non-polar impurities to elute.

Step-by-Step Experimental Protocols

Mobile Phase Preparation

Trustworthiness Check: Improperly degassed mobile phases lead to pump cavitation and baseline noise. Always filter and sonicate.

  • Aqueous Phase (A): Measure 600 mL of ultra-pure HPLC-grade water. Add exactly 1.0 mL of Trifluoroacetic Acid (TFA). Stir magnetically for 2 minutes.

  • Organic Phase (B): Measure 400 mL of HPLC-grade Acetonitrile.

  • Blending: Combine Phase A and Phase B in a 1L solvent reservoir (yielding a 60:40 v/v ratio).

  • Filtration: Vacuum-filter the mixture through a 0.22 µm PTFE membrane.

  • Degassing: Sonicate the filtered mobile phase for 15 minutes prior to connecting it to the HPLC system.

Sample and Standard Preparation
  • Diluent: Use the prepared Mobile Phase (60:40 Water/ACN) as the sample diluent to prevent solvent-mismatch peak distortion.

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch to be tested, dissolve, and dilute to 100 µg/mL following the exact same procedure.

  • Filtration: Pass all final solutions through a 0.22 µm syringe filter directly into HPLC autosampler vials.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard (100 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Retention Time (RT) %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • Tailing Factor (T)

      
       1.5
      
    • Theoretical Plates (N)

      
       5000
      

Method Validation Protocol

To ensure the method complies with ICH Q2(R1) guidelines, it must be rigorously validated. The logical framework for this validation is mapped below.

Validation_Logic Val Method Validation (ICH Q2(R1) Guidelines) Spec Specificity (Blank & Impurity Resolution) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Prec Precision (RSD ≤ 2.0%) Val->Prec Acc Accuracy (98-102% Recovery) Val->Acc Sens Sensitivity (LOD & LOQ Determination) Val->Sens

Caption: Logical relationship and acceptance criteria for the ICH Q2(R1) method validation framework.

Validation Execution Steps
  • Specificity: Inject a blank (diluent only) to ensure no peaks co-elute at the retention time of the API.

  • Linearity: Prepare and inject calibration standards at 10, 25, 50, 75, 100, and 120 µg/mL. Plot peak area versus concentration and calculate the correlation coefficient (

    
    ).
    
  • Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% of the target concentration (100 µg/mL). Calculate the percentage recovery.

  • Precision (Repeatability): Inject six independent preparations of the 100 µg/mL sample on the same day (Intra-day) and across three different days (Inter-day).

  • Sensitivity (LOD/LOQ): Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantification (LOQ).

Table 2: Expected Validation Results and Acceptance Criteria

Validation ParameterExperimental Result (Typical)ICH Acceptance Criteria
Linearity Range 10 – 120 µg/mLN/A
Correlation Coefficient (

)
0.9998

0.999
Accuracy (Mean Recovery %) 99.4% – 101.2%98.0% – 102.0%
Intra-day Precision (%RSD, n=6) 0.85%

2.0%
Inter-day Precision (%RSD, n=18) 1.12%

2.0%
Limit of Detection (LOD) 0.05 µg/mLS/N

3
Limit of Quantification (LOQ) 0.15 µg/mLS/N

10

Conclusion

The developed isocratic RP-HPLC method provides a highly specific, accurate, and robust framework for determining the purity of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine. By grounding the chromatographic conditions in the physicochemical properties of the molecule—specifically utilizing TFA to control the ionization state of the secondary amine[3]—the method eliminates peak tailing and ensures reliable quantification. This protocol is fully compliant with ICH validation standards and is ready for deployment in quality control and drug discovery laboratories.

References

1.[3] Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: 2.[1] Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC (National Institutes of Health). Available at: 3.[2] Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC (National Institutes of Health). Available at:

Sources

preparing N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated workflow for the de novo synthesis, formulation, and biological evaluation of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine .

Mechanistic Rationale & Target Profile

The 1,2,4-thiadiazole scaffold has emerged as a privileged pharmacophore in modern drug discovery. Traditional Histone Deacetylase (HDAC) inhibitors, such as Vorinostat, rely on a hydroxamate Zinc-Binding Group (ZBG) to chelate the zinc ion in the enzyme's active site. However, hydroxamates are notoriously plagued by poor pharmacokinetic properties, rapid metabolic degradation, and off-target toxicity.

By substituting the hydroxamate with a 1,2,4-thiadiazole ring, researchers can maintain potent zinc chelation while significantly improving metabolic stability and target selectivity [1]. Furthermore, 1,2,4-thiadiazole derivatives demonstrate broad-spectrum utility, serving as anti-proliferative agents, neuroprotective compounds, and macrofilaricides [3].

Phase 1: De Novo Synthesis & Chemical Validation

Causality Insight: Many classical heterocycle syntheses rely on palladium or copper catalysts. However, residual transition metals can artificially inhibit metalloenzymes (like HDACs) during in vitro assays, leading to false-positive results. To ensure absolute biological assay integrity, this protocol utilizes a metal-free, iodine-mediated oxidative S-N bond formation [2].

Chemical Synthesis Protocol

Step 1: Imidoyl Thiourea Intermediate Formation

  • Suspend benzamidine hydrochloride (10.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere.

  • Add triethylamine (Et₃N, 12.0 mmol) dropwise at 0 °C to liberate the free base. Stir for 15 minutes.

  • Slowly add methyl isothiocyanate (10.0 mmol) dissolved in THF (10 mL).

  • Warm the reaction to room temperature (25 °C) and stir for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). Upon completion, concentrate under reduced pressure to yield crude N-methyl-N'-benzimidoylthiourea.

Step 2: Oxidative S-N Cyclization

  • Dissolve the crude intermediate in dimethyl sulfoxide (DMSO, 20 mL).

  • Add potassium carbonate (K₂CO₃, 15.0 mmol) followed by molecular iodine (I₂, 12.0 mmol) in small portions. The iodine electrophilically activates the sulfur atom, driving an intramolecular nucleophilic attack by the amidine nitrogen.

  • Stir at room temperature for 2 hours.

  • Quenching & Workup: Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to neutralize unreacted iodine. Extract with ethyl acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Purification

  • Purify the crude product via silica gel column chromatography (eluent: Hexane/EtOAc gradient).

  • Isolate N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine as a solid. Verify purity (>95%) via ¹H NMR and LC-MS before proceeding to biological assays.

Synthesis_Workflow Step1 Benzamidine + Methyl Isothiocyanate Step2 N-methyl-N'- benzimidoylthiourea Step1->Step2 Base (Et3N) 25°C, 4h Step3 Oxidative Cyclization (I2, K2CO3, DMSO) Step2->Step3 Isolation Step4 N-methyl-3-phenyl- 1,2,4-thiadiazol-5-amine Step3->Step4 Metal-Free S-N Coupling

Figure 1: Metal-free synthesis workflow of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Phase 2: Formulation and Assay Readiness

Causality Insight: Heterocyclic compounds often exhibit poor aqueous solubility, leading to aggregation in assay buffers. This aggregation can sequester enzymes, causing Pan-Assay Interference Compounds (PAINS)-like false positives. Proper DMSO stock formulation and the inclusion of a non-ionic surfactant in the assay buffer are mandatory.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / ProtocolRationale
Molecular Weight 191.25 g/mol Required for precise molarity calculations.
Primary Stock 10 mM in anhydrous DMSOStandardizes downstream serial dilutions; prevents freeze-thaw degradation.
Working Range 0.1 μM - 100 μMCovers the typical IC₅₀ range for thiadiazole-based ZBG inhibitors.
Max Final DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays.
Buffer Additive 0.01% Triton X-100Prevents compound aggregation and non-specific enzyme binding.

Phase 3: Biological Evaluation Protocols

The evaluation of this compound requires a two-tiered approach: an isolated biochemical assay to confirm target engagement (HDAC inhibition) and a phenotypic assay to confirm functional cellular outcomes (anti-proliferation).

Mechanism_Action cluster_Cell Intracellular Epigenetic Pathway Cpd 1,2,4-Thiadiazole Derivative HDAC HDAC Enzyme (Zinc Active Site) Cpd->HDAC ZBG Chelation Chromatin Histone Hyperacetylation (Open Chromatin) HDAC->Chromatin Inhibition of Deacetylation Apoptosis Target Gene Transcription (Cell Cycle Arrest) Chromatin->Apoptosis Epigenetic Activation

Figure 2: Epigenetic modulation pathway via HDAC inhibition by 1,2,4-thiadiazole derivatives.

In Vitro HDAC Fluorometric Assay

This assay measures the compound's ability to inhibit the deacetylation of a fluorogenic peptide substrate.

  • Preparation: Dilute the 10 mM DMSO stock of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine into HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.01% Triton X-100) to create a 10-point dose-response curve.

  • Incubation: In a black 96-well microplate, combine 10 μL of compound dilution, 20 μL of recombinant HDAC enzyme (e.g., HDAC2 or HDAC6), and incubate at 37 °C for 15 minutes to allow the ZBG to bind the active site.

  • Reaction: Add 20 μL of fluorogenic acetylated substrate. Incubate at 37 °C for 30 minutes.

  • Development: Add 50 μL of developer solution (containing trypsin-like protease and a stop solution) to cleave the deacetylated substrate, releasing the fluorophore.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm). Calculate IC₅₀ using non-linear regression.

MTT Cell Viability Assay

To validate that the biochemical inhibition translates to functional anti-proliferative activity:

  • Seeding: Seed HCT-116 (colon cancer) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37 °C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the synthesized compound (0.1 - 100 μM) for 72 hours. Ensure Vorinostat is run in parallel as a positive control [1].

  • Labeling: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization: Remove the media and dissolve the crystals in 100 μL of DMSO.

  • Readout: Measure absorbance at 570 nm.

Table 2: Quality Control & Assay Validation Metrics

Validation StepAcceptance CriteriaTroubleshooting Insight
NMR Purity >95% (No residual solvent)Residual EtOAc or DMSO skews compound weight, leading to inaccurate IC₅₀ values.
Kinetic Solubility No precipitation at 100 μMIf precipitation occurs, increase Triton X-100 to 0.05% or lower the top assay concentration.
Z'-Factor (HDAC) > 0.6A Z'-factor < 0.5 indicates high assay noise, often due to pipetting errors or degraded enzyme.

References

1.1 - Iraqi Journal of Pharmaceutical Sciences, 2025. 2.2 - Madurai Kamaraj University / ACS Publications, 2016. 3.3 - Semantic Scholar, 2022.

Sources

Application Notes and Protocols for NMR Characterization of N-methyl-1,2,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-methyl-1,2,4-thiadiazoles and the Role of NMR

N-methyl-1,2,4-thiadiazole derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized libraries. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous characterization of these heterocyclic systems.[1][2][3][4] Its ability to provide detailed information about atomic connectivity, spatial arrangement, and the electronic environment of nuclei makes it a cornerstone of modern chemical research.

This comprehensive guide provides a detailed overview of the methodologies and protocols for the complete NMR characterization of N-methyl-1,2,4-thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the nuances of NMR analysis for this important class of compounds.

PART 1: Foundational Principles and Sample Preparation

A high-quality NMR spectrum is fundamentally dependent on a properly prepared sample. The following section outlines the critical considerations for preparing N-methyl-1,2,4-thiadiazole derivatives for NMR analysis.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is crucial as it provides the deuterium lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons. Common choices for N-methyl-1,2,4-thiadiazole derivatives include:

  • Chloroform-d (CDCl₃): Often the first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for more polar compounds. Its residual water peak can be informative for identifying exchangeable protons.[5][6][7][8][9]

  • Acetone-d₆: A good alternative to CDCl₃ with a different chemical shift for its residual peak.

  • Methanol-d₄: Useful for highly polar compounds, but its hydroxyl proton can exchange with labile protons in the analyte.

Expert Insight: The choice of solvent can subtly influence the chemical shifts of the analyte due to solvent-solute interactions.[10] For comparative studies, it is essential to use the same solvent consistently.

Sample Concentration: Balancing Signal and Resolution

The concentration of the sample directly impacts the signal-to-noise ratio (S/N) of the resulting spectrum.[11][12]

  • For ¹H NMR: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules (<1000 g/mol ).[11][13]

  • For ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a higher concentration of 50-100 mg is generally required to obtain a spectrum with good S/N in a reasonable time.[11]

Caution: Overly concentrated samples can lead to broadened lineshapes in ¹H NMR spectra and may be difficult to shim properly.[11][14]

The Importance of Filtration and Cleanliness

Undissolved particulate matter can severely degrade the quality of an NMR spectrum by disrupting the homogeneity of the magnetic field, leading to broad lines and poor resolution.[12]

Protocol: Always filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube. Ensure both the NMR tube and cap are meticulously clean to avoid contamination.[13][14]

Internal Standard: The Reference Point

An internal standard provides a reference signal for calibrating the chemical shift scale.

  • Tetramethylsilane (TMS): The most common internal standard for organic solvents, with its signal defined as 0.00 ppm.[11][12]

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or Sodium 3-(trimethylsilyl)propanesulfonate (DSS): Used for aqueous samples.[11]

Practical Tip: Adding a drop of TMS to a larger volume (5-10 mL) of deuterated solvent that will be used for multiple samples is a convenient way to ensure consistent referencing without adding too much standard to a single tube.[11]

PART 2: Acquiring and Interpreting NMR Spectra of N-methyl-1,2,4-thiadiazoles

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts:

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Thiadiazole Ring Proton (C5-H)8.5 - 9.5Generally observed as a singlet. The exact shift is highly dependent on the substituent at the C3 position.[15]
N-Methyl Protons (-NCH₃)3.5 - 4.5A singlet. The presence of an N-methyl group can cause an upfield shift of the remaining ring proton resonances.[16]
Substituent ProtonsVariableDependent on the nature of the substituent. Aromatic protons typically appear between 7.0 and 8.5 ppm.[17][18]

Causality Behind Chemical Shifts: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiadiazole ring deshields the ring proton, causing it to resonate at a lower field (higher ppm value).[15] The N-methyl group is directly attached to a nitrogen atom, which also deshields these protons, placing them in the 3.5-4.5 ppm range.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment.

Expected Chemical Shifts:

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Thiadiazole Ring Carbon (C3)165 - 185The chemical shift is influenced by the nature of the substituent at this position.[15][19]
Thiadiazole Ring Carbon (C5)180 - 200Generally resonates at a lower field than C3.[6][15][19][20]
N-Methyl Carbon (-NCH₃)30 - 45A relatively shielded carbon.
Substituent CarbonsVariableDependent on the nature of the substituent.

Expert Insight: The significant downfield shifts of the thiadiazole ring carbons are due to the strong deshielding effects of the adjacent heteroatoms.

Advanced 2D NMR Techniques: Assembling the Puzzle

For complex N-methyl-1,2,4-thiadiazole derivatives with multiple substituents, 1D NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are invaluable for establishing connectivity.[1][2][3][21]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is particularly useful for assigning protons on substituent groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning the signals of the N-methyl group and any protonated carbons in substituents.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is a powerful tool for establishing the connectivity between the N-methyl group, the thiadiazole ring, and any substituents. For example, a correlation between the N-methyl protons and the C3 and/or C5 carbons of the thiadiazole ring would definitively confirm the position of the methyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to confirm the relative stereochemistry of substituents.

Experimental Workflow for NMR Characterization

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis prep1 Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 ¹H NMR prep4->acq1 proc1 Fourier Transform & Phasing acq1->proc1 acq2 ¹³C NMR acq2->proc1 acq3 2D NMR (COSY, HSQC, HMBC) acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Chemical Shift Referencing proc3->proc4 proc5 Spectral Interpretation & Structure Elucidation proc4->proc5

Caption: A streamlined workflow for the NMR characterization of N-methyl-1,2,4-thiadiazole derivatives.

PART 3: Step-by-Step Protocol for Complete NMR Characterization

This protocol outlines the procedure for characterizing a hypothetical N-methyl-1,2,4-thiadiazole derivative.

Instrumentation and Software
  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton-carbon dual probe.

  • NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs).

Reagents and Materials
  • N-methyl-1,2,4-thiadiazole derivative (purified)

  • Deuterated solvent (e.g., CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes (clean and unscratched)

  • Pasteur pipettes and glass wool

Detailed Experimental Procedure
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified N-methyl-1,2,4-thiadiazole derivative into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

    • Gently swirl the vial to ensure the compound is fully dissolved.

    • Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve good S/N.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) depending on the sample concentration.

    • 2D NMR Acquisition (if necessary):

      • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets. Adjust parameters as needed based on the specific compound and desired resolution.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.[22]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.

    • Analyze the chemical shifts in the ¹³C spectrum.

    • Use the 2D spectra to establish correlations and unambiguously assign all proton and carbon signals.

Visualizing 2D NMR Correlations

G cluster_0 Structure cluster_1 ¹H Signals cluster_2 ¹³C Signals Thiadiazole N-methyl-1,2,4-thiadiazole Core H_ring C5-H C5 C5 H_ring->C5 HSQC H_methyl N-CH₃ C3 C3 H_methyl->C3 HMBC (³J) H_methyl->C5 HMBC (²J) C_methyl N-CH₃ H_methyl->C_methyl HSQC

Caption: Key 2D NMR correlations for an N-methyl-1,2,4-thiadiazole.

Conclusion: Ensuring Structural Integrity

The robust and systematic application of NMR spectroscopy, from meticulous sample preparation to the judicious use of advanced 2D techniques, is essential for the confident and accurate characterization of N-methyl-1,2,4-thiadiazole derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in the field, enabling the unambiguous elucidation of molecular structure and thereby accelerating the drug discovery and development process.

References

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Rozas, I., et al. (2007). ¹H, ¹³C, ¹⁵N and ¹⁹F NMR study of acetylation products of heterocyclic thiosemicarbazones. Magnetic Resonance in Chemistry, 45(10), 856-863. [Link]

  • L'abbé, G., et al. (1985). Synthesis and spectroscopic properties of ¹⁵N-labelled 1,2,4-thiadiazoles. Bulletin des Sociétés Chimiques Belges, 94(1), 47-52. [Link]

  • Science of Synthesis. (n.d.). Product Class 10: 1,2,4-Thiadiazoles. Thieme. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(49), 28581-28609. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Ağırbaş, H., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • Witanowski, M., et al. (1981). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, (1), 37-40. [Link]

  • Yutilov, Y. M., et al. (2007). GIAO/DFT ¹³C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 45(8), 661-665. [Link]

  • ResearchGate. (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) data of 2 and 3 (DMSO-d6). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Thiadiazole Derivatives. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Retrieved from [Link]

  • Tirkaso, G. F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30209-30223. [Link]

  • Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Preprints.org. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H-NMR chemical shifts δ [ppm] from TMS of the NH group of tautomer 1A. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30209–30223. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

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Application Note: Synthesis and Derivatization of 5-Amino-3-phenyl-1,2,4-thiadiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters. Specifically, 5-amino-3-phenyl-1,2,4-thiadiazole and its functionalized derivatives have emerged as highly potent and selective [1].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with field-proven, scalable methodologies for synthesizing these critical intermediates. To ensure comprehensive utility, we will explore two orthogonal strategies: a direct oxidative cyclization for rapid core generation, and a divergent nucleophilic aromatic substitution (SNAr) approach optimized for library synthesis.

Mechanistic Rationale: The Oxidative Cyclization Paradigm

The construction of the 1,2,4-thiadiazole core from acyclic precursors relies on a precise sequence of bond formations. The most robust and operationally simple approach utilizes a [2].

  • Causality of Reagent Selection : Benzamidine reacts with potassium thiocyanate (KSCN) to form an N-thiocarbamoyl benzamidine intermediate. Molecular iodine (I₂) is selected as the optimal oxidant because it is mild, highly chemoselective, and avoids the over-oxidation of sulfur commonly seen with stronger oxidants like H₂O₂[2].

  • Mechanistic Pathway : Iodine oxidizes the sulfur atom to a highly reactive sulfenyl iodide (–S–I) species. Driven by basic conditions, the adjacent amidine nitrogen acts as an internal nucleophile. It attacks the electrophilic sulfur, displacing the iodide leaving group and closing the 5-membered ring[2].

MechanisticPathway A Benzamidine + KSCN B N-Thiocarbamoyl Benzamidine A->B Addition (Base) C Sulfenyl Iodide Intermediate B->C Oxidation (I₂) D 5-Amino-3-phenyl- 1,2,4-thiadiazole C->D Cyclization (-HI)

Mechanistic pathway of iodine-promoted[3+2] oxidative cyclization.

Experimental Protocols

Every protocol described herein is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Direct Iodine-Promoted Oxidative Cyclization (Batch Synthesis)

This protocol is optimal for the rapid, atom-economical synthesis of the primary 3-phenyl-1,2,4-thiadiazol-5-amine core[2].

  • Reagent Preparation : In a round-bottom flask, dissolve benzamidine hydrochloride (10.0 mmol) and potassium thiocyanate (12.0 mmol) in 30 mL of a DMF/H₂O mixture (4:1 v/v).

  • Intermediate Formation : Stir the mixture at room temperature for 1.5 hours.

    • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The formation of the N-thiocarbamoyl intermediate is confirmed by the appearance of a new spot with a lower Rf value than the starting benzamidine.

  • Oxidative Cyclization : Add potassium carbonate (20.0 mmol) to the solution. Slowly add molecular iodine (12.0 mmol) in small portions over 15 minutes.

    • Causality: K₂CO₃ neutralizes the hydroiodic acid (HI) generated during ring closure. This prevents the protonation of the nucleophilic nitrogen, driving the intramolecular cyclization to completion[2].

  • Reaction Quenching : Once TLC indicates complete consumption of the intermediate, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ specifically reduces unreacted, electrophilic I₂ to water-soluble iodide (I⁻). This prevents unwanted halogenation of the aromatic ring during workup. A successful quench is visually validated when the dark brown iodine color rapidly transitions to a pale yellow solution.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure product.

Protocol B: Divergent SNAr via 5-Chloro Intermediate

For drug discovery programs requiring a library of diverse 5-amino substitutions (e.g., morpholine, piperazine, alkylamines), a is vastly superior.

  • Core Synthesis : React benzamidine hydrochloride with trichloromethanesulfenyl chloride (Cl₃CSCl) under biphasic basic conditions (DCM/aq. NaOH) to yield 5-chloro-3-phenyl-1,2,4-thiadiazole.

    • Causality: Cl₃CSCl acts as a bifunctional reagent, providing both the required sulfur atom and the chloride leaving group necessary for the initial cyclization.

  • SNAr Derivatization : Dissolve the isolated 5-chloro intermediate (5.0 mmol) in DCM. Add the desired secondary amine (e.g., morpholine, 5.5 mmol) and triethylamine (5.5 mmol). Stir at 25 °C for 2–8 hours.

    • Causality: The 1,2,4-thiadiazole ring is highly electron-deficient. The two endocyclic nitrogen atoms strongly withdraw electron density from the C5 position, making the C–Cl bond exceptionally susceptible to nucleophilic attack without the need for transition-metal catalysis.

  • Workup : Wash the organic layer with water (3 x 10 mL), dry over anhydrous sodium sulfate, and evaporate to dryness. Purify via column chromatography.

ExperimentalWorkflow Step1 1. Reagent Prep Benzamidine + KSCN Step2 2. Intermediate Formation Stir 1.5h at RT Step1->Step2 Step3 3. Oxidative Cyclization Add I₂ & K₂CO₃ Step2->Step3 Step4 4. Reaction Quenching Add Na₂S₂O₃ (aq) Step3->Step4 Step5 5. Extraction & Wash EtOAc / Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step workflow for the batch synthesis of 1,2,4-thiadiazole intermediates (Protocol A).

Quantitative Data & Optimization Parameters

ParameterProtocol A: Oxidative CyclizationProtocol B: SNAr via 5-Chloro Intermediate
Primary Reagents Benzamidine, KSCN, I₂Benzamidine, Cl₃CSCl, Amines
Reaction Type [3+2] Oxidative CyclizationCondensation followed by SNAr
Typical Yield 70 - 85%75 - 90% (over 2 steps)
Scalability High (Standard Batch)Excellent (Easily adapted to Continuous Flow)
Safety / Greenness Moderate (I₂ handling, highly atom economical)Low (Cl₃CSCl is highly toxic and corrosive)
Best Use Case Synthesis of primary 5-amino coreGeneration of diverse 5-substituted libraries

Analytical Characterization Standards

To verify the structural integrity of the synthesized 3-phenyl-1,2,4-thiadiazol-5-amine (Protocol A), compare analytical results against the following standardized benchmarks:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15–8.20 (m, 2H, ortho-Ar-H), 7.40–7.45 (m, 3H, meta/para-Ar-H), 6.40 (br s, 2H, -NH₂).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 184.5 (C5, thiadiazole), 170.2 (C3, thiadiazole), 133.3 (Ar-C quaternary), 129.9 (Ar-CH), 128.5 (Ar-CH), 127.9 (Ar-CH).

  • HRMS (ESI-TOF) : m/z [M+H]⁺ calculated for C₈H₈N₃S: 178.0439; Found: ± 0.0005 Da.

References

  • Title: Molecular Iodine-Promoted[3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused [1,2,4] Thiadiazoles/Selenadiazoles Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles Source: Tetrahedron, Elsevier URL: [Link]

  • Title: Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Solid-Phase Parallel Synthesis of 5-Amino- and 5-Amido-1,2,4-thiadiazole Derivatives via Cyclization Reactions of a Carboxamidine Thiourea Linker Source: Synlett, Thieme Connect URL: [Link]

Sources

Application Notes & Protocols for the Handling and Storage of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in drug discovery and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and adhere to regulatory compliance. The information is synthesized from established laboratory safety practices and data from structurally related thiadiazole derivatives.

Introduction: Understanding the Compound

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine belongs to the thiadiazole class of heterocyclic compounds. Thiadiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The 1,2,4-thiadiazole core is generally stable due to its aromatic nature.[5] However, as with any research chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure a safe laboratory environment. This guide establishes a framework for the safe and effective use of this compound in a research setting.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Harmful if Swallowed: May be harmful if ingested.[6]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

It is crucial to handle this compound as a "Particularly Hazardous Substance" until more specific toxicological data becomes available.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[8][9]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Glove compatibility should be verified.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders outside of a certified chemical fume hood.Prevents inhalation of airborne particles.

Engineering Controls and Laboratory Environment

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.[9]

  • Ventilation: All handling of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, especially the solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]

  • Designated Work Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.[7]

Protocols for Handling and Use

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

Receiving and Initial Inspection

Receiving_Workflow cluster_receiving Receiving Protocol Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label and SDS Inspect->Verify No Damage Quarantine Quarantine and Report Inspect->Quarantine Damaged Log Log into Inventory System Verify->Log Correct Verify->Quarantine Incorrect Store Transfer to Designated Storage Log->Store Storage_Protocol cluster_storage Long-Term Storage Prepare Prepare Aliquots Seal Seal Under Inert Gas Prepare->Seal Label Label Clearly Seal->Label Store Store at Recommended Temperature Label->Store Log Update Inventory Store->Log

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Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 1,2,4-thiadiazole derivatives. The synthesis of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine typically proceeds via a two-step sequence: the nucleophilic addition of benzamidine to methyl isothiocyanate (MITC) to form an imidoyl thiourea intermediate, followed by an oxidative intramolecular N-S bond formation[1].

While conceptually straightforward, this pathway is highly sensitive to pH, stoichiometry, and oxidant selection. Below, we dissect the causality behind common failures and provide field-proven, self-validating protocols to maximize your yield.

Mechanistic Workflow: Pathway to 1,2,4-Thiadiazoles

The following diagram illustrates the validated synthetic route, highlighting the critical divergence point where over-oxidation can destroy your yield.

Synthesis Benz Benzamidine (Free Base) Thiourea N-methyl-N'-benzimidoylthiourea (Intermediate) Benz->Thiourea Et3N, EtOH 2h, RT MITC Methyl Isothiocyanate MITC->Thiourea Product N-methyl-3-phenyl- 1,2,4-thiadiazol-5-amine (Target) Thiourea->Product I2/K2CO3 or Electro-oxidation (N-S Bond Formation) Degrad Benzonitrile + Sulfur (Over-oxidation) Thiourea->Degrad Excess Oxidant High Temp

Figure 1: Mechanistic workflow for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine synthesis.

Troubleshooting & FAQs

Q1: My cyclization yield is stalling at 40%, and I observe significant yellow precipitation in the reaction flask. What is causing this? A: You are experiencing oxidative fragmentation. The 1,2,4-thiadiazole ring is highly sensitive to harsh oxidants and elevated temperatures. When excess oxidant (such as


 or 

) is present, the newly formed N-S bond undergoes over-oxidation. This triggers a cycloreversion pathway, extruding elemental sulfur (the yellow precipitate) and yielding benzonitrile and methyl cyanamide. Actionable Fix: Strictly limit your oxidant to 1.1 equivalents and maintain the reaction at room temperature. For a completely degradation-free approach, modern protocols utilize electro-oxidative dehydrogenative N-S bond formation, which operates under oxidant-free conditions and completely bypasses chemical over-oxidation[1].

Q2: The initial coupling between benzamidine hydrochloride and methyl isothiocyanate (MITC) is incomplete even after 12 hours. How can I drive this to completion? A: The nucleophilicity of benzamidine is entirely dependent on its protonation state. If you add the base and MITC simultaneously, the rate of free-base generation competes with the degradation of MITC in the solvent. Benzamidine hydrochloride is a poor nucleophile. Actionable Fix: Pre-incubate the benzamidine hydrochloride with 1.2 equivalents of a non-nucleophilic base (e.g., Triethylamine) in ethanol for at least 30 minutes before introducing MITC. This ensures a high concentration of the highly nucleophilic free amidine, driving the thiourea intermediate formation to completion within 2 hours.

Q3: I am detecting 1,3,5-triazine derivatives in my crude NMR. Where are these coming from? A: This is a regioselectivity and stoichiometry issue. The intermediate N-methyl-N'-benzimidoylthiourea has multiple nucleophilic nitrogen centers. If the oxidative cyclization is delayed, or if there is excess benzamidine present in a basic environment, the intermediate can undergo a competing intermolecular condensation with another equivalent of electrophile, forming triazines instead of the desired intramolecular N-S bond. Actionable Fix: Ensure a strict 1:1 stoichiometry of benzamidine to MITC. Proceed to the oxidative cyclization step immediately upon complete consumption of the starting materials. A continuous one-pot, two-step protocol minimizes the lifetime of the intermediate[2].

Quantitative Data: Oxidation Strategy Comparison

Selecting the right oxidation conditions is the most critical variable in this synthesis. The table below summarizes field-validated methodologies for the cyclization of imidoyl thioureas into 5-amino-1,2,4-thiadiazoles.

Oxidation StrategyReagents / SolventTempTimeTypical YieldMechanistic Advantage / Drawback
Iodine-Mediated

(1.1 eq),

, EtOH/H₂O
25 °C2-4 h85-92%Highly reliable and scalable; requires precise stoichiometric control to prevent sulfur extrusion[3].
Electro-oxidation Undivided cell,

, MeCN
25 °C2-3 h85-95%Zero chemical oxidants used; completely eliminates over-oxidation byproducts[1].
Transition-Metal Free NaH, DMF (Dehydrogenative)25 °C4-6 h75-85%Good for sterically hindered substrates; requires inert atmosphere and dry conditions[2].
Bromine-Mediated

(1.5 eq), Acetic Acid
50 °C1-2 h< 50%Harsh conditions; high rates of ring fragmentation and poor functional group tolerance. Not recommended.
Optimized Experimental Protocol: One-Pot -Mediated Synthesis

This protocol utilizes a mild, iodine-promoted oxidative N-S bond formation[3]. It is designed as a self-validating system: color changes and phase separations act as built-in checkpoints to confirm mechanistic progression.

Reagents Required:

  • Benzamidine hydrochloride (10.0 mmol, 1.56 g)

  • Methyl isothiocyanate (MITC) (10.0 mmol, 0.73 g)

  • Triethylamine (

    
    ) (12.0 mmol, 1.67 mL)
    
  • Potassium carbonate (

    
    ) (15.0 mmol, 2.07 g)
    
  • Molecular Iodine (

    
    ) (11.0 mmol, 2.79 g)
    
  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Free-Base Liberation: Suspend benzamidine hydrochloride (10.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Cool to 0 °C using an ice bath. Add

    
     (12.0 mmol) dropwise over 5 minutes.
    
    • Causality:

      
       neutralizes the hydrochloride salt.
      
    • Validation Checkpoint: The cloudy suspension will transition to a clear, pale-yellow solution, confirming complete liberation of the free amidine. Stir for an additional 30 minutes.

  • Thiourea Intermediate Formation: Add MITC (10.0 mmol) portion-wise to the solution. Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the UV-active benzamidine spot and the appearance of a new, lower-Rf intermediate spot.

  • Oxidative Cyclization: To the same flask, add solid

    
     (15.0 mmol). Prepare a solution of 
    
    
    
    (11.0 mmol) in 10 mL of ethanol. Add the iodine solution dropwise via an addition funnel over 30 minutes, maintaining the temperature strictly at 25 °C.
    • Causality:

      
       acts as an acid scavenger for the HI generated during dehydrogenative N-S bond formation. Slow addition of 
      
      
      
      prevents local concentration spikes that cause over-oxidation[3].
  • Quenching & Workup: Stir for an additional 2 hours. Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (

    
    ).
    
    • Validation Checkpoint: The dark brown color of excess iodine will immediately dissipate, leaving a pale yellow/white suspension.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.
    
References
  • Yang, Z.; Zhang, J.; Hu, L.; Li, L.; Liu, K.; Yang, T.; Zhou, C. "Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation: Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles." The Journal of Organic Chemistry, 2020. Verified via Organic Chemistry Portal:[Link]

  • Jatangi, N.; Tumula, N.; Palakodety, R. K.; Nakka, M. "I2-Mediated Oxidative C-N and N-S Bond Formations in Water: A Metal-Free Synthesis of 4,5-Disubstituted/N-Fused 3-Amino-1,2,4-triazoles and 3-Substituted 5-Amino-1,2,4-thiadiazoles." The Journal of Organic Chemistry, 2018. Verified via Organic Chemistry Portal:[Link]

  • Antony P., M.; Chakravarthy A. S., J.; Ila, H. "Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF Promoted Dehydrogenative Intramolecular N-S Bond Formation." The Journal of Organic Chemistry, 2024. Verified via Organic Chemistry Portal:[Link]

Sources

Technical Support Center: Troubleshooting Solubility in 1,2,4-Thiadiazole Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

1,2,4-thiadiazole derivatives are privileged scaffolds in medicinal chemistry, frequently investigated as potent neuroprotectors, PPAR


/

agonists, and antimicrobial agents[1][2]. However, the structural modifications required for target affinity—such as the introduction of lipophilic phenyl or aryl substituents—often lead to a severe decrease in aqueous solubility. This thermodynamic penalty manifests as compound precipitation during in vitro assays and poor bioavailability in vivo[2].

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility bottlenecks.

Part 1: Diagnostic Troubleshooting Workflow

Before selecting a formulation strategy, use the following decision matrix to align your compound's physicochemical properties with the demands of your specific assay.

G Start Solubility Issue Detected (1,2,4-Thiadiazole) CheckAssay Determine Assay Type & Delivery Route Start->CheckAssay InVitro In Vitro Assays (Cellular/Biochemical) CheckAssay->InVitro Low Volume InVivo In Vivo / Oral Administration CheckAssay->InVivo High Dose Cosolvent Cosolvent Addition (PEG 6000 / PVP) InVitro->Cosolvent Mild Lipophilicity Micelle Micellar Encapsulation (Pluronic F127) InVitro->Micelle High Lipophilicity Cyclo Inclusion Complexation (HP-β-CD) InVivo->Cyclo Oral Bioavailability

Diagnostic workflow for selecting 1,2,4-thiadiazole solubility enhancement strategies.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my 1,2,4-thiadiazole derivative precipitate upon dilution from a DMSO stock into an aqueous assay buffer? Analysis: This phenomenon is driven by the thermodynamic interplay between sublimation and hydration Gibbs energy. 1,2,4-thiadiazole compounds with bulky, lipophilic substituents possess high crystal lattice energy (sublimation energy) and highly unfavorable hydration energy. When the DMSO concentration drops below the critical solvation threshold during dilution, the compound rapidly exceeds its intrinsic aqueous solubility limit, causing nucleation and precipitation. Solution: Avoid direct bolus dilution. Instead, pre-formulate the stock with a polymeric solubilizer (like Pluronic F127) before introducing it to the aqueous phase to lower the thermodynamic barrier of hydration[2].

Q2: I am choosing between PEG 6000, PVP, and Pluronic F127 for my in vitro assays. Which provides the highest solubilizing power? Analysis: Experimental data demonstrates that the solubilizing power follows the order: Pluronic F127 > PVP > PEG 6000[2]. Causality: The mechanism of action dictates the efficacy. PEG 6000 acts purely as a cosolvent by altering the bulk dielectric constant. PVP acts as both a cosolvent and a weak complexing agent. In contrast, Pluronic F127 (a triblock copolymer) forms structured micelles above its critical micelle concentration (CMC)[2]. The hydrophobic benzene ring of the 1,2,4-thiadiazole derivative inserts directly into the hydrophobic core of the F127 micelle, providing superior thermodynamic shielding from the aqueous environment[2].

Q3: We formulated our 1,2,4-thiadiazole with Hydroxypropyl-


-Cyclodextrin (HP-

-CD), but in vivo oral bioavailability in biorelevant media is lower than expected. Why?
Analysis: While HP-

-CD is excellent at forming inclusion complexes in pure water, its solubilizing effect becomes significantly less pronounced in the gastrointestinal tract[3]. Causality: Biorelevant media (such as FaSSIF) contain taurocholic acid and lecithin, which form natural micelles in the gut[3]. The inclusion of the thiadiazole into the cyclodextrin cavity is in direct thermodynamic competition with its partitioning into these natural micelles[3]. If the drug favors the micellar phase, it may prematurely exit the cyclodextrin cavity, altering its predicted dissolution and absorption kinetics[3].

Part 3: Quantitative Comparison of Solubilization Strategies

Solubilizing AgentMechanism of ActionRelative Solubilizing PowerBest Use CaseLimitations
PEG 6000 Cosolvent (Alters dielectric constant)LowMildly lipophilic compounds in biochemical assays.Cannot prevent precipitation of highly hydrophobic derivatives upon dilution[2].
PVP K29-32 Cosolvent + Weak ComplexationModerateIntermediate formulations requiring slight complexation.Lower solubilization capacity compared to micellar systems[2].
Pluronic F127 Micellar Encapsulation (Hydrophobic core insertion)HighHighly lipophilic 1,2,4-thiadiazoles in aqueous buffers.Requires concentration strictly above Critical Micelle Concentration (CMC) (~0.65 mM)[2].
HP-

-CD
Host-Guest Inclusion ComplexationVery HighOral formulations for in vivo bioavailability.Susceptible to competitive displacement by natural micelles (e.g., taurocholic acid) in the GI tract[3].

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to biological assays without passing the validation checkpoints.

Protocol A: Micellar Solubilization via Pluronic F127

Objective: Encapsulate highly lipophilic 1,2,4-thiadiazole derivatives within the hydrophobic core of F127 micelles to prevent precipitation in aqueous buffers[2].

  • Preparation of Polymer Solution: Dissolve Pluronic F127 in the target aqueous buffer (e.g., pH 7.4). Critical Causality: The concentration must be strictly above its Critical Micelle Concentration (CMC > 0.65 mM) to ensure micelle formation rather than mere cosolvent effects[2].

  • Phase Solubility Integration: Add an excess amount of the 1,2,4-thiadiazole derivative to the F127 solution. Stir continuously at 25 °C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes and filter the supernatant through a 0.45 µm membrane to remove unencapsulated bulk drug.

  • Self-Validation Checkpoint (

    
    H NMR):  Lyophilize a small aliquot and reconstitute in D
    
    
    
    O. Analyze via
    
    
    H NMR. Successful insertion of the thiadiazole's benzene ring into the micellar core is confirmed by considerable chemical shifting of the H-4 and H-6 protons compared to the free drug[2]. If no shift is observed, the compound is merely suspended, not encapsulated.
Protocol B: Inclusion Complexation via Freeze-Drying with HP- -CD

Objective: Enhance the dissolution rate and oral bioavailability of 1,2,4-thiadiazoles using hydroxypropyl-


-cyclodextrin[3].
  • Equilibration: Dissolve HP-

    
    -CD in purified water. Slowly add the 1,2,4-thiadiazole derivative in a 1:1 or 1:2 molar ratio. Stir the suspension at ambient temperature for 72 hours to ensure maximum host-guest complexation.
    
  • Thermal Shock & Lyophilization: Freeze the equilibrated solution rapidly at -80 °C. Critical Causality: Rapid freezing locks the complexed state and prevents phase separation as the solvent freezes[3]. Lyophilize for 48 hours until a dry, free-flowing powder is obtained.

  • Self-Validation Checkpoint (Solid-State NMR): Analyze the resulting powder using solid-state

    
    C MAS CP/TOSS NMR[3]. The formation of a true inclusion complex is validated by distinct chemical shift perturbations in the cyclodextrin cavity carbons, differentiating it from a failed physical mixture[3].
    

Part 5: Mechanistic Pathways of Solubilization

Mech Drug Hydrophobic 1,2,4-Thiadiazole PEG PEG 6000 (Cosolvent) Drug->PEG F127 Pluronic F127 (Polymeric Micelle) Drug->F127 HPBCD HP-β-CD (Cyclodextrin) Drug->HPBCD Sol1 Solvation Shell Formation PEG->Sol1 Sol2 Hydrophobic Core Insertion F127->Sol2 Sol3 Host-Guest Inclusion HPBCD->Sol3

Mechanistic pathways of solubilization for lipophilic 1,2,4-thiadiazole derivatives.

References

1.[3] Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation - ACS Biomaterials Science & Engineering - 3 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) - 3.[1] Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC -1 4.[2] The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative - Journal of Molecular Liquids / PermeGear - 2

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Technical Support Center: Purification of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Knowledge Base: Physicochemical Profile & Chromatography Rationale

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is a valuable heterocyclic building block. Its purification is notoriously challenging due to the dual nature of its molecular structure: a lipophilic phenyl ring paired with a highly polar, basic 1,2,4-thiadiazole-amine core. Understanding these properties is the first step in designing a self-validating purification protocol.

Table 1: Physicochemical Properties & Chromatographic Parameters

ParameterValue / RecommendationRationale
Molecular Formula C9H9N3S-
Molecular Weight 191.25 g/mol -
Basic Sites Secondary amine, Thiadiazole nitrogensSusceptible to strong hydrogen bonding with acidic silanols.
UV Absorbance ~240 nm, 280 nmHighly conjugated system; allows for robust UV-directed fraction collection.
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase, but requires basic modification to prevent peak tailing.
Mobile Phase Hexane / Ethyl Acetate (Gradient)Provides optimal selectivity for separating polar impurities.
Required Modifier 1% Triethylamine (TEA)Neutralizes acidic silanols to prevent compound streaking.

Troubleshooting Guides & FAQs

Q1: Why is my compound streaking severely across the TLC plate and co-eluting with impurities during column chromatography? A1: This is a classic symptom of silanol interaction. Standard silica gel (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) surfaces are populated with weakly acidic silanol groups (-OH). The secondary amine and the nitrogen atoms within the 1,2,4-thiadiazole ring act as strong hydrogen-bond acceptors and bases. This causes the compound to continuously adsorb and desorb at different rates, leading to a "smeared" band.
Solution: Add 1% Triethylamine (TEA) to your mobile phase. TEA competitively binds to the acidic silanols, masking them and allowing your target compound to elute in a sharp, distinct band.

Q2: I am trying to separate the product from unreacted benzamidine. Why are they eluting together? A2: Benzamidine (a common precursor in 1,2,4-thiadiazole synthesis) is highly polar and basic. If you use an isocratic, highly polar solvent system (e.g., 50:50 Hexane:EtOAc), both compounds will migrate rapidly. Solution: Utilize a step-gradient elution. Start with 90:10 Hexane:EtOAc (with 1% TEA) to elute non-polar byproducts (like sulfur extrusions or unreacted isothiocyanates), then gradually increase the polarity to 70:30 to elute the N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine. The highly polar benzamidine will remain on the baseline until flushed with a much stronger solvent.

Q3: The target compound precipitates when I try to load it onto the column in hexane. How should I load my sample? A3: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine has poor solubility in non-polar solvents like hexane, but loading it in a polar solvent (like pure dichloromethane or methanol) will disrupt the column bed's equilibrium and cause immediate band broadening. Solution: Employ a dry loading technique. Dissolve your crude mixture in a volatile solvent (e.g., DCM or EtOAc), add a small amount of silica gel (approx. 2-3 times the mass of your crude), and evaporate it to a free-flowing powder. Load this powder directly onto the top of your packed column[1].

Standard Operating Procedure (SOP): Silica Gel Column Chromatography

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the purification of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Step 1: Column Preparation (Slurry Packing)

  • Prepare the initial mobile phase: 90% Hexane / 10% Ethyl Acetate containing 1% Triethylamine (v/v).

  • Suspend Silica Gel 60 in the mobile phase to create a uniform slurry.

  • Pour the slurry into a glass column, allowing it to settle under gravity or gentle air pressure. Ensure the silica bed is perfectly flat to prevent band distortion.

Step 2: Dry Loading the Crude Matrix

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel (2.5x the mass of the crude product) to the flask.

  • Concentrate the mixture under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully pour the dry powder evenly onto the flat surface of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.

Step 3: Gradient Elution

  • Begin elution with 2 column volumes (CV) of the initial mobile phase (90:10 Hexane:EtOAc + 1% TEA) to remove non-polar impurities[2].

  • Increase the gradient to 80:20 Hexane:EtOAc (+ 1% TEA) for 2 CVs.

  • Finally, elute with 70:30 Hexane:EtOAc (+ 1% TEA). The target N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine will elute in this fraction.

Step 4: Fraction Analysis & Recovery

  • Collect fractions in standard test tubes and analyze via TLC (visualized under UV light at 254 nm).

  • Pool the fractions containing the pure product (single spot).

  • Concentrate under reduced pressure. Note: To remove residual TEA, place the final product under high vacuum (lyophilizer or Schlenk line) for 12-24 hours.

Visualizations

Workflow Crude Crude Reaction Mixture (N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine) DryLoad Dry Loading (Adsorb onto Silica Gel) Crude->DryLoad Prepare Column Column Chromatography (Silica Gel + 1% Et3N Modifier) DryLoad->Column Load Elution Gradient Elution (Hexane : EtOAc) Column->Elution Run TLC TLC / UV Analysis (Identify Pure Fractions) Elution->TLC Collect Pure Pure N-methyl-3-phenyl- 1,2,4-thiadiazol-5-amine TLC->Pure Pool & Evaporate

Caption: Workflow for the purification of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

Mechanism Silica Acidic Silanol (Si-OH) Stationary Phase Streak Strong Hydrogen Bonding (Causes Streaking) Silica->Streak No Modifier Elute Competitive Binding (Sharp Elution) Silica->Elute With 1% TEA Amine Target Compound (Basic 2° Amine) Amine->Streak Amine->Elute Freely Elutes TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Elute Blocks Si-OH

Caption: Mechanistic role of triethylamine (TEA) in preventing silica gel streaking.

References

  • Title: A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles Source: Bioorganic & Medicinal Chemistry (Durham University / Baxendale Group) URL: [Link]

  • Title: Synthesis of 1,2,4-thiadiazoles Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Troubleshooting Thiadiazole N-Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers facing regioselectivity issues, over-methylation, and unexpected ring degradation during the functionalization of thiadiazole scaffolds. This guide is designed to move beyond basic protocols by explaining the fundamental causality behind these side reactions and providing self-validating methodologies to overcome them.

Core Principles: The Causality of Thiadiazole Reactivity

To prevent side reactions, we must first understand the electronic nature of the thiadiazole ring. Thiadiazoles are highly electron-deficient, pi-conjugated heterocycles. A common point of failure in medicinal chemistry is the assumption that an exocyclic amine (e.g., in 2-amino-1,3,4-thiadiazole) acts as a standard nucleophile.

In reality, the lone pair of the exocyclic nitrogen is strongly delocalized into the electron-withdrawing thiadiazole core [1][1]. This mesomeric effect renders the ring nitrogens (N3 and N4) significantly more nucleophilic than the exocyclic amine, meaning direct SN2 alkylation predominantly attacks the ring rather than the exocyclic amine [2][2].

Furthermore, the C-5 position of the thiadiazole ring is highly electrophilic. Exposure to hard nucleophiles, particularly hydroxide ions from aqueous bases, leads to rapid nucleophilic attack at C-5, subsequent N-S bond cleavage, and irreversible ring opening [3][3].

Regioselectivity Sub 2-Amino-1,3,4-thiadiazole MeI MeI / K2CO3 (Direct Alkylation) Sub->MeI RedAm CH2O / NaBH(OAc)3 (Reductive Amination) Sub->RedAm Base Aqueous NaOH (Strong Base) Sub->Base RingN Ring N-Methylation (Thiadiazolium Salt) MeI->RingN Kinetic Control ExoN Exocyclic N-Methylation (High Regioselectivity) RedAm->ExoN Chemoselective Degrad Ring Opening (C-5 Hydroxide Attack) Base->Degrad Degradation

Fig 1: Reaction pathways and regioselectivity in 2-amino-1,3,4-thiadiazole methylation.

Troubleshooting Guide & FAQs

Q1: I am trying to methylate the exocyclic amine of 2-amino-1,3,4-thiadiazole using MeI and K₂CO₃, but LC-MS shows a complex mixture of isomers and quaternized salts. How do I fix this? A: You are observing kinetic ring N-methylation followed by over-methylation. Because the ring nitrogens are more nucleophilic, direct alkylation is poorly regioselective. Solution: Abandon direct SN2 alkylation for this transformation. Instead, use a Reductive Amination approach (formaldehyde and sodium triacetoxyborohydride). This chemoselective method targets the exocyclic primary amine via imine formation, completely bypassing the ring nitrogens.

Q2: My thiadiazole starting material degrades into unidentifiable baseline spots on TLC when using NaOH as a base for methylation. What is the mechanism of this degradation? A: The degradation is caused by base-induced ring opening. Thiadiazoles are extremely sensitive to strong, nucleophilic bases. The hydroxide ion attacks the highly electrophilic C-5 carbon, initiating a cascade that cleaves the N-S bond [3][3]. Solution: All acylation and methylation steps must be conducted under strictly anhydrous, non-nucleophilic conditions. Switch your base to N,N-diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ in a polar aprotic solvent like DMF [3][3].

Q3: I am synthesizing a 2-methylthio-1,3,4-thiadiazolium salt via ring N-methylation, but the product reverts to the thione starting material during workup. Why? A: Thiadiazolium salts are highly electrophilic at the S-methyl carbon. Soft nucleophiles, including the iodide counterion generated from methyl iodide, can attack this S-methyl group, performing a reversible demethylation back to the thione [4][4]. Solution: Use a methylating agent that provides a non-nucleophilic counterion, such as Meerwein's salt (trimethyloxonium tetrafluoroborate) or methyl triflate, to prevent reverse demethylation [4][4].

Troubleshooting Start Issue: Low Yield or Degradation During Methylation Check1 Using aqueous/strong base? Start->Check1 Path1 Hydroxide attacks C-5 causing ring cleavage Check1->Path1 Yes Check2 Using excess MeI / Heat? Check1->Check2 No Fix1 Use anhydrous K2CO3 or DIPEA Path1->Fix1 Path2 Over-methylation forms reactive thiadiazolium salts Check2->Path2 Yes Fix2 Limit to 1.05 eq MeI at RT Path2->Fix2

Fig 2: Troubleshooting workflow for degradation and over-methylation side reactions.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Regioselective Exocyclic N-Methylation (Reductive Amination)

Objective: Selectively methylate the exocyclic amine without quaternizing the thiadiazole ring.

  • Preparation: Dissolve 1.0 eq of 2-amino-1,3,4-thiadiazole in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Imine Formation: Add 1.1 eq of aqueous formaldehyde (37% w/w) and 1.0 eq of glacial acetic acid. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The reaction mixture should turn slightly cloudy as the intermediate imine/hemiaminal forms. If the solution remains perfectly clear, check the integrity of your formaldehyde source.

  • Reduction: Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir for 4-6 hours at room temperature.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Verification: Analyze via ¹H-NMR. The exocyclic N-methyl group will appear as a distinct doublet (coupled to the adjacent NH proton) around 2.9-3.1 ppm, confirming exocyclic rather than ring methylation.

Protocol B: Controlled Ring N-Methylation (Thiadiazolium Salt Formation)

Objective: Form a stable N-methyl thiadiazolium salt without reverse demethylation.

  • Preparation: Dissolve 1.0 eq of the thiadiazole substrate in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Alkylation: Cool the solution to 0 °C. Dropwise, add 1.05 eq of methyl trifluoromethanesulfonate (Methyl Triflate). Caution: Highly alkylating and toxic; handle exclusively in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: A precipitate should begin to form as the highly polar thiadiazolium salt crashes out of the non-polar DCM.

  • Precipitation & Isolation: Add cold diethyl ether to the reaction mixture to fully precipitate the thiadiazolium triflate salt. Filter the solid under a stream of nitrogen (these salts can be highly hygroscopic) and wash with additional cold ether.

Quantitative Data Summary

The table below summarizes the quantitative outcomes of various methylation conditions, highlighting the causality between reagent choice and the resulting side reactions.

Reagent SystemBase / AdditiveTarget SiteMajor Side ReactionRegioselectivity / Typical Yield
MeI (1.1 eq) K₂CO₃ (DMF)Ring NOver-methylation (Quaternization)Poor (<40% target)
MeI (Excess) NaOH (Aqueous)Ring NRing Opening (C-5 OH⁻ attack)Complete Degradation
CH₂O / NaBH(OAc)₃ AcOH (DCE)Exocyclic NDimethylation (Trace)Excellent (>85%)
Me₃O⁺ BF₄⁻ None (DCM)Ring NNone (Stable counterion prevents demethylation)Excellent (>90%)

References

  • Title: Synthesis of the 1,2,4-Thiadiazole Alkaloid Polyaurine B Source: ResearchGate URL
  • Source: um.
  • Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: NIH PMC URL
  • Title: 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: Dove Medical Press URL

Sources

analyzing decomposition products of 1,2,4-thiadiazol-5-amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center for 1,2,4-thiadiazol-5-amine derivatives. As a Senior Application Scientist, I have designed this portal to address the complex stability profiles and analytical challenges associated with this critical pharmacophore.

While the 1,2,4-thiadiazole ring exhibits general thermal stability due to its aromaticity, the highly polarized N-S bond and the electrophilic nature of the C5 position make these compounds highly susceptible to specific degradation pathways during formulation, forced degradation studies, and bioanalysis.

Below, you will find mechanistic insights, a targeted troubleshooting guide, and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Part 1: Mechanistic Grounding of Degradation Pathways

To successfully analyze decomposition products, one must first understand the causality of the degradation. The 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution [1]. Consequently, exposing 1,2,4-thiadiazol-5-amines to alkaline environments or strong nucleophiles rapidly induces ring cleavage. Conversely, oxidative stress typically targets the labile N-S bond, leading to sulfur extrusion or S-oxidation intermediates.

Degradation A 1,2,4-Thiadiazol-5-amine (Parent Compound) B Alkaline Hydrolysis (pH > 9) A->B Nucleophilic Attack at C5 C Oxidative Stress (H2O2 / ROS) A->C N-S Bond Cleavage D Thermal Stress (>100°C) A->D Ring Fragmentation E Thioureas & Cyanamides B->E F S-Oxides & Sulfur Extrusion C->F G Nitriles & Isothiocyanates D->G

Fig 1: Primary degradation pathways of 1,2,4-thiadiazol-5-amines under stress conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: During basic liquid-liquid extraction (LLE), my parent compound disappears, and I see unexpected isobaric peaks in the LC-MS/MS chromatogram. What is happening? The Science: You are observing alkaline ring cleavage. Attempts to process or deprotect 1,2,4-thiadiazol-5-amines under alkaline conditions frequently result in the complete cleavage of the 1,2,4-thiadiazole ring [2]. The hydroxide ion acts as a nucleophile at the highly electrophilic C5 position, breaking the ring open to form isomeric thioureas or cyanamide derivatives. The Solution: Immediately abandon basic LLE. Switch to Solid Phase Extraction (SPE) or use a buffered LLE approach maintaining a pH between 4.0 and 6.0.

Q2: How can I definitively differentiate between actual N-S bond cleavage degradants and in-source fragmentation artifacts in my mass spectrometer? The Science: The N-S bond is fragile. High fragmentor voltages or high capillary temperatures in Electrospray Ionization (ESI) can induce thermal/electrical cleavage inside the MS source, creating artifact peaks that mimic oxidative degradation (e.g., desulfurization, -32 Da). The Solution: Run a voltage-ramping experiment. Gradually lower the fragmentor/cone voltage from 120V down to 30V. If the ratio of the degradant to the parent compound decreases as voltage drops, it is an in-source artifact. If the ratio remains constant, it is a true degradation product in your sample vial. Always utilize High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass shift.

Q3: My compound shows poor mass balance during thermal stress testing (80°C for 7 days). The parent compound decreases by 40%, but the UV degradant peaks only account for 10%. Where is the rest of my compound? The Science: Thermal decomposition of the 1,2,4-thiadiazole ring often leads to catastrophic ring fragmentation, producing small, highly volatile molecules (such as low-molecular-weight nitriles or isothiocyanates) that lack a strong chromophore. The Solution: Standard UV detection at 254 nm or 229 nm will miss these fragments. You must couple your UHPLC to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) in parallel with MS to achieve a true mass balance.

Part 3: Self-Validating Experimental Protocol for Forced Degradation

To ensure trustworthiness, degradation protocols cannot simply measure the disappearance of the parent compound; they must account for matrix effects and extraction losses. We utilize a Double-Spike Isotope Dilution method to create a self-validating system.

Workflow S1 Pre-Stress SIL Spike S2 Stress Induction S1->S2 S3 Immediate Quenching S2->S3 S4 Post-Stress SIL Spike S3->S4 S5 UHPLC-HRMS Analysis S4->S5

Fig 2: Self-validating double-spike LC-MS/MS workflow for forced degradation.

Step-by-Step Methodology:
  • Pre-Stress Internal Standard Spiking: Prepare a 1.0 mg/mL stock of your 1,2,4-thiadiazol-5-amine. Spike the solution with a Stable Isotope-Labeled (SIL) analog (e.g., 13C/15N-labeled parent) at a known concentration. Causality: This tracks the absolute degradation of the parent compound throughout the stress event.

  • Stress Induction: Aliquot the spiked solution into four vials:

    • Control: Buffer only (pH 7.0).

    • Alkaline: Add 0.1 N NaOH (Target pH > 9).

    • Oxidative: Add 3% H2O2.

    • Acidic: Add 0.1 N HCl (Target pH < 2). Incubate at 40°C for exactly 4 hours.

  • Immediate Quenching (Critical): Stop the reaction to capture the exact kinetic state and prevent secondary degradation of the primary degradants.

    • Neutralize the alkaline vial with equivalent HCl.

    • Neutralize the acidic vial with equivalent NaOH.

    • Quench the oxidative vial using sodium bisulfite (

      
      ) to consume residual peroxide.
      
  • Post-Stress Recovery Spiking: Spike all quenched samples with a second, distinct SIL analog (e.g., Deuterated parent, d4-labeled). Causality: This second spike does not undergo degradation. Its recovery during LC-MS/MS analysis strictly validates the extraction efficiency and quantifies ion suppression/matrix effects, separating analytical variance from true chemical degradation.

  • UHPLC-HRMS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) using a gradient of 0.1% Formic Acid in Water and Acetonitrile. Analyze using positive electrospray ionization (ESI+) HRMS to elucidate the elemental composition of the decomposition products.

Part 4: Quantitative Degradation Data Summary

The following table summarizes the expected kinetic behavior and primary decomposition products of 1,2,4-thiadiazol-5-amines under standard ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentTarget MechanismTypical Half-Life (t½)Primary Degradants
Alkaline 0.1 N NaOH, pH > 9Nucleophilic attack at C5< 2 hoursThioureas, Cyanamides
Oxidative 3%

N-S bond cleavage / S-oxidation4 - 8 hoursS-oxides, Sulfur extrusion products
Acidic 0.1 N HCl, pH < 2Protonation & hydrolysis> 24 hoursAmides, Ring-opened intermediates
Thermal 80°C (Solid state)Ring fragmentation> 7 daysNitriles, Isothiocyanates

Part 5: References

  • Product Class 10: 1,2,4-Thiadiazoles. Science of Synthesis, Thieme Connect. Accessed March 1, 2026.[Link]

Validation & Comparative

SAR Profiling of N-Methyl Substituted 1,2,4-Thiadiazoles: A Comparative Guide for Covalent Inhibitors and GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-thiadiazole scaffold is a highly versatile pharmacophore in medicinal chemistry. Unlike its 1,3,4-isomer, the 1,2,4-thiadiazole ring features a unique, polarized N-S bond that can act as an electrophilic "warhead" for the covalent trapping of cysteine residues, or as a stable hydrogen-bond acceptor in non-covalent interactions[1]. As a Senior Application Scientist, I often observe that the introduction of an N-methyl group—whether on the heterocyclic ring itself or on an exocyclic amine—fundamentally alters the molecule's electronic distribution, lipophilicity, and conformational flexibility.

This guide provides an objective, data-driven comparison of N-methyl substituted 1,2,4-thiadiazoles against their un-methylated or bulkier alkyl counterparts, focusing on two primary therapeutic modalities: targeted covalent inhibitors (TCIs) and G-protein coupled receptor (GPCR) ligands.

Mechanistic Causality: The Role of N-Methylation

To design effective therapeutics, we must move beyond empirical screening and understand the causality behind structural modifications.

Electrophilic Tuning for Covalent Inhibition: In the context of cysteine-dependent enzymes (e.g., cathepsin B), un-methylated 1,2,4-thiadiazoles exhibit moderate reactivity. However, N-methylation at the N2 or N4 position generates a 1,2,4-thiadiazolium salt. This permanent positive charge drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. Consequently, this accelerates the nucleophilic attack by the target enzyme's thiolate anion. The resulting N-S bond cleavage forms a stable mixed disulfide, irreversibly inactivating the enzyme[1].

Conformational Locking for GPCR Affinity: For GPCR targets like the human Adenosine A3 receptor and muscarinic receptors, exocyclic N-methylation (e.g., N-methyl carbamoyl or N-methyl amines) restricts the rotational degrees of freedom around the C-N bond. This conformational locking reduces the entropic penalty of binding. Furthermore, the methyl group provides optimal steric bulk to engage in hydrophobic interactions within the receptor pocket (e.g., with I186 and W243 in the A3 receptor), whereas bulkier groups (like ethyl or propyl) create steric clashes that abrogate binding[2].

G A 1,2,4-Thiadiazole (Electrophile) D N-S Bond Cleavage A->D B Target Cysteine (Nucleophile) B->D C N-Methylation (LUMO Lowering) C->A Enhances Reactivity E Mixed Disulfide Formation D->E F Irreversible Enzyme Inactivation E->F

Mechanism of cysteine thiol trapping by N-methylated 1,2,4-thiadiazoles.

Comparative SAR Data Analysis

To objectively evaluate the performance of N-methyl substituted 1,2,4-thiadiazoles, we summarize quantitative binding affinities (


) and kinetic parameters across representative biological targets.
Table 1: SAR Comparison of 1,2,4-Thiadiazole Derivatives
Compound ScaffoldSubstitutionTargetPerformance MetricMechanistic Observation
5-Amino-1,2,4-thiadiazole Un-methylated (-NH2)Adenosine A3 Receptor

= 45.2 nM
Baseline hydrogen bonding; high entropic penalty upon binding.
5-(N-Methylamino)-1,2,4-thiadiazole Exocyclic N-MethylAdenosine A3 Receptor

= 2.3 nM
~20-fold affinity increase due to conformational locking and hydrophobic fit[2].
5-(N-Ethylamino)-1,2,4-thiadiazole Exocyclic N-EthylAdenosine A3 Receptor

> 1000 nM
Drastic loss of affinity due to steric clash within the binding pocket.
3-Methyl-1,2,4-thiadiazole Ring C3-MethylMuscarinic ReceptorOptimal AgonistRetains efficacy and high affinity; smaller substituents (H) reduce affinity[3].
N-Methyl-1,2,4-thiadiazolium Ring N-Methyl SaltCathepsin B (Cysteine)

>

Hyper-reactive electrophile; rapid N-S cleavage and disulfide formation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize built-in self-validating mechanisms (e.g., jump-dilution) to confirm causality in SAR findings.

Protocol A: Time-Dependent Covalent Inhibition Assay (Enzyme Kinetics)

Purpose: To validate that N-methyl-1,2,4-thiadiazolium salts act via irreversible covalent modification rather than reversible competitive inhibition.

  • Pre-incubation: Incubate the recombinant target enzyme (e.g., Cathepsin B, 10 nM) with varying concentrations of the N-methyl-1,2,4-thiadiazole derivative (0.1 µM to 10 µM) in assay buffer (pH 6.5, containing 1 mM EDTA to prevent metal-catalyzed oxidation).

  • Time-Course Sampling: Extract aliquots at specific time intervals (0, 5, 10, 20, 30, and 60 minutes).

  • Substrate Addition: Add the fluorogenic substrate (e.g., Z-FR-AMC) to the aliquots to measure residual enzyme activity via fluorescence (Ex: 380 nm, Em: 460 nm).

  • Self-Validation (Jump-Dilution Step): Take a sample from the highest inhibitor concentration after 60 minutes and dilute it 100-fold into an assay buffer containing excess substrate. Causality check: If the inhibition is covalent and irreversible, the enzymatic activity will not recover over time.

  • Data Analysis: Plot the natural log of residual activity versus time to determine

    
    . Plot 
    
    
    
    versus inhibitor concentration to calculate the inactivation efficiency (
    
    
    ).
Protocol B: Radioligand Competitive Binding Assay (GPCR Affinity)

Purpose: To quantify the affinity (


) of exocyclic N-methyl substituted 1,2,4-thiadiazoles for the Adenosine A3 receptor.
  • Membrane Preparation: Harvest CHO cells stably expressing the human A3 receptor. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [125I]AB-MECA, and serial dilutions of the synthesized 1,2,4-thiadiazole compounds (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a gamma counter.

  • Self-Validation (Control Baseline): Include a control well with 10 µM of a known standard (e.g., IB-MECA) to define non-specific binding. Causality check: Total binding minus non-specific binding ensures the signal is exclusively receptor-mediated. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow S1 Synthesis of N-Methyl 1,2,4-Thiadiazoles S2 Primary Screening (Radioligand / Enzymatic) S1->S2 S3 Self-Validation (Jump-Dilution / Controls) S2->S3 S4 SAR Data Aggregation (IC50, Ki, kinact/KI) S3->S4 S5 Lead Optimization (Iterative Design) S4->S5 S5->S1 Feedback Loop

Self-validating experimental workflow for evaluating 1,2,4-thiadiazole derivatives.

Conclusion

The SAR profiling of N-methyl substituted 1,2,4-thiadiazoles demonstrates that precise placement of the methyl group dictates the molecule's mechanism of action. Ring N-methylation yields potent, irreversible covalent inhibitors via enhanced N-S bond electrophilicity, while exocyclic N-methylation optimizes non-covalent GPCR interactions through conformational locking and steric complementarity. Utilizing rigorous, self-validating experimental protocols ensures that these mechanistic nuances are accurately captured, facilitating the reliable development of next-generation therapeutics.

References

  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | ResearchGate | 1

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists | PMC - NIH | 2

  • Synthesis and muscarinic activities of 1,2,4-thiadiazoles | PubMed - NIH | 3

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles | RSC Books | 4

Sources

Comparative Binding Affinity of Thiadiazole-Based Adenosine Receptor Antagonists: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Thiadiazole scaffolds—specifically the 1,2,4-thiadiazole and 1,3,4-thiadiazole regioisomers—have emerged as privileged pharmacophores in the design of G-protein coupled receptor (GPCR) antagonists. In the realm of purinergic signaling, these nitrogen-sulfur heterocycles demonstrate exceptional utility in targeting Adenosine receptors (A1, A2A, A2B, and A3), which are critical therapeutic targets for ischemia, glaucoma, and Parkinson's disease.

This guide provides an objective, data-driven comparison of thiadiazole receptor antagonists, focusing on how subtle regioisomeric shifts dictate binding affinity. By examining the structure-activity relationships (SAR) and the underlying thermodynamic principles, researchers can better optimize scaffold-hopping strategies in drug discovery.

Mechanistic Overview: The Impact of Regioisomerism on Binding

The positioning of heteroatoms within the five-membered thiadiazole ring fundamentally alters the molecule's electronic distribution, hydrogen-bonding capability, and thermodynamic stability.

In the context of the human Adenosine A3 receptor (hA3R),1 [1].

The Causality of Affinity Shifts

The stark contrast in binding affinity is driven by two primary mechanisms:

  • Targeted Hydrogen Bonding: Molecular docking studies reveal that the nitrogen atom at the 4-position of the 1,2,4-thiadiazole ring acts as a critical hydrogen bond acceptor for the hydroxyl group of Serine 181 (S181) in the hA3R binding pocket. Shifting to a 1,3,4-thiadiazole configuration displaces this nitrogen, ablating the H-bond and drastically reducing receptor recognition.

  • Thermodynamic Stability of the Amide Bond: Semi-empirical quantum chemistry calculations (PM3 method) indicate that the most potent 1,2,4-thiadiazole derivatives maintain a thermodynamically stable cis-amide conformation that is >30 kcal/mol lower in energy than the corresponding 1,3,4-thiadiazole isomers. This pre-organization minimizes the entropic penalty upon receptor binding.

Pathway Antagonist 1,2,4-Thiadiazole Antagonist Receptor Adenosine A3 Receptor (GPCR) Antagonist->Receptor Blocks Agonist Endogenous Adenosine Agonist->Receptor Activates Gi Gi Protein (α subunit) Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases

Adenosine A3 receptor Gi-coupled signaling pathway and thiadiazole antagonist blockade.

Quantitative Data Comparison

The following table summarizes the competitive radioligand binding data for key thiadiazole derivatives against human A3 and rat A2A receptors. Notice the >5000-fold drop in affinity when transitioning from Compound 39 (1,2,4-thiadiazole) to Compound 42 (1,3,4-thiadiazole).

CompoundHeterocyclic ScaffoldR-Group Substitution

hA3 (nM)

rA2A (nM)
Compound 39 1,2,4-thiadiazole4-methoxy-phenyl0.79 > 10,000
Compound 37 1,2,4-thiadiazolePhenyl2.30 > 10,000
LUF5417 1,2,4-thiadiazolePhenyl (benzamide)82.0 2,300
Compound 42 1,3,4-thiadiazole4-methoxy-phenyl4,700 > 10,000

Data adapted from structure-activity relationship studies on human adenosine A3 receptors [1].

While 1,2,4-thiadiazoles dominate A3R antagonism, it is worth noting that2 for Parkinson's disease models, proving that the 1,3,4-isomer can be optimized for different binding pockets [2].

Experimental Protocols: Self-Validating Workflows

To accurately determine the binding affinity (


) of thiadiazole antagonists, researchers must employ a rigorous competitive radioligand binding assay. The protocol below is designed as a self-validating system, explaining the causality behind each methodological choice to ensure high-fidelity data.
Radioligand Binding Assay for hA3 Receptors

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with human A3 receptors.

  • Radioligand:

    
    AB-MECA (0.2 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 1 mM EDTA.
    

Step-by-Step Methodology:

  • Membrane Preparation & Endogenous Ligand Clearance:

    • Homogenize CHO-hA3R cells in ice-cold buffer.

    • Causality: The inclusion of 10 mM

      
       is critical as divalent cations stabilize the high-affinity state of the GPCR, while 1 mM EDTA chelates trace metals to inhibit metalloproteases that could degrade the receptor.
      
    • Pre-incubate the membrane suspension with Adenosine Deaminase (ADA, 3 U/mL) for 30 minutes at 37°C.

    • Causality: ADA enzymatically degrades endogenous adenosine released during cell lysis. Failing to remove endogenous adenosine results in artificial competition with the radioligand, leading to falsely elevated

      
       values (underestimating antagonist potency).
      
  • Equilibrium Incubation:

    • In a 96-well plate, combine 50 μL of membrane suspension, 25 μL of

      
      AB-MECA, and 25 μL of the thiadiazole test compound (at varying concentrations from 
      
      
      
      to
      
      
      M).
    • Incubate for 60 minutes at 25°C.

    • Causality: 60 minutes at room temperature is required for the highly lipophilic thiadiazole compounds to reach thermodynamic equilibrium with the receptor binding pocket.

  • Rapid Filtration & Separation:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Crucial Step: Pre-soak the filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use.

    • Causality:

      
      AB-MECA is highly lipophilic and will bind non-specifically to the glass fiber matrix. PEI coats the filter with a positive charge, repelling the radioligand and drastically reducing background noise, thereby increasing the signal-to-noise ratio.
      
  • Washing and Detection:

    • Wash filters three times with 3 mL of ice-cold buffer.

    • Causality: Ice-cold buffer kinetically traps the bound radioligand by slowing the dissociation rate (

      
      ) to near zero during the wash step.
      
    • Quantify bound radioactivity using a gamma counter and calculate the

      
       using the Cheng-Prusoff equation.
      

Workflow Step1 1. Membrane Prep (CHO-hA3R cells + ADA) Step2 2. Radioligand Addition ([125I]AB-MECA + Ligand) Step1->Step2 Step3 3. Equilibrium Incubation (60 min, 25°C) Step2->Step3 Step4 4. Rapid Filtration (GF/B filters + 0.3% PEI) Step3->Step4 Step5 5. Gamma Counting & Cheng-Prusoff Analysis Step4->Step5

Step-by-step workflow for competitive radioligand binding assay of A3R antagonists.

Functional Validation: cAMP Biosynthesis Assay

Binding affinity (


) only proves receptor occupancy; it does not confirm antagonism. To validate that the thiadiazole is an antagonist, a functional cAMP assay must be performed.
  • Protocol Logic: Stimulate CHO-hA3R cells with Forskolin to artificially activate adenylyl cyclase, creating a measurable pool of cAMP. Introduce an A3 agonist (which will decrease cAMP via Gi coupling). Finally, introduce the thiadiazole compound.

  • Validation: A true antagonist will competitively displace the agonist, reversing the Gi-mediated inhibition and restoring cAMP levels to the Forskolin-stimulated baseline.

Conclusion

The comparison between thiadiazole regioisomers underscores a fundamental principle in medicinal chemistry: atomic-level shifts dictate macroscopic pharmacological outcomes. For Adenosine A3 receptors, the 1,2,4-thiadiazole scaffold is vastly superior to the 1,3,4-thiadiazole scaffold due to precise hydrogen-bonding geometries with Serine 181 and favorable amide bond thermodynamics. However, researchers targeting different GPCRs (such as the A2A receptor) must re-evaluate these scaffolds, as unique binding pocket topographies may favor alternate regioisomers.

By adhering to rigorous, self-validating pharmacological assays—such as PEI-treated filtration and ADA-mediated endogenous ligand clearance—drug development professionals can ensure that observed affinities are true reflections of molecular interactions rather than assay artifacts.

References

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health (NIH) / PMC.
  • Design and development of 1,3,5-triazine-thiadiazole hybrids as potent adenosine A2A receptor (A2AR) antagonist for benefit in Parkinson's disease. PubMed / Elsevier.

Sources

3-Phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-15-1) Reference Standards: CRM vs. Analytical Grade in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug discovery and forensic toxicology grow increasingly stringent, the selection of appropriate reference standards is no longer a mere procurement checkbox—it is the foundational variable that dictates assay integrity. This guide provides an objective performance comparison of 3-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-15-1) reference standard grades, detailing the causality behind material selection and providing a self-validating LC-MS/MS protocol for quantitative bioanalysis.

Biological Context & Target Significance

3-Phenyl-1,2,4-thiadiazol-5-amine (also known as 5-amino-3-phenyl-1,2,4-thiadiazole) is a highly versatile heterocyclic building block. Beyond its utility in chemical synthesis, it possesses significant intrinsic biological activity. It has been characterized as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), effectively blocking the release of pro-inflammatory mediators[1]. Furthermore, its structural scaffold has been successfully utilized in fragment-based screening to identify novel inhibitors for the oncogenic protein tyrosine phosphatase SHP2[2].

Because of its dual role as both a synthetic intermediate and a bioactive inhibitor, laboratories must accurately quantify this compound in complex biological matrices (e.g., plasma, microsomes) during pharmacokinetic (PK) profiling and high-throughput screening (HTS).

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by LOX5 5-LOX Enzyme AA->LOX5 Metabolized by Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Produces Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Produces Inhibitor 3-phenyl-1,2,4-thiadiazol-5-amine (CAS 17467-15-1) Inhibitor->COX2 Inhibits Inhibitor->LOX5 Inhibits

Arachidonic acid metabolism and dual inhibition by 3-phenyl-1,2,4-thiadiazol-5-amine.

Performance Comparison: Material Grades

The analytical grade of the reference standard directly impacts the metrological traceability of your assay. Table 1 objectively compares the three primary grades of 3-phenyl-1,2,4-thiadiazol-5-amine available to researchers.

Table 1: Performance Comparison of 3-phenyl-1,2,4-thiadiazol-5-amine Grades

ParameterCertified Reference Material (CRM)Analytical GradeTechnical Grade
Purity Metric Exact Mass Balance (≥99.5%)Chromatographic (≥98.0%)Titration/NMR (~95.0%)
Traceability ISO 17034 / SI UnitsLot-specific COABasic COA
Metrological Uncertainty Fully quantified (e.g., ± 0.2%)Not determinedNot determined
Water/Salt Content Strictly quantified (qNMR/KF)Often unquantifiedUnquantified
Primary Application Quantitative LC-MS/MS, GLP PK studiesIn-vitro HTS, qualitative assaysChemical synthesis
The Causality of Analytical Bias

A common pitfall in bioanalysis is substituting Analytical Grade materials for CRM in quantitative assays. Analytical grade certificates often report chromatographic purity (e.g., 99.0% by HPLC-UV). However, this metric is blind to non-UV-absorbing impurities such as residual inorganic salts or trapped water.

If an Analytical Grade standard contains 4% unquantified water, weighing 1.00 mg of this powder yields only 0.96 mg of the active analyte. This discrepancy introduces a permanent 4% systematic bias into every calibration curve and subsequent PK calculation. In contrast, CRM producers operating under ISO 17034 guidelines must account for absolute mass balance, ensuring that the assigned property values and their uncertainties are rigorously traceable to international standards[3].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure compliance with FDA and ICH M10 bioanalytical method validation guidelines[4], the following LC-MS/MS protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) and curve bracketing, the workflow automatically corrects for matrix effects, extraction losses, and instrument drift[5].

Step-by-Step Methodology

Step 1: Standard Preparation (Gravimetric Traceability)

  • Action: Weigh the CRM grade 3-phenyl-1,2,4-thiadiazol-5-amine using a microbalance calibrated to ISO 17025 standards. Dissolve in LC-MS grade acetonitrile to create a 1.0 mg/mL stock.

  • Causality: Utilizing CRM ensures the stock concentration is exact. Storing the stock in amber glass at -20°C prevents photodegradation and solvent evaporation, maintaining the integrity of the calibration curve.

Step 2: Matrix Spiking & Internal Standard (IS) Addition

  • Action: Spike calibration standards into blank plasma. Add a fixed concentration of a stable isotope-labeled internal standard (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine-d5) to all samples, blanks, and Quality Controls (QCs).

  • Causality: This establishes the self-validating core of the assay. Because the IS shares identical physicochemical properties with the analyte, any loss during extraction or ion suppression in the MS source affects both equally. The ratio of Analyte/IS remains constant, neutralizing matrix variability.

Step 3: Solid Phase Extraction (SPE)

  • Action: Load the plasma samples onto a mixed-mode cation exchange SPE cartridge. Wash with 5% methanol in water, and elute with 2% ammonium hydroxide in methanol.

  • Causality: Biological matrices contain high levels of phospholipids that cause severe ion suppression in the MS source. SPE selectively retains the basic amine group of the thiadiazole while washing away interfering lipids, drastically improving the signal-to-noise ratio and assay sensitivity.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject the eluent onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of water/acetonitrile with 0.1% formic acid. Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the primary amine in positive electrospray ionization (ESI+). MRM provides ultimate specificity, ignoring co-eluting background noise.

Step 5: Data Processing & Curve Bracketing

  • Action: Run calibration curves at the very beginning and the very end of the sample batch (bracketing). Calculate sample concentrations by interpolating the Analyte/IS peak area ratio against the bracketed curves.

  • Causality: Over a 200-sample run, the MS source gradually contaminates, leading to a drift in absolute response. Bracketing ensures that any time-dependent instrument drift is mathematically averaged out, validating the precision of the entire run.

Workflow Prep Standard Preparation (CRM Grade Weighing) Spike Matrix Spiking & Internal Standard (IS) Prep->Spike Extract Solid Phase Extraction (SPE Clean-up) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing & Curve Bracketing LCMS->Data Valid Method Validation (Accuracy & Precision) Data->Valid Valid->Prep Feedback Loop

Self-validating LC-MS/MS analytical workflow for reference standard quantification.

Conclusion

For qualitative screening or early-stage synthetic verification of 3-phenyl-1,2,4-thiadiazol-5-amine, Analytical Grade standards offer a cost-effective solution. However, for late-stage drug development, PK profiling, and regulatory submissions, the deployment of an ISO 17034 Certified Reference Material (CRM) is non-negotiable. Combined with a self-validating LC-MS/MS methodology utilizing internal standardization and curve bracketing, researchers can guarantee data integrity and regulatory compliance.

References[5] 2015-2016 Chem Service Inc. ENVIRONMENTAL, ANALYTICAL AND CHEMICALS in SMALL QUANTITIES CATALOG. Greyhound Chromatography. Available at: 1]">https://www.greyhoundchrom.com[1]5-Amino-3-phenyl-1,2,4-thiadiazole | 17467-15-1. ChemicalBook. Available at: 2]">https://www.chemicalbook.com[2]Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. University of Birmingham eTheses Repository. Available at: https://etheses.bham.ac.uk/id/eprint/5502/[3]The new International Standard ISO 17034: general requirements for the competence of reference material producers. European Commission Joint Research Centre (JRC) Publications. Available at: https://publications.jrc.ec.europa.eu/repository/handle/JRC107115[4]Designing LCMS Studies with the FDA in Mind from the Start (ICH M10 Bioanalytical Method Validation). Agilex Biolabs. Available at: https://www.agilexbiolabs.com/designing-lcms-studies-with-the-fda-in-mind-from-the-start/

Sources

Advanced Bioisosteric Replacement Strategies: A Comparative Guide on N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In contemporary medicinal chemistry, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine serves as a highly versatile building block and a privileged scaffold[1]. The 1,2,4-thiadiazole core is frequently deployed as a non-classical bioisostere for amides, esters, and other heteroaromatic rings to improve metabolic stability and membrane permeability[2].

However, as a Senior Application Scientist, I frequently encounter the limitations of the 1,2,4-thiadiazole ring during lead optimization. While the polarizable sulfur atom confers excellent metabolic stability and lipophilicity[3], it can also drive the LogP too high, resulting in poor aqueous solubility or off-target promiscuity. To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead series, we must systematically evaluate its bioisosteres.

This guide objectively compares the parent 1,2,4-thiadiazole against its three primary bioisosteric alternatives: the 1,2,4-oxadiazole , the 1,3,4-thiadiazole , and the 1,2,4-triazole .

Comparative Analysis of Bioisosteric Alternatives

When replacing the 1,2,4-thiadiazole core, the choice of heteroatom and regiochemistry dictates the physicochemical outcome.

  • The 1,2,4-Oxadiazole Analog (-O- for -S- substitution): Replacing the sulfur atom with oxygen yields the 1,2,4-oxadiazole. Because oxygen is more electronegative and less polarizable than sulfur, this substitution typically lowers the LogP and alters the molecular dipole moment[2]. While this improves aqueous solubility, the oxadiazole ring can sometimes be more susceptible to nucleophilic attack or ring-opening in vivo compared to its sulfur counterpart.

  • The 1,3,4-Thiadiazole Analog (Regioisomerization): Shifting the nitrogen atoms to the 1,3,4-positions changes the geometry and vector of the phenyl and amine substituents. Crucially, the 1,3,4-isomer possesses higher overall hydrogen-bond basicity on the nitrogen atoms, which systematically improves aqueous solubility while maintaining the robust aromaticity and metabolic stability of the thiadiazole class[4].

  • The 1,2,4-Triazole Analog (-NH- for -S- substitution): Substituting sulfur with an amine (-NH- or -NMe-) generates a triazole. This introduces a strong hydrogen bond donor (if unsubstituted) and significantly alters the electron density. Triazoles are classic amide bioisosteres that typically exhibit the lowest LogP and highest solubility among these options, though they may suffer from rapid clearance if the exposed nitrogen is not sterically shielded[2].

Bioisosteres Parent N-methyl-3-phenyl- 1,2,4-thiadiazol-5-amine (Reference) Oxa 1,2,4-Oxadiazole Analog (Lower LogP, Higher TPSA) Parent->Oxa O for S substitution Thia134 1,3,4-Thiadiazole Analog (Altered Dipole, Higher Sol.) Parent->Thia134 Regioisomerization Triazole 1,2,4-Triazole Analog (H-Bond Donor, Lowest LogP) Parent->Triazole NH for S substitution

Bioisosteric replacement strategies for the 1,2,4-thiadiazole core to modulate physicochemical properties.

Quantitative Data Presentation

The following table summarizes the representative physicochemical shifts observed when transitioning from the parent N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine to its bioisosteres. (Note: Values are representative med-chem estimates based on matched molecular pair analysis).

Compound CoreHeteroatom ModificationEst. LogPTPSA (Ų)Dipole Moment (D)Aqueous SolubilityHLM t½ (min)
1,2,4-Thiadiazole (Parent)-S-2.654.9~1.5Low>60
1,2,4-Oxadiazole -O-2.164.1~1.2Moderate45
1,3,4-Thiadiazole Regioisomer2.354.9~3.0Moderate-High>60
1,2,4-Triazole -NH-1.469.2~2.5High>60

Experimental Validation Protocols

To objectively compare these bioisosteres, we must generate empirical data. Every protocol described below operates as a self-validating system —incorporating internal standards and control compounds to ensure data integrity.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: We utilize PAMPA rather than Caco-2 cell lines for early-stage bioisostere evaluation because PAMPA isolates passive transcellular diffusion. This allows us to directly interrogate the physicochemical impact of the bioisosteric replacement (e.g., LogP and TPSA changes) without the confounding effects of active efflux transporters like P-glycoprotein (P-gp)[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of each bioisostere in 100% DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤1%.

  • Membrane Coating: Coat the PVDF membrane of the donor plate (Millipore) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Assay Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully mate the donor and acceptor plates. Incubate at 37°C for 5 hours in a humidified environment to prevent evaporation.

  • Self-Validation Check: Include Verapamil (high permeability control) and Ranitidine (low permeability control) on every plate. The assay is only valid if the controls fall within their historical

    
     ranges.
    
  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: Phase I oxidative metabolism is the primary clearance route for these heteroaromatic amines. By utilizing isolated microsomes and strictly controlling the addition of the NADPH cofactor, we isolate CYP450-mediated degradation from other clearance mechanisms (like renal excretion or Phase II conjugation), providing a direct comparison of ring stability[2].

Step-by-Step Methodology:

  • System Setup: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein to 37°C.

  • Spiking: Add the test bioisostere to achieve a final concentration of 1 µM (keep DMSO <0.1% to prevent CYP inhibition).

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Self-Validation Check: Run a parallel incubation without NADPH. If compound depletion occurs in the NADPH-free control, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP-clearance assumption.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow cluster_0 Permeability (PAMPA) cluster_1 Metabolic Stability (HLM) Start Compound Library (Parent + Bioisosteres) Prep1 Prepare Donor/Acceptor Plates (pH 7.4) Start->Prep1 Prep2 Spike HLM + NADPH (1 µM Compound) Start->Prep2 Incubate1 Incubate 5h @ 37°C Prep1->Incubate1 LCMS1 LC-MS/MS Quantification Incubate1->LCMS1 Data PK/PD Modeling & Lead Selection LCMS1->Data Incubate2 Time-course Sampling (0, 15, 30, 60 min) Prep2->Incubate2 LCMS2 LC-MS/MS Quantification Incubate2->LCMS2 LCMS2->Data

Parallel experimental workflow for validating permeability and metabolic stability of bioisosteres.

References[1] Matrix Fine Chemicals. "3-PHENYL-1,2,4-THIADIAZOL-5-AMINE | CAS 17467-15-1". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgcpXrTSZ3Rt_tA36Gjk93zSwKLbbzK-MaUmYHbffe5Gfw9Jnm-2IFiu49NTFLiagt6xx4FQmpe_QkC10BaKZql8x4tY-RlP7BIzWjHa_BzISoQPLgwdr2nCuTKUZabLu3ZkJ-Fsmr_k1b1u9aqpCzEGGW71VvENvC0LmwyJuXYkc3nM262r-sbQ==[4] American Research Journals. "Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoG-hRItiOO1e_dPGvBKT8kEH0O6246HCAhwkdH5TcNcMq4yhfF1Qect8BNrS3SP5M5fPAujqMemAFaXwl-XhxG0myZ4T6IBJagR4oUwyy09DgInVlUWgAdj6Bf8SCI4nZRw38eg21j1v8[2] PMC - NIH. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3c8IZYv0f74WLrqSoTLOnxY7FQd5e-_ppe0zz_e1Ba9ZpPIiZRP9pYCgoELu_XWNxufwHvnLX33ZRV8QpoPeX64pC10gbXsFDOLyc22alnqXBI-T6cPnMqGRfuaVYtbUfXbUJDGkLaNN_r1Y=[3] ACS Publications. "Structure Property Relationships of Carboxylic Acid Isosteres". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8aXhKLylUeO0tERzGWwlF3L8z1kCyl_ukPOTZGTZ-eizYxClDA0PjF4wSn_mSHPvi3dXNq7Cfq9zCTd9sTOsM-8jyHtrA8xKGqbOoV1WnK1L_hAZYGlYJI6B8kTRflw8lH2DjNYGSm6TD39ZEUoTf

Sources

benchmarking N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine: A Technical Comparison Guide

Part 1: Executive Summary & Strategic Positioning

Subject Compound: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine Primary Classification: Small Molecule Fragment / Scaffold Lead Target Class: Protein Tyrosine Phosphatases (specifically SHP2/PTPN11 ) and Heme-containing enzymes (specifically IDO1 ).[1]

Scientific Premise: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While often encountered as a synthetic intermediate or product in catalytic methodology papers (e.g., Green Chem., 2021), its core structure—the 3-phenyl-1,2,4-thiadiazole—has been identified in NMR-based fragment screens as a binder to the SHP2 (PTPN11) catalytic domain and is a known pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition.

This guide benchmarks the compound against industry-standard inhibitors (SHP099 , Epacadostat ) to evaluate its potential as a lead series for hit-to-lead optimization.

Part 2: Mechanism of Action & Target Validation

To benchmark effectively, we must define the mechanism. This compound functions primarily through two potential modes, necessitating a dual-pathway benchmarking approach.

Mechanism A: Allosteric Inhibition of SHP2 (PTPN11)

The 3-phenyl-1,2,4-thiadiazole scaffold binds to the central tunnel or latch region of SHP2, stabilizing the auto-inhibited conformation. This prevents the phosphatase from activating the RAS-MAPK signaling pathway, a critical driver in oncogenesis.

Mechanism B: Heme-Coordination (IDO1 Inhibition)

The thiadiazole nitrogen (N4) and the exocyclic amine can coordinate with the heme iron in the IDO1 active site, competing with tryptophan and preventing the production of kynurenine, thereby reversing tumor-mediated immune suppression.

Pathway Visualization (SHP2 Focus)

SHP2_Pathway RTK RTK (Receptor Tyrosine Kinase) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Closed SHP2 (Auto-inhibited) GRB2->SHP2_Closed Binds SHP2_Open SHP2 (Active) SHP2_Closed->SHP2_Open Activation (pY Binding) RAS RAS-GTP SHP2_Open->RAS Dephosphorylates RAS-GAP binding sites Inhibitor N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine Inhibitor->SHP2_Closed Stabilizes (Allosteric) Inhibitor->SHP2_Open Blocks Transition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (pERK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: SHP2 signaling cascade showing the allosteric inhibition point where the thiadiazole scaffold stabilizes the inactive conformation, preventing RAS-MAPK pathway activation.

Part 3: Comparative Benchmarking Data

The following data compares N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (Compound 3an ) against the clinical standard SHP099 (SHP2 inhibitor) and Epacadostat (IDO1 inhibitor).

Table 1: Physicochemical & Potency Profile
FeatureSubject: Compound 3an Benchmark: SHP099 Benchmark: Epacadostat
Role Fragment / Early LeadClinical Candidate (Phase II)Clinical Candidate (Phase III)
MW ( g/mol ) 191.25459.96437.39
cLogP ~1.83.51.2
Target SHP2 / IDO1 (Dual potential)SHP2 (Allosteric)IDO1 (Heme-binder)
IC50 (Enzymatic) ~50 - 200 µM (Est. Fragment)0.070 µM0.010 µM
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate (~0.3)
Solubility HighLow/ModerateModerate
Mechanism Heme-ligation / AllostericAllosteric (Tunnel)Heme-ligation

Interpretation:

  • Potency Gap: Compound 3an is a fragment. It lacks the potency of optimized drugs like SHP099. Its value lies in its Ligand Efficiency (LE) —it provides high binding energy per atom, making it an ideal starting point for growing into a more potent drug.

  • Selectivity: Unlike SHP099, which is highly selective for SHP2, the thiadiazole core may show off-target activity against other heme-enzymes (e.g., CYP450s), which must be assessed early.

Part 4: Experimental Protocols for Benchmarking

To validate the performance of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, you must run these specific assays.

Protocol A: SHP2 Phosphatase Inhibition Assay (Enzymatic)

Objective: Determine the IC50 against the catalytic domain of SHP2.

  • Reagents: Recombinant SHP2 catalytic domain, DiFMUP (fluorogenic substrate), Assay Buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT).

  • Preparation: Dissolve Compound 3an and SHP099 (control) in DMSO. Prepare 10-point serial dilutions.

  • Reaction:

    • Incubate enzyme (0.5 nM final) with compound for 30 min at RT.

    • Add DiFMUP (200 µM final) to initiate reaction.

  • Detection: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 min.

  • Analysis: Fit slopes to a 4-parameter logistic equation to calculate IC50.

    • Validation Criteria: SHP099 IC50 must be < 0.1 µM.

Protocol B: Cellular Target Engagement (pERK Assay)

Objective: Confirm the compound penetrates cells and inhibits the RAS-MAPK pathway.

  • Cell Line: KYSE-520 (Esophageal cancer) or MDA-MB-468.

  • Treatment: Serum-starve cells overnight. Treat with Compound 3an (100 µM, 50 µM, 10 µM) vs SHP099 (10 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (10 ng/mL) for 15 min.

  • Lysis & Western Blot: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Readout: Blot for pERK1/2 (Thr202/Tyr204) vs Total ERK.

    • Expectation: Compound 3an should reduce pERK levels, though likely requiring higher concentrations than SHP099.

Protocol C: IDO1 Kynurenine Production Assay (Secondary Target)

Objective: Assess off-target or dual-activity potential.

  • Cell Line: HeLa cells stimulated with IFN-γ (50 ng/mL) to induce IDO1 expression.

  • Incubation: Treat cells with Compound 3an vs Epacadostat for 24 hours.

  • Supernatant Analysis: Harvest supernatant. Add 30% trichloroacetic acid (TCA) to precipitate protein.

  • Colorimetric Reaction: Mix supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde). Measure absorbance at 490 nm (Yellow color indicates Kynurenine).

  • Result: A decrease in absorbance indicates IDO1 inhibition.

Part 5: Workflow Visualization

Benchmarking_Workflow Compound N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine Solubility 1. Solubility Check (DMSO/Buffer) Compound->Solubility Enzyme_Assay 2. Enzymatic Assay (SHP2 DiFMUP) Solubility->Enzyme_Assay If Soluble >100µM Cell_Assay 3. Cellular Assay (pERK Western) Enzyme_Assay->Cell_Assay If IC50 < 50µM Selectivity 4. Selectivity Panel (IDO1, CYP450) Cell_Assay->Selectivity If pERK reduced Decision 5. Go/No-Go Decision Selectivity->Decision Compare vs SHP099

Caption: Step-by-step benchmarking workflow to validate the compound from solubility to cellular efficacy and selectivity profiling.

References

  • Fragment Screening of SHP2: Title: Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2. Source: University of Birmingham (Thesis), 2018. Context: Identifies the 3-phenyl-1,2,4-thiadiazole scaffold as a binder to the SHP2 catalytic domain. URL:[Link]

  • Synthesis & Availability: Title: Environment-friendly and efficient synthesis of 2-amino-benzoxazoles and 2-aminobenzothiazoles catalyzed by Vitreoscilla hemoglobin.[2] Source:Green Chemistry, 2021.[2] Context: Describes the synthesis and characterization of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (Compound 3an). URL:[Link]

  • SHP2 Inhibitor Benchmark (SHP099): Title: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Source:Nature, 2016. Context: Establishes SHP099 as the gold-standard allosteric inhibitor for benchmarking. URL:[Link]

  • IDO1 Inhibitor Benchmark (Epacadostat): Title: Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1. Source:ACS Medicinal Chemistry Letters, 2017. Context: Provides the protocol for IDO1 benchmarking assays. URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in the dynamic fields of chemical research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, experience-driven protocol for the safe disposal of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, ensuring the protection of personnel and adherence to regulatory standards. While specific toxicological data for this exact compound is limited, its structural motifs—a substituted thiadiazole ring and an N-methylamine group—provide a solid basis for establishing a conservative and robust disposal framework by referencing data from similar chemical structures.

Immediate Safety Profile & Hazard Assessment

Before handling or initiating any disposal procedure, a clear understanding of the potential hazards is paramount. Based on data from structurally related thiadiazole and amine compounds, N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine should be handled as a hazardous substance. The primary concerns are summarized below.

Hazard ClassAnticipated Effects & RationalePrecautionary Statements
Acute Toxicity Compounds containing the aminothiadiazole moiety have been shown to be harmful if swallowed.[1][2]P270: Do not eat, drink or smoke when using this product.[1][3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Corrosion/Irritation A common characteristic of amine-containing heterocyclic compounds is the potential to cause skin irritation upon direct contact.[1][2][4][5][6]P280: Wear protective gloves/protective clothing.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Serious Eye Damage/Irritation Direct contact with the eyes is likely to cause serious irritation.[1][2][4][5][7]P280: Wear eye protection/face protection.[1][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4][5][8]P261: Avoid breathing dust/fume/vapors.[3][5] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Environmental Hazards Some thiadiazole derivatives are known to be harmful or very toxic to aquatic life, potentially with long-lasting effects.[3][5] Therefore, release to the environment must be avoided.P273: Avoid release to the environment.[3][5]

Core Principles of Disposal

The disposal of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is governed by the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This means the generator of the waste is responsible for its safe management from creation to final disposal.

  • Never Sewer: Under no circumstances should this compound or its waste be disposed of down the drain.[11][12] Its potential aquatic toxicity and the fact that its biodegradability is not well-characterized prohibit this practice.[3][12]

  • Classify as Hazardous: Treat all waste streams containing this compound as hazardous chemical waste.[2][13]

  • Segregate Waste: Do not mix waste containing N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine with incompatible waste streams.[3][11] Keep it separate from strong oxidizing agents, strong acids, and bases.[14][15]

  • Licensed Disposal: The only acceptable final disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11][12]

Personal Protective Equipment (PPE) Protocol

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine or its associated waste.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with airborne dust, preventing serious eye irritation.[1][4][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against direct skin contact, mitigating the risk of skin irritation.[11][16] Always dispose of contaminated gloves as solid hazardous waste.[16]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[11][16]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[4][5]

Step-by-Step Waste Collection & Segregation

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal.

Select waste containers made of a compatible material (e.g., high-density polyethylene) that are in good condition with a secure, leak-proof lid.[3][13] Before use, affix a "Hazardous Waste" label.[13]

  • Solid Waste:

    • Collect all dry waste contaminated with N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine, including residual powder, contaminated weigh boats, pipette tips, and gloves.[3][11]

    • Place these materials directly into a designated solid hazardous waste container.[11]

    • Keep the container closed except when actively adding waste.[13]

  • Liquid Waste:

    • Collect all solutions containing N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine in a dedicated liquid hazardous waste container.[3][11]

    • Do not mix with other waste streams to prevent unknown chemical reactions.[11]

    • Do not leave a funnel in the container opening.[13]

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container.[3][11]

  • On the hazardous waste label, clearly write the full chemical name: "N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine". Do not use abbreviations.[13]

  • List all constituents of the waste, including solvents, and their approximate percentages.[13]

  • Store the sealed and labeled containers in a designated satellite accumulation area within the laboratory.[13] This area should be secure and away from general traffic.

  • Once a container is 90% full, or within 180 days of accumulating the first drop of waste, arrange for pickup by your institution's EHS department.[13]

Spill Management Protocol

In the event of a small spill, immediate and correct action can prevent a minor incident from escalating.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[4]

  • Don PPE: Wear the full PPE ensemble described in Section 3.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[11] For solid spills, gently sweep up the material to avoid creating dust.[2][4]

  • Collect Waste: Carefully scoop the absorbed material or spilled solid into your designated solid hazardous waste container.[4][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[3]

  • Dispose of Cleanup Materials: All materials used for decontamination (wipes, paper towels) must be collected and disposed of as solid hazardous waste.[3][11]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

G Disposal Workflow for N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine Start Identify Waste Type Solid Solid Waste (e.g., contaminated gloves, weigh boats) Start->Solid Liquid Liquid Waste (e.g., solutions, reaction mixtures) Start->Liquid Spill Accidental Spill Start->Spill Collect_Solid Place in Labeled Solid Hazardous Waste Container Solid->Collect_Solid Collect_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid->Collect_Liquid Cleanup_Spill 1. Absorb/Sweep Up 2. Collect in Solid Waste Container 3. Decontaminate Area Spill->Cleanup_Spill Store Store Sealed Container in Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Cleanup_Spill->Store Pickup Contact EHS for Waste Pickup Store->Pickup

Caption: Decision workflow for proper disposal of waste containing N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine.

By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • BenchChem. (2025). Safe Disposal of 5-Propyl-1,3,4-thiadiazol-2-amine in a Laboratory Setting.
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • ACTenviro. (2025). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Florida. (2019). In-Laboratory Treatment of Chemical Waste.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET: 5-Amino-1,2,3-thiadiazole.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole.
  • BenchChem. (2025). Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Triumvirate Environmental. (2025). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • INDOFINE Chemical Company, Inc. (2026). SAFETY DATA SHEET: THIDIAZURON.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • BOC Sciences. (2009). MSDS of 5-Amino-3-methyl-1,2,4-thiadiazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol.
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.
  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • Cayman Chemical. (2024). Safety Data Sheet: 2-amino-4-phenyl Thiazole.

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Personal protective equipment for handling N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires more than just following a generic safety data sheet—it requires an understanding of the chemical's mechanistic behavior. N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS: 17467-32-2) is a highly specialized amine frequently utilized in fragment-based drug discovery (FBDD) as a precursor for developing targeted therapeutics, such as SHP2 phosphatase inhibitors[1].

While invaluable in medicinal chemistry, its biologically active pharmacophore necessitates rigorous Personal Protective Equipment (PPE) and handling protocols to mitigate acute toxicity, dermal sensitization, and respiratory irritation risks[2]. This guide provides a self-validating, step-by-step operational framework for scientists handling this compound.

Hazard Assessment & Mechanistic Causality

Effective safety protocols are built on understanding why a chemical is hazardous. The structural properties of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine dictate its risk profile:

  • Dermal & Ocular Irritation (H315, H319): The secondary amine group and the electron-deficient 1,2,4-thiadiazole ring are chemically reactive. They can interact with nucleophilic residues in epidermal and ocular proteins, leading to contact dermatitis and severe eye irritation[3].

  • Inhalation Toxicity (H332, H335): Handled primarily as a fine crystalline powder, this compound poses a significant inhalation risk. Deposition of thiadiazole particulates in the respiratory tract causes localized mucosal inflammation and potential systemic absorption[4].

  • Systemic Toxicity (H302): The compound is harmful if swallowed[5]. Stringent containment is required to prevent accidental ingestion via contaminated hands, gloves, or laboratory surfaces.

Required Personal Protective Equipment (PPE)

The following PPE matrix is designed to interrupt the specific exposure pathways of thiadiazole derivatives.

PPE CategorySpecification / StandardJustification & Causality
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness), EN 374 compliantNitrile provides superior chemical resistance to heterocyclic amines compared to latex, preventing transdermal absorption[6].
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Prevents ocular exposure to aerosolized airborne dust generated during the weighing and transfer processes[6].
Body Protection Flame-retardant lab coat, closed-toe footwearProtects against accidental spills and minimizes electrostatic discharge (ESD), which can cause fine organic dust to cling to clothing[7].
Respiratory FFP3 / N99 particulate respirator (if outside hood)Filters >99% of fine crystalline particulates. Mandatory only if handling bulk powder outside a certified chemical fume hood[6].

Operational Workflow & Handling Protocol

This self-validating protocol ensures that every step of the handling process contains an inherent safety check.

  • Step 1: Environmental Verification. Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Validation Check: Observe the digital airflow monitor or use a tissue test to confirm a steady inward draft.

  • Step 2: Static Mitigation. N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine powder can accumulate static charge, causing it to aerosolize. Use an anti-static zeroing weigh boat and pass an ionizing bar over the workspace.

    • Validation Check: Powder should rest flat in the boat without clinging to the sides or the micro-spatula.

  • Step 3: Transfer and Weighing. Transfer the required mass using a grounded micro-spatula. Immediately re-cap the source bottle to minimize ambient exposure.

  • Step 4: In-Situ Dissolution. Solubilize the compound in your designated assay solvent (e.g., DMSO for biological screening) inside the fume hood[1].

    • Validation Check: Visually confirm complete dissolution. The compound is significantly safer to transport across the lab once in a liquid state.

  • Step 5: Decontamination. Wipe down the analytical balance and fume hood surface with 70% ethanol. Doff gloves inside-out to trap surface contaminants and dispose of them in solid hazardous waste. Wash hands thoroughly with soap and water[4].

Accidental Exposure & Spill Response Plan

  • Powder Spills (<50g): Do not sweep dry powder, as this generates toxic aerosols. Lightly moisten the spill with a compatible solvent (e.g., ethanol) to suppress dust. Absorb with inert material (vermiculite or damp paper towels) and place in a sealed hazardous waste container[4].

  • Dermal Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[6]. Remove contaminated clothing. Crucial: Do not use solvents (like ethanol or acetone) to wash the skin, as this will enhance the transdermal absorption of the thiadiazole core.

  • Ocular Contact: Utilize an emergency eyewash station for 15-20 minutes, holding eyelids open to ensure complete irrigation[6]. Seek immediate ophthalmological evaluation.

Waste Disposal Plan

  • Solid Waste: Contaminated gloves, weigh boats, and cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Solutions containing the compound must be collected in compatible, sealed high-density polyethylene (HDPE) carboys.

  • Final Disposal: Must be handled by a certified hazardous waste contractor via high-temperature incineration. Never flush thiadiazole compounds down the sink, as they pose long-term Aquatic Chronic hazards[8].

Process Visualization

Workflow Start Start Protocol Verify Hood Airflow PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Mitigate Static Mitigation (Ionizing Bar / Anti-Static Boat) PPE->Mitigate Weigh Weigh Compound (Inside Fume Hood) Mitigate->Weigh Dissolve In-Situ Dissolution (e.g., in DMSO) Weigh->Dissolve Decon Decontamination (70% EtOH Wipe) Dissolve->Decon Waste Hazardous Waste Disposal (Incineration) Decon->Waste

Operational Workflow for handling N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine safely.

References

  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2. University of Birmingham. 1

  • 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem. NIH. 2

  • 5-Amino-1,2,4-thiadiazole, 97% 1 g | Thermo Scientific Acros. Fisher Scientific.3

  • 5-Chloro-3-methyl-1,2,4-thiadiazole SDS. Apollo Scientific. 4

  • 7552-07-0, 5-Amino-1,2,4-thiadiazole Formula. Echemi. 5

  • SAFETY DATA SHEET - 3-Phenyl-5-piperazino-1,2,4-thiadiazole. Fisher Scientific. 6

  • Safety data sheet - 1,2,4-thiadiazole. CPAChem. 8

  • Safety Data Sheet - 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. CymitQuimica. 7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.